(2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-18-15-6-3-2-5-14(15)13-16-7-4-8-17-9-11-19-12-10-17/h2-3,5-6,16H,4,7-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBKAIQMRPAGKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436096-95-6 | |
| Record name | N-[(2-Methoxyphenyl)methyl]-4-morpholinepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436096-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
(2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine synthesis pathway
An In-depth Technical Guide to the Synthesis of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a tertiary amine containing a 2-methoxybenzyl group, a propyl linker, and a morpholine moiety. Molecules of this structural class are of interest to researchers in medicinal chemistry and drug development due to the prevalence of the morpholine ring in bioactive compounds, which can enhance aqueous solubility and metabolic stability, and the varied pharmacological activities associated with substituted benzylamines. This guide provides a detailed exploration of the viable synthetic pathways for the preparation of this target molecule, offering insights into the strategic selection of reagents and reaction conditions, and providing detailed experimental protocols for researchers.
Two primary and logically sound synthetic strategies are presented: Pathway A , which employs a reductive amination approach, and Pathway B , which utilizes an N-alkylation strategy. Each pathway offers distinct advantages and considerations for the synthetic chemist.
PART 1: SYNTHETIC PATHWAY ANALYSIS
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule, this compound, reveals two key disconnections at the C-N bonds of the central nitrogen atom.
Caption: Retrosynthetic analysis of the target molecule.
This analysis leads to two convergent synthetic strategies utilizing commercially available starting materials.
Starting Material Availability
A crucial aspect of synthetic planning is the accessibility of starting materials. Both proposed pathways rely on readily available precursors.
| Starting Material | CAS Number | Availability |
| 2-Methoxybenzaldehyde | 135-02-4 | Commercially available |
| 3-Morpholinopropan-1-amine | 123-00-2 | Commercially available[1][2][3] |
| 2-Methoxybenzylamine | 6850-57-3 | Commercially available[4][5] |
| 4-(3-Chloropropyl)morpholine | 7357-70-2 | Commercially available |
The synthesis of 3-morpholinopropan-1-amine can also be achieved from morpholine and acrylonitrile via an addition reaction to form 3-(4-morpholinyl)propanenitrile, followed by catalytic hydrogenation.[2][6] 2-Methoxybenzylamine can be synthesized via the reductive amination of 2-methoxybenzaldehyde.[4]
PART 2: DETAILED SYNTHETIC PROTOCOLS
Pathway A: Reductive Amination
Reductive amination is a highly efficient and widely used method for the formation of C-N bonds. This pathway involves the initial reaction of 2-methoxybenzaldehyde with 3-morpholinopropan-1-amine to form an intermediate imine (or the corresponding enamine), which is then reduced in situ to the desired tertiary amine.
Caption: Workflow for Pathway A: Reductive Amination.
2.1.1 Rationale and Mechanistic Considerations
This method is often preferred due to its operational simplicity and the typically high yields achieved. The choice of reducing agent is critical and depends on the stability of the reactants and the intermediate imine. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective as they are selective for the iminium ion and can be used in a one-pot procedure. Other common reducing agents include sodium borohydride (NaBH₄) and catalytic hydrogenation (e.g., H₂ over Palladium on carbon).[7][8]
2.1.2 Detailed Experimental Protocol
-
Materials:
-
2-Methoxybenzaldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 2-methoxybenzaldehyde and 3-morpholinopropan-1-amine in the chosen solvent (e.g., DCM).
-
If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride in the same solvent.
-
Slowly add the reducing agent slurry to the reaction mixture. The addition is often exothermic, and the temperature should be maintained at or below room temperature using an ice bath if necessary.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure this compound.
-
Pathway B: N-Alkylation
This classical approach involves the nucleophilic substitution of a suitable alkyl halide by an amine. In this case, 2-methoxybenzylamine acts as the nucleophile, and 4-(3-halopropyl)morpholine is the alkylating agent.
Caption: Workflow for Pathway B: N-Alkylation.
2.2.1 Rationale and Mechanistic Considerations
N-alkylation is a fundamental transformation in organic synthesis.[9][10][11] The reaction requires a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The choice of base and solvent is crucial for the success of this reaction. A non-nucleophilic base, such as potassium carbonate or triethylamine, is typically used. Aprotic polar solvents like acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often employed to facilitate the reaction.[11]
2.2.2 Detailed Experimental Protocol
-
Materials:
-
4-(3-Chloropropyl)morpholine (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0-3.0 eq)
-
Acetonitrile or DMF as solvent
-
Potassium iodide (catalytic amount, optional)
-
Water
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Procedure:
-
To a round-bottom flask, add 2-methoxybenzylamine, the base (e.g., K₂CO₃), and the chosen solvent (e.g., acetonitrile).
-
If using an alkyl chloride, a catalytic amount of potassium iodide can be added to facilitate the reaction via the Finkelstein reaction.
-
Add 4-(3-chloropropyl)morpholine to the stirred suspension.
-
Heat the reaction mixture to reflux (for acetonitrile) or an appropriate temperature for the chosen solvent (e.g., 60-80 °C for DMF) and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable extraction solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
-
PART 3: PURIFICATION AND CHARACTERIZATION
Independent of the chosen synthetic pathway, the final product requires purification and characterization to confirm its identity and purity.
-
Purification:
-
Column Chromatography: Silica gel is the standard stationary phase. The eluent system will typically be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate), with a small amount of triethylamine added to the eluent to prevent the amine product from tailing on the acidic silica gel.
-
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the structure of the final compound. The spectra should show characteristic signals for the 2-methoxybenzyl group, the propyl chain, and the morpholine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the absence of starting materials (e.g., the C=O stretch of the aldehyde or the N-H stretches of the primary amine).
-
Conclusion
The synthesis of this compound can be effectively achieved through two primary synthetic routes: reductive amination and N-alkylation. The choice between these pathways will depend on the specific laboratory setup, the availability of reagents, and the desired scale of the synthesis. Reductive amination is often favored for its one-pot nature and high efficiency, while N-alkylation represents a robust and classical alternative. Both pathways utilize readily available starting materials and standard organic chemistry techniques, making the target molecule accessible for further research and development.
References
-
Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. [Link]
- Google Patents. CN1660825A - Method for preparing N-amino propyl morpholine.
- Google Patents. CN101462970B - Process for synthesizing chiral methoxybenzylamine.
- Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
-
Ataman Kimya. N-(3-AMINOPROPYL)MORPHOLINE. [Link]
-
ResearchGate. Synthesis of N‐isobutyl‐3‐morpholinopropan‐1‐amine 22. [Link]
-
ResearchGate. Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts a. [Link]
-
Journal of the American Chemical Society. A Synthesis of N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-. [Link]
-
PrepChem.com. Synthesis of 2-(p-methoxybenzyl)-3-methyl-4-hydroxy-5-propyl-7-dimethylaminomethylbenzofuran. [Link]
-
Studylib. Amine Synthesis Report: Reductive Amination & Analysis. [Link]
-
MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
-
ResearchGate. Utility of the alkylation process a, Derivatizations of morpholine.... [Link]
- Google Patents.
-
ResearchGate. Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. [Link]
- Google Patents. WO2010039209A2 - Processes for the synthesis of tertiary amines.
-
Scribd. Reductive Amination of Benzaldehyde | PDF | Catalysis | Ammonia. [Link]
-
MDPI. 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. [Link]
-
PubChem - NIH. Benzyl-(3-morpholin-4-yl-propyl)-amine | C14H22N2O | CID. [Link]
-
MDPI. Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. [Link]
Sources
- 1. 123-00-2 CAS MSDS (N-(3-Aminopropyl)morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. N-(3-Aminopropyl)morpholine | 123-00-2 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. Page loading... [wap.guidechem.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. CN1660825A - Method for preparing N-amino propyl morpholine - Google Patents [patents.google.com]
- 7. studylib.net [studylib.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. WO2010039209A2 - Processes for the synthesis of tertiary amines - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Presumed Mechanism of Action of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is a novel compound with significant structural similarity to Flibanserin, a multifunctional serotonin agonist and antagonist (MSAA) approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[1][2] Given this structural analogy, this guide will explore the presumed mechanism of action of this compound, leveraging the well-established pharmacological profile of Flibanserin as a predictive framework. It is hypothesized that this compound modulates key neurotransmitter pathways implicated in sexual desire and arousal.[3] This document will provide a detailed overview of the theoretical neurochemical basis, proposed signaling pathways, and robust experimental protocols for the validation of its mechanism.
Core Hypothesis: A Multifunctional Serotonin Agonist and Antagonist (MSAA)
The central hypothesis is that this compound functions as a multifunctional serotonin agonist and antagonist. Specifically, it is predicted to exhibit:
-
High-affinity agonist activity at serotonin 1A (5-HT1A) receptors. [4]
-
High-affinity antagonist activity at serotonin 2A (5-HT2A) receptors. [4]
This dual-action is believed to be the cornerstone of its therapeutic potential, leading to a rebalancing of the serotonergic, dopaminergic, and noradrenergic systems in the brain.[3][5]
Proposed Signaling Pathway and Neurochemical Cascade
The mechanism is thought to originate in the prefrontal cortex (PFC), a brain region critical for executive function and the regulation of desire.[6] By simultaneously stimulating 5-HT1A receptors and blocking 5-HT2A receptors, the compound is expected to trigger a downstream cascade that ultimately enhances dopamine (DA) and norepinephrine (NE) release while reducing serotonin (5-HT) levels in key neural circuits.[6][7]
Caption: Proposed Signaling Pathway of the Compound
Experimental Protocols for Mechanism Validation
To rigorously test this hypothesis, a series of in vitro and in vivo experiments are proposed.
1. In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional activity of this compound at key serotonin and dopamine receptors.
Methodology:
-
Receptor Binding Assays:
-
Utilize radioligand binding assays with membranes from cells expressing recombinant human 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, and dopamine D4 receptors.
-
Incubate membranes with a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) and increasing concentrations of the test compound.
-
Measure the displacement of the radioligand to determine the inhibition constant (Ki).
-
-
Functional Assays:
-
For 5-HT1A agonism, employ a [35S]GTPγS binding assay in cells expressing the 5-HT1A receptor to measure G-protein activation.
-
For 5-HT2A antagonism, use a calcium mobilization assay in cells expressing the 5-HT2A receptor, challenging with a known agonist (e.g., serotonin) in the presence and absence of the test compound.
-
Expected Outcome: High affinity (low Ki values) at 5-HT1A and 5-HT2A receptors, with agonist activity at 5-HT1A and antagonist activity at 5-HT2A. Moderate antagonist activity may also be observed at 5-HT2B, 5-HT2C, and D4 receptors.[4]
2. In Vivo Microdialysis for Neurotransmitter Level Assessment
Objective: To measure the effect of the compound on extracellular levels of dopamine, norepinephrine, and serotonin in the prefrontal cortex of a suitable animal model (e.g., rats).
Methodology:
-
Implant microdialysis probes into the medial prefrontal cortex of freely moving rats.
-
Administer the test compound systemically (e.g., via intraperitoneal injection).
-
Collect dialysate samples at regular intervals before and after drug administration.
-
Analyze the dialysate for dopamine, norepinephrine, and serotonin concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Expected Outcome: A significant increase in extracellular dopamine and norepinephrine levels and a concurrent decrease in serotonin levels in the prefrontal cortex following compound administration.[1]
Workflow for Preclinical to Clinical Validation
The following diagram outlines a logical workflow from initial in vitro characterization to clinical efficacy trials.
Caption: Drug Development Workflow
Clinical Efficacy Endpoints
Based on the clinical trials for Flibanserin, the following endpoints would be critical for evaluating the efficacy of this compound in treating HSDD.[8][9]
| Endpoint Category | Specific Measure | Description |
| Primary Efficacy | Number of Satisfying Sexual Events (SSEs) | A patient-reported count of sexual events that were emotionally and/or physically satisfying.[4] |
| Female Sexual Function Index (FSFI) - Desire Domain | A validated questionnaire to assess changes in sexual desire.[4][8] | |
| Secondary Efficacy | Female Sexual Distress Scale-Revised (FSDS-R) | Measures the level of distress associated with low sexual desire.[8] |
| Safety and Tolerability | Adverse Event (AE) Monitoring | Documentation of all adverse events, with a focus on somnolence, dizziness, and nausea.[1][10] |
Quantitative Data from Flibanserin Pivotal Trials
A pooled analysis of three pivotal 24-week trials (VIOLET, DAISY, and BEGONIA) provides a benchmark for expected efficacy.[8]
| Parameter | Flibanserin (100 mg) | Placebo | p-value |
| Mean Change in SSEs/28 days | 2.1 ± 0.14 | 1.2 ± 0.11 | <0.0001 |
| Mean Change in FSFI Desire Score | 0.9 ± 0.04 | 0.6 ± 0.04 | <0.0001 |
| Mean Change in FSDS-R-13 Score | -0.9 ± 0.04 | -0.6 ± 0.04 | <0.0001 |
Data presented as mean ± standard error.[8]
The structural similarity of this compound to Flibanserin provides a strong rationale for predicting its mechanism of action as a multifunctional serotonin agonist and antagonist. The proposed framework of 5-HT1A agonism and 5-HT2A antagonism, leading to a beneficial modulation of dopamine and norepinephrine, offers a compelling hypothesis for its potential therapeutic effects in disorders of sexual desire. The experimental protocols and clinical endpoints outlined in this guide provide a comprehensive roadmap for the rigorous scientific evaluation of this compound, from preclinical characterization to late-stage clinical development.
References
-
Flibanserin: a serendipitous story. International Journal of Basic & Clinical Pharmacology. [Link]
-
Flibanserin - Wikipedia. [Link]
-
What is the mechanism of action of Flibanserin (Addyi) behind improving sexual function and libido? - Dr.Oracle. [Link]
-
Mechanism of action of flibanserin, a multifunctional serotonin agonist and antagonist (MSAA), in hypoactive sexual desire disorder - PubMed. [Link]
-
Mechanism of action of flibanserin, a multifunctional serotonin agonist and antagonist (MSAA), in hypoactive sexual desire disorder | CNS Spectrums - Cambridge University Press. [Link]
-
What is the mechanism of Flibanserin? - Patsnap Synapse. [Link]
-
Flibanserin for Premenopausal Hypoactive Sexual Desire Disorder: Pooled Analysis of Clinical Trials - PubMed. [Link]
-
Drug flibanserin–in hypoactive sexual desire disorder. [Link]
-
Flibanserin: A controversial drug for female hypoactive sexual desire disorder - PMC. [Link]
-
Flibanserin (Addyi): Uses, Interactions & Side Effects - Cleveland Clinic. [Link]
-
Real World Evidence about the Efficacy of Flibanserin in Treating Premenopausal Women with Hypoactive Sexual Desire Disorder (HSDD) - Longdom Publishing. [Link]
-
A 28-week Safety Study of Flibanserin in Pre- and Postmenopausal Women With Hypoactive Sexual Desire Disorder - ClinicalTrials.gov. [Link]
-
Clinical Trials - Addyi (flibanserin) HCP. [Link]
Sources
- 1. Flibanserin - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of flibanserin, a multifunctional serotonin agonist and antagonist (MSAA), in hypoactive sexual desire disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Flibanserin? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. ijbcp.com [ijbcp.com]
- 6. Mechanism of action of flibanserin, a multifunctional serotonin agonist and antagonist (MSAA), in hypoactive sexual desire disorder | CNS Spectrums | Cambridge Core [cambridge.org]
- 7. Flibanserin: A controversial drug for female hypoactive sexual desire disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flibanserin for Premenopausal Hypoactive Sexual Desire Disorder: Pooled Analysis of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. addyihcp.com [addyihcp.com]
- 10. gocm.bmj.com [gocm.bmj.com]
The Multifaceted Biological Activities of Novel Morpholine Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Significance of the Morpholine Scaffold in Medicinal Chemistry
The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine functional group, has proven to be a remarkably versatile and privileged scaffold in the realm of drug discovery.[1][2][3] Its unique physicochemical properties, including its ability to improve aqueous solubility, metabolic stability, and target-binding interactions, have led to its incorporation into a wide array of clinically successful drugs and promising therapeutic candidates.[4] This guide provides an in-depth technical exploration of the diverse biological activities exhibited by novel morpholine derivatives, with a particular focus on their anticancer, antimicrobial, and antiviral potential. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and explore the critical structure-activity relationships (SAR) that govern their potency and selectivity.
I. Anticancer Activity: Targeting the Pillars of Malignancy
The development of novel anticancer agents remains a paramount challenge in modern medicine. Morpholine derivatives have emerged as a promising class of compounds that can target various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.[5][6]
A. Mechanism of Action: Disrupting Key Oncogenic Signaling Pathways
A significant body of research has demonstrated that the anticancer effects of many morpholine derivatives are mediated through the inhibition of critical signaling pathways that are frequently dysregulated in cancer.
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common event in many human cancers, making it a prime target for therapeutic intervention.[7] Several novel morpholine-containing compounds have been synthesized and shown to be potent inhibitors of this pathway.[7][8][9][10]
For instance, certain trisubstituted morpholinopyrimidines have demonstrated potent PI3K inhibitory activity, leading to the suppression of Akt phosphorylation and subsequent induction of apoptosis in cancer cells.[7][11] The morpholine moiety in these compounds often plays a crucial role in establishing key interactions within the ATP-binding pocket of the PI3K enzyme.[8]
Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition by Morpholine Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by novel morpholine derivatives.
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[12] Morpholine-benzimidazole-oxadiazole hybrids have been designed and synthesized as potent and selective VEGFR-2 inhibitors.[12] These compounds have demonstrated significant cytotoxic activity against cancer cell lines and the ability to inhibit VEGFR-2 enzymatic activity.[12][13]
B. Experimental Evaluation of Anticancer Activity
A tiered approach is typically employed to evaluate the anticancer potential of novel morpholine derivatives, progressing from in vitro cell-based assays to more complex mechanistic studies.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[14][15]
Experimental Workflow: MTT Assay
Caption: A streamlined workflow for determining the in vitro cytotoxicity of morpholine derivatives using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the novel morpholine derivative in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
To determine if the observed cytotoxicity is due to the induction of apoptosis, flow cytometry analysis using Annexin V and propidium iodide (PI) staining is a standard and robust method.[1][5][16][17]
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with the morpholine derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.[16][17]
C. Quantitative Data Summary: Anticancer Activity of Select Morpholine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| AK-3 | A549 (Lung) | 10.38 ± 0.27 | Apoptosis Induction | [18] |
| MCF-7 (Breast) | 6.44 ± 0.29 | [18] | ||
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [18] | ||
| AK-10 | A549 (Lung) | 8.55 ± 0.67 | Apoptosis Induction | [18] |
| MCF-7 (Breast) | 3.15 ± 0.23 | [18] | ||
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [18] | ||
| 5h | HT-29 (Colon) | 3.103 ± 0.979 | VEGFR-2 Inhibition | [12] |
| 23j | - | 0.0037 | VEGFR-2 Inhibition | [13] |
II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents. Morpholine derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[2][15][19]
A. Antibacterial and Antifungal Potential
Numerous studies have reported the synthesis and evaluation of novel morpholine derivatives with significant antibacterial and antifungal properties.[11][14][15][16][20][21] For example, morpholinoalkoxychalcones and 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines have shown potent activity against various bacterial and fungal strains.[14][15]
B. Experimental Evaluation of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro antimicrobial activity of a compound. The agar dilution method is a reliable technique for determining MIC values.[6][22][23]
Detailed Protocol: Agar Dilution Method for MIC Determination
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the morpholine derivative in a suitable solvent (e.g., DMSO).
-
Preparation of Agar Plates with Antimicrobial Agent: Prepare a series of two-fold dilutions of the antimicrobial stock solution. Add a specific volume of each dilution to molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify.[6][24]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[25]
-
Inoculation: Inoculate the surface of the agar plates with the microbial suspension using a multipoint inoculator or a sterile swab.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[22]
C. Quantitative Data Summary: Antimicrobial Activity of Select Morpholine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| B.21 | Enterococcus faecalis | 0.6 mM | [14] |
| B.43 | Aspergillus niger | 2.04 mM | [14] |
| Candida albicans | 2.04 mM | [14] | |
| Compound 28 | Staphylococcus aureus | 6.25 | [15] |
| Bacillus subtilis | 6.25 | [15] | |
| Escherichia coli | 6.25 | [15] | |
| Pseudomonas aeruginosa | 6.25 | [15] | |
| Vibrio cholerae | 6.25 | [15] | |
| Compound 10 | Urease | IC₅₀ = 2.37 ± 0.19 µM | [21] |
III. Antiviral Activity: Combating Viral Threats
Morpholine derivatives have also been explored for their potential as antiviral agents, with some compounds showing activity against clinically relevant viruses.[2][3]
A. Targeting Viral Enzymes
HIV-1 protease is an essential enzyme for the replication of the human immunodeficiency virus. Novel morpholine-containing compounds have been designed as potent HIV-1 protease inhibitors, demonstrating impressive enzymatic inhibitory activity and antiviral activity, even against drug-resistant viral strains.[26]
Neuraminidase is a key enzyme on the surface of the influenza virus that is crucial for the release of new viral particles from infected cells.[27][28] While many current neuraminidase inhibitors are sialic acid analogues, the morpholine scaffold offers a potential alternative for the design of novel inhibitors.[27][29][30]
B. Experimental Evaluation of Antiviral Activity
The evaluation of antiviral activity typically involves cell-based assays that measure the inhibition of viral replication.
General Protocol for Antiviral Activity Screening
-
Cell Culture and Virus Propagation: Maintain a suitable host cell line and propagate a stock of the target virus.
-
Cytotoxicity Assay: Determine the cytotoxicity of the morpholine derivative on the host cell line using the MTT assay to identify non-toxic concentrations for antiviral testing.
-
Antiviral Assay:
-
Seed host cells in a multi-well plate.
-
Treat the cells with non-toxic concentrations of the morpholine derivative.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate for a period that allows for viral replication.
-
-
Quantification of Viral Inhibition: Measure the extent of viral replication in the presence and absence of the compound. This can be done through various methods, such as:
-
Plaque reduction assay: Counting the number of viral plaques.
-
Quantitative PCR (qPCR): Quantifying viral nucleic acid levels.
-
Enzyme-linked immunosorbent assay (ELISA): Detecting viral antigens.
-
Reporter gene assays: Using viruses that express a reporter gene (e.g., luciferase) upon replication.[31][32][33]
-
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%.
IV. Conclusion and Future Perspectives
The morpholine scaffold continues to be a cornerstone in the design and development of novel therapeutic agents. The diverse biological activities of morpholine derivatives, spanning anticancer, antimicrobial, and antiviral applications, underscore the immense potential of this heterocyclic motif. The insights into their mechanisms of action and the structure-activity relationships discussed in this guide provide a solid foundation for the rational design of next-generation morpholine-based drugs with enhanced potency, selectivity, and pharmacokinetic profiles. Future research should focus on exploring novel substitutions on the morpholine ring, developing multi-target inhibitors, and employing advanced drug delivery strategies to maximize the therapeutic potential of this remarkable class of compounds.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). NCBI. Retrieved from [Link]
-
Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (n.d.). NCBI. Retrieved from [Link]
-
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis and Evaluation of Antibacterial and Antifungal Activities In vitro and In silico of Novel Morpholinoalkoxychalcones. (n.d.). PubMed. Retrieved from [Link]
-
Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. (n.d.). NCBI. Retrieved from [Link]
-
Antimicrobial activity of morpholine derivatives 3-6. (n.d.). ResearchGate. Retrieved from [Link]
-
Apoptosis Analysis by Flow Cytometry. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (n.d.). ResearchGate. Retrieved from [Link]
-
Apoptosis Measurement by Annexin V Staining. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). University of Rochester Medical Center. Retrieved from [Link]
-
Agar Dilution (MIC) Susceptibility Test Method. (2023, May 1). YouTube. Retrieved from [Link]
-
Antiviral Drug Screening. (n.d.). Virology Research Services. Retrieved from [Link]
-
Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (n.d.). NCBI. Retrieved from [Link]
-
Confirmation of the antiviral properties of medicinal plants via chemical analysis, machine learning methods and antiviral tests: a methodological approach. (n.d.). RSC Publishing. Retrieved from [Link]
-
Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. Retrieved from [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (n.d.). PubMed. Retrieved from [Link]
-
(PDF) morpholine antimicrobial activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. (2022, July 31). JoVE. Retrieved from [Link]
-
Antimicrobial activity of morpholine derivatives 3-6. (n.d.). ResearchGate. Retrieved from [Link]
-
How to test antiviral activity of compound? (n.d.). ResearchGate. Retrieved from [Link]
-
Several reported potent morpholine based PI3K inhibitors with examples... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022, September 17). NCBI. Retrieved from [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). Integra Biosciences. Retrieved from [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). NCBI Bookshelf. Retrieved from [Link]
-
VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]
-
Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (n.d.). NCBI. Retrieved from [Link]
-
Manual of Antimicrobial Susceptibility Testing. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of new VEGFR-2 inhibitors based on bis([7][16][18]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021, May 31). NCBI. Retrieved from [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. (n.d.). MDPI. Retrieved from [Link]
-
Neuraminidase inhibitors as antiviral agents. (n.d.). PubMed. Retrieved from [Link]
-
Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants. (n.d.). NCBI. Retrieved from [Link]
-
Discovery of Novel Natural Inhibitors of H5N1 Neuraminidase Using Integrated Molecular Modeling and ADMET Prediction. (n.d.). NCBI. Retrieved from [Link]
-
Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. Apoptosis Measurement by Annexin V Staining | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. integra-biosciences.com [integra-biosciences.com]
- 23. pdb.apec.org [pdb.apec.org]
- 24. researchgate.net [researchgate.net]
- 25. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Neuraminidase inhibitors as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Discovery of Novel Natural Inhibitors of H5N1 Neuraminidase Using Integrated Molecular Modeling and ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 32. m.youtube.com [m.youtube.com]
- 33. researchgate.net [researchgate.net]
The Pivotal Role of the 2-Methoxybenzyl Moiety: A Technical Guide to the Structure-Activity Relationship of (2-Methoxy-benzyl)amines
Introduction: Beyond a Simple Scaffold
In the landscape of medicinal chemistry, the (2-Methoxy-benzyl)amine scaffold has emerged as a privileged motif, underpinning the development of a diverse array of biologically active molecules. Its prevalence is not accidental; the specific arrangement of the methoxy group at the ortho position of the benzylamine core imparts a unique combination of steric and electronic properties that profoundly influence molecular conformation, receptor-ligand interactions, and metabolic stability. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of (2-Methoxy-benzyl)amine derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of this versatile chemical entity. We will delve into the causal relationships that drive experimental design, present detailed protocols for key assays, and visualize the intricate interplay of structure and function.
The 2-methoxybenzylamine core is a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility is derived from the reactive primary amine group, which can be readily functionalized to explore a wide chemical space. This guide will dissect the critical contributions of the 2-methoxy group, the phenyl ring, and the amine functionality to the biological activity of these compounds, providing a roadmap for the rational design of novel therapeutics.
I. The Foundational Chemistry: Synthesis and Physicochemical Properties
The journey into the SAR of (2-Methoxy-benzyl)amines begins with a solid understanding of their synthesis and inherent physicochemical characteristics. These properties are not merely academic; they are the bedrock upon which biological activity is built, influencing everything from solubility and membrane permeability to target engagement.
A. Synthetic Strategies: The Art of Amine Construction
The most prevalent and versatile method for the synthesis of (2-Methoxy-benzyl)amine derivatives is reductive amination .[1][2] This "one-pot" or two-step process offers a high degree of control and is amenable to a wide range of substrates.
Experimental Protocol: Reductive Amination for the Synthesis of a (2-Methoxy-benzyl)amine Derivative
Principle: This protocol details the synthesis of a secondary amine via reductive amination of 2-methoxybenzaldehyde with a primary amine. The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[3] The choice of a mild reducing agent is critical to selectively reduce the imine without affecting the starting aldehyde.
Materials:
-
2-Methoxybenzaldehyde
-
Primary amine of choice (e.g., aniline, benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzaldehyde (1.0 eq) and the primary amine (1.0-1.2 eq) in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration of the aldehyde).
-
Imine Formation: Stir the solution at room temperature for 30-60 minutes. A catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using an appropriate solvent system to afford the desired (2-Methoxy-benzyl)amine derivative.
Causality in Experimental Choices:
-
Solvent: Anhydrous aprotic solvents like DCM or DCE are chosen to prevent hydrolysis of the intermediate imine and the reducing agent.
-
Reducing Agent: NaBH(OAc)₃ is often preferred over NaBH₃CN as it is less toxic and the reaction can be carried out at a neutral or slightly acidic pH without the release of hydrogen cyanide gas.
-
Stoichiometry: A slight excess of the amine and reducing agent is used to ensure complete conversion of the limiting aldehyde.
B. Physicochemical Profile and its Biological Implications
The 2-methoxy group is a key modulator of the physicochemical properties of the benzylamine scaffold. Its influence extends to lipophilicity, electronic character, and hydrogen bonding capacity, all of which are critical determinants of pharmacokinetic and pharmacodynamic behavior.
| Physicochemical Property | Influence of the 2-Methoxy Group | Biological Implication |
| Lipophilicity (logP) | The methoxy group generally increases lipophilicity compared to a hydroxyl group, but less so than larger alkyl groups. This moderate lipophilicity can enhance membrane permeability. | Improved oral bioavailability and ability to cross the blood-brain barrier. |
| Electronic Effects | The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. Its ortho position can influence the pKa of the amine and the electron density of the aromatic ring. | Modulation of receptor binding affinity and interaction with active site residues. |
| Hydrogen Bonding | The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. | Formation of key interactions with receptor targets, contributing to binding affinity and selectivity. |
| Conformational Restriction | The steric bulk of the ortho-methoxy group can restrict the rotation of the benzyl group, influencing the overall conformation of the molecule. | Pre-organization of the molecule into a bioactive conformation, leading to higher affinity for the target. |
Table 1: Influence of the 2-Methoxy Group on Physicochemical Properties and Biological Activity.
II. Decoding the Structure-Activity Relationship: A Multi-Target Perspective
(2-Methoxy-benzyl)amine derivatives have demonstrated activity at a wide range of biological targets. The following sections will explore the SAR of these compounds in the context of specific receptor and enzyme families, highlighting key structural modifications and their impact on potency and selectivity.
A. Serotonin 5-HT₂ Receptors: Modulators of Neurological Function
The 5-HT₂ family of serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes, are important targets for the treatment of various neuropsychiatric disorders. N-benzylphenethylamines, which incorporate the (2-Methoxy-benzyl)amine moiety, have been extensively studied as 5-HT₂A/₂C agonists.
Key SAR Insights:
-
N-Substitution: While simple N-alkylation of phenethylamines often diminishes activity, N-benzyl and specifically N-(2-methoxy)benzyl substitution can dramatically improve both binding affinity and functional activity at 5-HT₂A receptors.
-
Role of the 2-Methoxy Group: The 2-methoxy group on the N-benzyl substituent is often crucial for high potency. It is hypothesized that the oxygen atom can act as a hydrogen bond acceptor, forming a key interaction with the receptor.
-
Substitutions on the N-Benzyl Ring: The position and nature of substituents on the N-benzyl ring significantly impact activity and selectivity. For instance, moving the methoxy group or replacing it with other functionalities can drastically alter the pharmacological profile.
Experimental Protocol: 5-HT₂A Receptor Radioligand Binding Assay
Principle: This competitive binding assay measures the affinity of a test compound for the 5-HT₂A receptor by quantifying its ability to displace a radiolabeled ligand (e.g., [³H]ketanserin) from the receptor.[4][5] The affinity is expressed as the inhibition constant (Ki).[6]
Materials:
-
Cell membranes expressing human 5-HT₂A receptors (commercially available or prepared from cell culture)
-
[³H]ketanserin (radioligand)
-
Test compounds (unlabeled)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM spiperone)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus (e.g., Brandel cell harvester)
-
Glass fiber filters (e.g., Whatman GF/B)
Step-by-Step Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in assay buffer to the desired protein concentration (typically 50-100 µg protein per well).
-
Assay Plate Preparation: To each well of a 96-well microplate, add:
-
25 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding).
-
25 µL of test compound at various concentrations (typically in a 10-point dilution series).
-
50 µL of [³H]ketanserin at a concentration close to its Kd (e.g., 1-2 nM).
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
dot
Caption: SAR of (2-Methoxy-benzyl)amines at 5-HT₂A Receptors.
B. Enzyme Inhibition: A Diverse Range of Targets
The versatility of the (2-Methoxy-benzyl)amine scaffold is further demonstrated by its ability to serve as a foundation for potent enzyme inhibitors targeting diverse pathways.
12-LOX is an enzyme implicated in inflammation and thrombosis. Derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been identified as potent and selective 12-LOX inhibitors.
Key SAR Insights:
-
Hydroxy and Methoxy Groups: The presence of both a hydroxyl and a methoxy group on the benzyl ring is often critical for high potency. The relative positions of these groups are also important.
-
Sulfonamide Moiety: The benzenesulfonamide group plays a crucial role in anchoring the molecule within the enzyme's active site.
-
Substitutions on the Sulfonamide Ring: Modifications to the sulfonamide ring can be used to fine-tune the compound's physicochemical properties and improve its pharmacokinetic profile.
Experimental Protocol: In Vitro 12-Lipoxygenase Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the activity of 12-LOX by monitoring the formation of its product, 12-hydroxyeicosatetraenoic acid (12-HETE), from the substrate arachidonic acid. The product can be detected spectrophotometrically or by using more sensitive methods like HPLC or LC-MS.[7][8][9]
Materials:
-
Purified human 12-lipoxygenase
-
Arachidonic acid (substrate)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Spectrophotometer or HPLC/LC-MS system
Step-by-Step Procedure:
-
Enzyme and Compound Pre-incubation: In a suitable reaction vessel (e.g., a cuvette or microplate well), pre-incubate the 12-LOX enzyme with the test compound at various concentrations in the assay buffer for a short period (e.g., 5-10 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Monitoring Product Formation:
-
Spectrophotometric Method: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene system in 12-HETE.
-
Chromatographic Method: After a specific incubation time, stop the reaction (e.g., by adding a quenching solution) and analyze the reaction mixture by HPLC or LC-MS to quantify the amount of 12-HETE formed.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without an inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers.[10] 2-methoxybenzamide derivatives, which can be synthesized from 2-methoxybenzylamine, have been identified as potent inhibitors of the Hh pathway, targeting the Smoothened (SMO) receptor.[10][11]
Key SAR Insights:
-
2-Methoxybenzamide Core: This scaffold is essential for potent Hh pathway inhibition.[11]
-
Substitutions on the Benzamide Ring: The nature and position of substituents on the benzamide ring can significantly influence potency.
-
Linker and Terminal Group: The linker connecting the 2-methoxybenzamide core to a terminal heterocyclic group, as well as the nature of the terminal group itself, are critical for optimizing activity.
Experimental Protocol: Hedgehog Signaling Pathway Assay using a Gli-Luciferase Reporter
Principle: This cell-based assay utilizes a cell line (e.g., NIH/3T3) that has been engineered to express a luciferase reporter gene under the control of a Gli-responsive promoter.[12][13][14][15][16] Gli is a downstream transcription factor in the Hh pathway. Inhibition of the pathway leads to a decrease in luciferase expression, which can be quantified by measuring luminescence.
Materials:
-
Gli-luciferase reporter cell line (e.g., Shh-LIGHT2 cells)
-
Cell culture medium and supplements
-
Hedgehog pathway agonist (e.g., SAG or Shh-conditioned medium)
-
Test compounds
-
96-well cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Step-by-Step Procedure:
-
Cell Seeding: Seed the Gli-luciferase reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the test compounds at various concentrations for a specified period (e.g., 24-48 hours).
-
Pathway Activation: Stimulate the Hh pathway by adding a known agonist (e.g., SAG).
-
Luciferase Assay: After the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo® assay) to account for any cytotoxic effects of the compounds. Calculate the percentage of inhibition of Hh pathway activity for each compound concentration relative to the agonist-treated control. Determine the IC₅₀ value from the dose-response curve.
dot
Caption: Inhibition of the Hedgehog Signaling Pathway.
III. Conclusion and Future Directions
The (2-Methoxy-benzyl)amine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel bioactive compounds. The strategic placement of the methoxy group at the ortho position exerts a profound influence on the physicochemical properties and conformational preferences of these molecules, enabling them to interact with a diverse array of biological targets with high affinity and, in many cases, selectivity.
This guide has provided a comprehensive overview of the structure-activity relationships of (2-Methoxy-benzyl)amines, supported by detailed experimental protocols and visual representations of key concepts. The causality behind experimental choices has been emphasized to provide a deeper understanding of the drug discovery process.
Future research in this area will likely focus on:
-
Fine-tuning selectivity: As our understanding of the SAR of these compounds grows, there will be increasing opportunities to design derivatives with exquisite selectivity for specific receptor subtypes or enzyme isoforms.
-
Exploring new therapeutic areas: The versatility of the (2-Methoxy-benzyl)amine scaffold suggests that it may hold promise for the development of therapeutics for a wide range of diseases beyond those discussed in this guide.
-
Application of computational methods: The use of computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will continue to play a crucial role in the rational design of new (2-Methoxy-benzyl)amine derivatives with improved potency and pharmacokinetic properties.
By building upon the foundational knowledge presented in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
IV. References
-
Bio-protocol Development Team. (n.d.). Hedgehog (Hh) Reporter Activity Assay. Bio-protocol. Retrieved from [Link]
-
Cigna. (n.d.). Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. Cigna. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). BPS Bioscience. Retrieved from [Link]
-
Chen, J. K., Taipale, J., & Cooper, M. K. (2002). Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened. Genes & development, 16(21), 2743–2748.
-
Stecca, B., & Ruiz i Altaba, A. (2010). Luciferase reporter assays to study transcriptional activity of Hedgehog signaling in normal and cancer cells. In Hedgehog Signaling Protocols (pp. 13-23). Humana Press.
-
Taipale, J., Chen, J. K., Cooper, M. K., Wang, B., Mann, R. K., Milenkovic, L., Scott, M. P., & Beachy, P. A. (2000). Effects of oncogenic mutations in Smoothened and Patched can be reversed by cyclopamine. Nature, 406(6800), 1005–1009.
-
Google Patents. (n.d.). CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine. Retrieved from
-
CABI. (n.d.). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library. Retrieved from [Link]
-
Glennon, R. A., Yousif, M., & Lyon, R. A. (1987). A high throughput screening method for the analysis of 5-hydroxytryptamine(2A) (5-HT(2A)) receptor binding parameters has been developed, using 96-well filter plates of the Millipore MultiScreen system in combination with a MicroBeta PLUS microplate scintillation counter. Journal of medicinal chemistry, 30(5), 930–935.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]
-
PubMed. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Retrieved from [Link]
-
Bio-Techne. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit. Bio-Techne. Retrieved from [Link]
-
ResearchGate. (n.d.). Combined structure–activity relationship (SAR) based on IC50 values and docking study. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxybenzylamine. Retrieved from [Link]
-
ResearchGate. (2021, October 21). Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol? Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Methoxybenzylamine (CAS 6850-57-3). Retrieved from [Link]
-
DergiPark. (n.d.). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. Retrieved from [Link]
-
Hulme, E. C. (1990). Radioligand binding methods: practical guide and tips. In Receptor-Ligand Interactions (pp. 57-94). Humana Press.
-
Semantic Scholar. (n.d.). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Retrieved from [Link]
-
PubMed Central. (n.d.). Development and Validation of Quantitative Structure-Activity Relationship Models for Compounds Acting on Serotoninergic Receptors. Retrieved from [Link]
-
Frontiers. (n.d.). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]
-
PubMed. (2010). Synthesis and CYP24A1 Inhibitory Activity of (E)-2-(2-substituted Benzylidene)- and 2-(2-substituted benzyl)-6-methoxy-tetralones. Retrieved from [Link]
-
PubMed. (2008). Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities. Retrieved from [Link]
-
VTechWorks. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Retrieved from [Link]
-
PubMed. (2009). Quantitative structure-activity relationship study of serotonin (5-HT7) receptor inhibitors using modified ant colony algorithm and adaptive neuro-fuzzy interference system (ANFIS). Retrieved from [Link]
-
Matassini, C., Clemente, F., & Goti, A. (2011). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2011(1), 282-303.
-
ResearchGate. (n.d.). IC50 values of the reported 2-Aryl benzimidazole derivatives against α-amylase. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Binding free energies and IC 50 values of the selective inhibitors and the three natural products. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. web.stanford.edu [web.stanford.edu]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
in silico modeling of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
It is imperative to recognize that in silico modeling is a predictive science. [10]The results and conclusions presented herein are hypotheses that must be rigorously validated through empirical testing. The next logical steps would involve chemical synthesis of the compound, followed by in vitro validation, including binding assays against the predicted targets (e.g., PI3K Gamma) and metabolic stability assays using liver microsomes. This synergistic combination of computational and experimental work represents the core of modern, efficient drug discovery. [3]
References
- The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace by Typeset.
- A Technical Guide to Target Identification and Validation for Novel Small Molecules. Benchchem.
- Open access in silico tools to predict the ADMET profiling of drug candid
- Small-molecule Target and Pathway Identific
- In Silico Tools and Software to Predict ADMET of New Drug Candidates.
- Open access in silico tools to predict the ADMET profiling of drug candid
- Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central.
- Target identification of small molecules: an overview of the current applications in drug discovery.
- In Silico methods for ADMET prediction of new molecules. SlideShare.
- In Silico Tools and Software to Predict ADMET of New Drug Candidates.
- Cracking the Code of Drug Discovery: Small Molecules and Target Identific
- What is in silico drug discovery?
- Full article: The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. Taylor & Francis Online.
- In Silico Modeling: Accelerating drug development.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
- In Silico Methods for Drug Design and Discovery. Frontiers.
- Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors.
- Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery. PubMed Central.
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
- A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. SciSpace by Typeset.
- 7.5: Molecular Docking Experiments. Chemistry LibreTexts.
- Ligand- and Structure-Based Approaches to Drug Design. Ron Levy Group.
- Structure-Based Drug Design: Key Strategies & Techniques. SARomics Biostructures.
- Molecular Docking Tutorial. University of Palermo.
- Ligand Based Drug Design.
- Ligand-Based Approaches. Drug-Design.org.
- How Structure and Ligand-Based Drug Design Shape Modern Drug Discovery. AxisPharm.
- N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine. Smolecule.
- Benzyl-(3-morpholin-4-yl-propyl)-amine. PubChem.
- How to do a Protein-Drug-Protein MD Simulation?
- Modeling the Dynamics of Protein–Protein Interfaces, How and Why? PubMed Central.
- The Simulation Approach to Lipid–Protein Interactions.
- This compound CAS No: 436096-95-6. Guidechem.
- (3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine.
- Synthesis of 2-(p-methoxybenzyl)-3-methyl-4-hydroxy-5-propyl-7-dimethylaminomethylbenzofuran. PrepChem.com.
- (PDF) Morpholines. Synthesis and Biological Activity.
- Biological activities of morpholine derivatives and molecular targets involved.
- New 4-(Morpholin-4-Yl)
- 2-Methoxybenzylamine. PubChem.
- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PubMed Central.
Sources
- 1. What is in silico drug discovery? [synapse.patsnap.com]
- 2. frontiersin.org [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 8. Buy N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine [smolecule.com]
- 9. How Structure and Ligand-Based Drug Design Shape Modern Drug Discovery | AxisPharm [axispharm.com]
- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sites.ualberta.ca [sites.ualberta.ca]
- 13. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Biophysical chemistry laboratory [biophysics.chem.udel.edu]
- 14. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 17. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
spectroscopic analysis (NMR, IR, Mass Spec) of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
An In-Depth Technical Guide to the Spectroscopic Analysis of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the spectroscopic profile of this compound, a molecule of interest in medicinal chemistry and drug development. Designed for researchers, scientists, and analytical chemists, this document offers a detailed, first-principles approach to the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causality behind spectral features, providing field-proven insights into experimental design, data interpretation, and the validation of molecular structure.
Introduction: The Analytical Imperative
This compound (CAS No. 436096-95-6) is a tertiary amine incorporating three key structural motifs: a 2-methoxybenzyl group, a propyl aliphatic linker, and a morpholine ring.[1][2] The precise arrangement and connectivity of these fragments are critical to its function and require unambiguous confirmation. Spectroscopic analysis provides the definitive, non-destructive means to verify its identity, purity, and structure. This guide moves beyond a simple recitation of data, instead focusing on the predictive logic and interpretive reasoning required to confidently assign every signal and fragment to its structural origin.
dot graph "Molecule_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice for its versatility.[3] Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.[4]
-
Data Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient for a high-quality spectrum.
-
Data Acquisition (¹³C NMR): Acquire the spectrum on the same instrument, typically operating at 100 MHz for a 400 MHz system. A proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
¹H NMR Spectral Interpretation (Predicted, 400 MHz, CDCl₃)
The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The electronegativity of adjacent oxygen and nitrogen atoms will cause significant deshielding (downfield shifts) of nearby protons.[5]
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.20-7.30 | m | 2H | Ar-H (H-4, H-6) | Aromatic protons on the benzyl ring. The ortho- and para-protons to the methoxy group will be influenced by its electron-donating nature. |
| ~ 6.85-6.95 | m | 2H | Ar-H (H-3, H-5) | Aromatic protons further deshielded by the methoxy group and the alkylamine substituent. |
| ~ 3.85 | s | 3H | -OCH ₃ (H-8) | Methoxy group protons appear as a characteristic sharp singlet. This chemical shift is typical for aryl methyl ethers.[6] |
| ~ 3.70 | t (broad) | 4H | Morpholine -OCH ₂- (H-5', H-6') | Protons adjacent to the morpholine oxygen are deshielded. The chair conformation can lead to complex splitting appearing as a broad triplet.[7][8] |
| ~ 3.65 | s | 2H | Ar-CH ₂-N (H-7) | Benzylic protons adjacent to a nitrogen and an aromatic ring. Expected to be a sharp singlet. |
| ~ 2.55 | t | 2H | -CH ₂-N(Bn)- (H-1') | Propyl chain protons adjacent to the secondary amine nitrogen. |
| ~ 2.45 | t (broad) | 4H | Morpholine -NCH ₂- (H-4', H-7') | Protons adjacent to the morpholine nitrogen. |
| ~ 2.40 | t | 2H | -CH ₂-N(morpholine) (H-3') | Propyl chain protons adjacent to the morpholine nitrogen. |
| ~ 1.80 | quintet | 2H | -CH₂-CH ₂-CH₂- (H-2') | Central methylene group of the propyl chain, split by adjacent CH₂ groups. |
¹³C NMR Spectral Interpretation (Predicted, 100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon environment. Chemical shifts are highly dependent on hybridization and the electronic environment.[9]
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~ 157.5 | C -OCH₃ (C-2) | Aromatic carbon directly attached to the electron-donating methoxy group, highly deshielded. |
| ~ 130.5 | Ar-C H (C-4/C-6) | Aromatic methine carbons. |
| ~ 128.5 | Ar-C -CH₂ (C-1) | Quaternary aromatic carbon attached to the benzylic group. |
| ~ 120.5 | Ar-C H (C-5) | Aromatic methine carbon. |
| ~ 110.0 | Ar-C H (C-3) | Aromatic methine carbon shielded by the ortho-methoxy group. |
| ~ 67.0 | Morpholine -OC H₂- (C-5', C-6') | Aliphatic carbons adjacent to the morpholine oxygen. |
| ~ 58.0 | Ar-C H₂-N (C-7) | Benzylic carbon adjacent to nitrogen. |
| ~ 55.5 | -OC H₃ (C-8) | Methoxy carbon, a characteristic upfield signal. |
| ~ 55.0 | -C H₂-N(morpholine) (C-3') | Propyl carbon adjacent to the morpholine nitrogen. |
| ~ 53.5 | Morpholine -NC H₂- (C-4', C-7') | Aliphatic carbons adjacent to the morpholine nitrogen. |
| ~ 51.0 | -C H₂-N(Bn)- (C-1') | Propyl carbon adjacent to the secondary amine nitrogen. |
| ~ 25.0 | -CH₂-C H₂-CH₂- (C-2') | Central carbon of the propyl linker, least affected by heteroatoms. |
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol
-
Sample Preparation: For a liquid sample, a neat spectrum can be obtained using a thin film between two salt (NaCl or KBr) plates. Alternatively, Attenuated Total Reflectance (ATR) is a modern, convenient method requiring only a small drop of the sample on the crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background scan is performed first, followed by the sample scan. Data is typically reported in wavenumbers (cm⁻¹).
Spectral Interpretation
| Frequency (cm⁻¹) | Vibration Type | Functional Group Assignment | Significance |
| 3050-3020 | C-H Stretch | Aromatic C-H | Confirms the presence of the benzyl group. |
| 2950-2800 | C-H Stretch | Aliphatic (CH₂, CH₃) | Confirms the propyl and morpholine moieties. The presence of bands near 2800 cm⁻¹ (the "Bohlmann bands") can sometimes indicate specific conformations of tertiary amines. |
| 1600, 1495 | C=C Stretch | Aromatic Ring | Characteristic absorptions for the benzene ring. |
| 1245 | C-O Stretch | Aryl-Alkyl Ether | Strong, characteristic stretch for the Ar-O-CH₃ bond.[10] |
| 1120-1080 | C-O Stretch | Aliphatic Ether | Strong C-O-C stretch from the morpholine ring.[11] |
| 1180-1020 | C-N Stretch | Tertiary Amine | Confirms the presence of the C-N bonds in the structure. |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural information through the analysis of fragmentation patterns.[12]
Experimental Protocol
-
Sample Introduction & Ionization: The sample is introduced into the mass spectrometer and ionized. Electron Ionization (EI) is a common high-energy technique that induces extensive fragmentation. Electrospray Ionization (ESI) is a softer technique often used with LC-MS, which typically yields the protonated molecular ion [M+H]⁺.[13]
-
Mass Analysis: Ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, generating the mass spectrum.
Spectral Interpretation
The molecular formula is C₁₅H₂₄N₂O₂, giving a monoisotopic mass of 264.1838 g/mol .
-
Molecular Ion (M⁺) or [M+H]⁺: In EI, a peak at m/z 264 would be the molecular ion. In ESI, the base peak would likely be the protonated molecule at m/z 265.
-
Key Fragmentation Pathways: The energetically unstable molecular ion will fragment in predictable ways. Alpha-cleavage (cleavage of the C-C bond adjacent to a heteroatom) is a dominant pathway for amines.[14]
dot digraph "Fragmentation_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", arrowhead=vee];
}
Caption: Predicted major fragmentation pathways for the title compound in EI-MS.
Table of Predicted Fragments:
| m/z Value | Proposed Fragment Structure | Fragmentation Mechanism |
| 264 | [C₁₅H₂₄N₂O₂]⁺˙ | Molecular Ion (M⁺) |
| 143 | [CH₂(CH₂)₂N(CH₂)₄O]⁺ | α-cleavage: Loss of the methoxybenzyl radical. |
| 121 | [CH₂(C₆H₄)OCH₃]⁺ | Base Peak. β-cleavage: Formation of the highly stable 2-methoxybenzyl cation. This is a very common and indicative fragment for this moiety.[15] |
| 114 | [CH₂CH₂N(CH₂)₄O]⁺ | α-cleavage within the propyl chain. |
| 100 | [CH₂=N(CH₂)₄O]⁺ | α-cleavage: Loss of a C₂H₅ radical from the propyl chain attached to the morpholine nitrogen. |
| 91 | [C₇H₇]⁺ | Loss of methoxy group from the m/z 121 fragment to form the tropylium ion.[15] |
| 86 | [CH₂N(CH₂)₄O]⁺ | α-cleavage: Cleavage of the propyl chain at the bond beta to the morpholine nitrogen. |
Conclusion: A Self-Validating System
The structural elucidation of this compound is achieved through a logical, multi-technique approach. Each spectrum provides a piece of the puzzle, and together they form a self-validating system. The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework and the precise connectivity. IR spectroscopy confirms the presence of key functional groups (ethers, amines, aromatic ring) and the absence of others. Finally, mass spectrometry confirms the molecular weight and provides definitive structural evidence through predictable, high-stability fragment ions like the methoxybenzyl cation at m/z 121. This integrated analytical approach ensures the highest degree of confidence in the structure and identity of the target compound.
References
- Vertex AI Search. (2024).
- ChemicalBook. (n.d.). 4-Methoxybenzyl alcohol(105-13-5) 1H NMR spectrum.
- van der Vorm, S., et al. (2015). Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol.
- Reddy, T. R., et al. (2016). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. PubMed Central.
- Lee, J. H., et al. (2014). 1 H NMR spectra indicate the change of chemical shift of methoxy group...
- ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions.
- University of Regensburg. (n.d.). NMR Chemical Shifts.
- Royal Society of Chemistry. (n.d.).
- SpectraBase. (n.d.). N-(4-methoxybenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine.
- Appendix I. (n.d.). Chemical shifts of solvents.
-
PubChem. (n.d.). 2-Methoxybenzylamine. Retrieved from [Link]
- Supporting Information. (n.d.).
-
Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
- Masoud, M. S., et al. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry.
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
- Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives.
- Sci-Hub. (n.d.). Spectroscopic and structural properties of some N-(2-hydroxyethyl)
- University of Potsdam. (n.d.).
- Zuba, D., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. PubMed.
-
ResearchGate. (n.d.). (PDF) Spectroscopic investigation and natural bond orbital analysis on 4-ethylmorpholine. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound,436096-95-6-Amadis Chemical [amadischem.com]
- 3. repositorio.uam.es [repositorio.uam.es]
- 4. rsc.org [rsc.org]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. rsc.org [rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. 2-Methoxybenzylamine | C8H11NO | CID 81292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS 436096-95-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine, registered under CAS number 436096-95-6, is a tertiary amine featuring a 2-methoxybenzyl group and a 3-morpholinopropyl substituent. The unique combination of these moieties—a substituted aromatic ring and a morpholine heterocycle—suggests its potential utility in medicinal chemistry and drug discovery. The methoxy group on the benzyl ring can influence the molecule's electronic properties and metabolic stability, while the morpholine group is a common pharmacophore known to enhance aqueous solubility and metabolic stability, and it is present in numerous approved drugs.[1] This guide provides a comprehensive overview of a proposed synthetic route, predicted analytical characterization, and potential biological applications based on structurally related compounds.
Chemical Structure and Properties
Below is a diagram of the chemical structure of this compound.
Figure 2: Proposed synthetic workflow for this compound.
Experimental Protocol
Materials:
-
2-Methoxybenzaldehyde (CAS: 135-02-4)
-
3-Morpholinopropan-1-amine (CAS: 123-00-2)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (CAS: 56553-60-7)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a solution of 2-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) is added 3-morpholinopropan-1-amine (1.05 eq).
-
The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.
Predicted Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methoxybenzyl group, the methoxy protons as a singlet around 3.8 ppm, and the methylene protons of the propyl chain and the morpholine ring. The benzylic protons adjacent to the nitrogen are expected to appear as a singlet around 3.7 ppm. The protons of the morpholine ring typically appear as two multiplets, one for the protons adjacent to the oxygen and one for the protons adjacent to the nitrogen.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the methoxy carbon at approximately 55 ppm, and the aliphatic carbons of the propyl chain and the morpholine ring. The benzylic carbon is expected around 58 ppm.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound. Key fragmentation patterns for N-(2-methoxybenzyl) derivatives often include a dominant ion at m/z = 121, corresponding to the 2-methoxybenzyl cation. [2]Another significant fragment would likely arise from the loss of the morpholinopropyl side chain.
Potential Biological Activity and Applications
The structural motifs present in this compound suggest several potential areas of biological activity.
-
Anticancer Activity: N-benzylamine derivatives have been investigated as histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents. [3]The morpholine moiety is also found in many biologically active compounds, including some with anticancer properties.
-
Antimicrobial and Antifungal Activity: Various N-benzyl and morpholine-containing heterocycles have demonstrated antimicrobial and antifungal activities. [4]
-
Neuropharmacological Activity: Dibenzylamine structures are known for their potential in treating neurodegenerative disorders. [5]While the target compound is not a dibenzylamine, the N-benzylamine core is a key feature.
-
Antioxidant and Anti-inflammatory Activity: Certain N-benzyl derivatives have shown antioxidant and anti-inflammatory properties. [6]The 2-methoxyphenol substructure, though modified in this compound, is known to contribute to antioxidant activity. [7]
-
Leishmanicidal Activity: A similar compound, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, has shown promising activity against Leishmania mexicana. [8] The following diagram illustrates a potential mechanism of action, such as the inhibition of a key enzyme, which is a common mode of action for compounds with similar structural features.
Figure 3: Potential mechanism of action via enzyme inhibition.
Safety and Handling
Detailed safety information for this compound is not available. However, based on the starting materials and general chemical safety principles, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide provides a foundational understanding of its synthesis, predicted analytical properties, and potential biological activities based on the current body of scientific literature on related compounds. Further experimental validation is necessary to confirm these predictions and fully elucidate the properties and potential applications of this molecule.
References
-
Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
-
Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed. (2017). Retrieved January 15, 2026, from [Link]
-
Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed. (2012). Retrieved January 15, 2026, from [Link]
-
2-Methoxybenzylamine | C8H11NO - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
- Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5 - DergiPark. (2021). Retrieved January 15, 2026, from https://dergipark.org.tr/en/pub/epstem/issue/63353/951717
-
Synthesis and mechanism of biological action of morpholinyl-bearing arylsquaramides as small-molecule lysosomal pH modulators - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
4-Methoxybenzylamine | C8H11NO - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (2013). Retrieved January 15, 2026, from [Link]
-
Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1 H-1,2,3-triazol-1-yl]ethan-1-imine Oxides - PubMed. (2024). Retrieved January 15, 2026, from [Link]
-
Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity - MDPI. (2024). Retrieved January 15, 2026, from [Link]
-
N-(2-ethoxyethyl)-3-morpholinopropan-1-amine - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
(R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine - MDPI. (2023). Retrieved January 15, 2026, from [Link]
-
Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed. (2007). Retrieved January 15, 2026, from [Link], from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1 H-1,2,3-triazol-1-yl]ethan-1-imine Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
Introduction: A Structurally-Guided Approach to a Novel Compound
The compound (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is a novel chemical entity for which specific biological activities have not been extensively documented in peer-reviewed literature. This guide, therefore, adopts a first-principles approach, grounded in the established pharmacology of its core structural motifs: the 2-methoxybenzyl group and the N-substituted morpholine ring. The morpholine heterocycle is a privileged scaffold in medicinal chemistry, featured in drugs with a vast range of activities including anticancer, antidepressant, and analgesic properties[1][2][3][4]. The 2-methoxyphenyl moiety and its derivatives have been associated with antioxidant, anti-inflammatory, and cytotoxic effects, with some analogues showing inhibition of cyclooxygenase-2 (COX-2)[5][6].
Given these precedents, this document outlines a foundational strategy for the initial in vitro characterization of this compound. The protocols provided are designed to first establish a baseline cytotoxic profile, which is a critical initial step for any novel compound investigation[7][8][9]. Subsequently, we propose hypothesis-driven assays to probe for potential anticancer activity and modulation of serotonin receptor signaling pathways, a plausible target given the structural similarities of the morpholinopropylamine scaffold to known serotonergic agents.
This guide is intended for researchers, scientists, and drug development professionals initiating the exploration of this compound's biological potential.
PART 1: Compound Handling, Safety, and Solution Preparation
Safety and Handling Precautions
As a novel compound with unknown toxicological properties, this compound must be handled with care, assuming it is hazardous[10].
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical safety goggles, and nitrile or neoprene gloves. If handling the compound as a powder outside of a certified chemical fume hood, respiratory protection (e.g., an N95 respirator) is recommended[11].
-
Engineering Controls: All weighing and stock solution preparation should be conducted in a certified chemical fume hood to prevent inhalation of powders or aerosols[10].
-
Disposal: Dispose of all waste, including unused compound, contaminated consumables, and media, in accordance with institutional and local hazardous waste regulations[11][12][13][14]. Treat all materials that have come into contact with the compound as hazardous waste.
Solubility Determination in DMSO
Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of novel compounds for cell-based assays[15]. However, the final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced artifacts[16]. Therefore, determining the maximum solubility is a crucial first step.
Protocol for Maximum Solubility Assessment: [15][17][18]
-
Accurately weigh approximately 5-10 mg of the compound into a sterile 2 mL microcentrifuge tube.
-
Add a small, precise volume of anhydrous, sterile DMSO (e.g., 100 µL).
-
Vortex the tube vigorously for 2-3 minutes. Observe for complete dissolution.
-
If the compound dissolves completely, add additional pre-weighed aliquots of the compound, vortexing thoroughly after each addition, until a fine precipitate or suspension is observed, indicating a supersaturated solution.
-
Incubate the tube at room temperature for 24 hours to allow the solution to reach equilibrium.
-
Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the excess, undissolved solid.
-
Carefully transfer a known volume of the supernatant to a new tube.
-
Determine the concentration of the compound in the supernatant using an appropriate analytical method, such as HPLC or UV-Vis spectroscopy, after diluting with a suitable solvent. This concentration represents the maximum solubility in DMSO.
Preparation of Stock and Working Solutions
Once the solubility is known, a high-concentration stock solution can be prepared for routine use.
Protocol for 10 mM Stock Solution:
-
Based on the molecular weight of this compound (264.36 g/mol ), calculate the mass required to prepare a 10 mM stock solution.
-
Mass (mg) = 10 mmol/L * 0.26436 g/mmol * Volume (L) * 1000 mg/g
-
-
In a chemical fume hood, weigh the calculated mass and place it into a sterile vial.
-
Add the required volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
For experiments, thaw an aliquot and prepare fresh dilutions in the appropriate sterile cell culture medium. It is critical to add the DMSO stock to the medium (not the other way around) and mix immediately to prevent precipitation[16].
PART 2: Foundational In Vitro Assays
The following protocols provide a starting point for characterizing the biological effects of this compound. A panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) should be used to assess for both efficacy and general toxicity[19].
Workflow for Initial Compound Characterization
Caption: Hypothetical Gq-coupled signaling pathway for a 5-HT2 receptor agonist.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- BenchChem. (2025). Protocol for Assessing Cytotoxicity of Novel Compounds in Cell Lines.
- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
-
Creative Bioarray. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]
-
Innoprot. 5-HT2C Serotonin Receptor Assay. [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]
-
PromoCell. Cancer Media. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]
-
Celprogen. Tissue Culture Media - Cancer Cell Lines. [Link]
-
CORE. Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. [Link]
-
In Vivo. Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. [Link]
-
DiscoverX. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. [Link]
-
NIH. DMSO Solubility Assessment for Fragment-Based Screening. [Link]
-
ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. [Link]
-
IP.com. Development Of 2 Chloro 4' Methoxy Benzil And Study Of Its Antibacterial Activity. [Link]
-
NIH. 2-Methoxybenzyl alcohol. [Link]
-
MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
-
ResearchGate. A review on pharmacological profile of Morpholine derivatives. [Link]
-
Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
-
ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?. [Link]
-
ResearchGate. A review on pharmacological profile of Morpholine derivatives. [Link]
-
ScienceScholar. An updated review on morpholine derivatives with their pharmacological actions. [Link]
-
NIH. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. [Link]
-
NIH. Working with Chemicals - Prudent Practices in the Laboratory. [Link]
-
ResearchGate. An updated review on morpholine derivatives with their pharmacological actions. [Link]
-
UNM Chemistry. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. [Link]
-
National Academies Press. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. [Link]
-
NYU Libraries. Prudent practices in the laboratory : handling and disposal of chemicals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sciencescholar.us [sciencescholar.us]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. opentrons.com [opentrons.com]
- 9. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.unm.edu [chemistry.unm.edu]
- 13. nationalacademies.org [nationalacademies.org]
- 14. search.abudhabi.library.nyu.edu [search.abudhabi.library.nyu.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. asianpubs.org [asianpubs.org]
- 19. ijprajournal.com [ijprajournal.com]
Application Notes & Protocols: A Framework for Evaluating the Neuroprotective Potential of Morpholine Derivatives
Introduction: The Therapeutic Promise of the Morpholine Scaffold in Neuroprotection
Neurodegenerative diseases, including Alzheimer's and Parkinson's disease, represent a growing global health challenge characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is neuronal cell death, often triggered by a cascade of events including oxidative stress, mitochondrial dysfunction, and apoptosis. The field of neuroprotection seeks to identify and develop therapeutic agents that can interrupt these deleterious pathways, thereby preserving neuronal integrity and function.
The morpholine ring, a six-membered heterocycle, has emerged as a versatile and privileged scaffold in medicinal chemistry.[1][2] Its unique structural and chemical properties, such as its ability to improve blood-brain barrier permeability and engage with a wide array of biological targets, make it an attractive starting point for the design of novel neuroprotective agents.[1][3] Morpholine derivatives have shown potential in modulating key enzymes and receptors implicated in neurodegeneration.[1][2] This guide provides a comprehensive framework of in vitro assays to systematically evaluate the neuroprotective activity of novel morpholine derivatives, moving from initial viability screening to deeper mechanistic investigations.
Phase 1: Foundational In Vitro Models and Neurotoxicity Induction
The initial phase of screening involves establishing a reliable and reproducible cell-based model that mimics the neuronal damage observed in neurodegenerative diseases.
Selecting and Culturing the Appropriate Neuronal Cell Model
The choice of cell line is critical for obtaining biologically relevant data. Human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells are standard models for initial neuroprotective screening.[4][5]
-
SH-SY5Y Cells: This human cell line is widely used due to its human origin and ability to be differentiated into a more mature neuronal phenotype, expressing markers like dopamine transporters.[5][6] Differentiation, often induced with retinoic acid, can make the cells more susceptible to neurotoxins, providing a more relevant model for neuroprotection studies.[5][6]
-
PC12 Cells: These cells are a valuable model because, upon treatment with Nerve Growth Factor (NGF), they cease proliferation and differentiate into cells resembling sympathetic neurons.[7][8] This differentiated state is crucial for studying neuroprotective effects in a post-mitotic, neuron-like context.[7][9]
General Cell Culture Protocol (Example: SH-SY5Y)
-
Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintenance: Culture cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO2.[10]
-
Seeding for Experiments: Trypsinize confluent cells and seed them into 96-well or 6-well plates at a density of 1 x 10⁴ to 2 x 10⁴ cells/well for a 96-well plate.[10][11]
-
Adherence: Allow cells to adhere and grow for 24 hours before initiating any treatment.[10][12]
Inducing Neuronal Damage: In Vitro Models of Neurodegeneration
To test the protective effects of morpholine derivatives, neuronal damage must first be induced. The choice of neurotoxin should align with the pathological mechanism being investigated.
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) are commonly used to induce oxidative stress by generating reactive oxygen species (ROS), a central mechanism in Parkinson's disease.[13]
-
Excitotoxicity: Glutamate is used to model excitotoxicity, a process where overstimulation of glutamate receptors leads to neuronal damage, relevant in conditions like stroke and epilepsy.[14][15][16]
General Treatment Protocol
-
Prepare Compound: Dissolve the morpholine derivative in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. Further dilute in culture medium to working concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.[10]
-
Pre-treatment: Pre-treat the cultured cells with various concentrations of the morpholine derivative for a period of 2 to 24 hours. This step is crucial to allow the compound to enter the cells and potentially upregulate endogenous protective mechanisms.
-
Induce Damage: After the pre-treatment period, introduce the neurotoxic agent (e.g., H₂O₂, glutamate) to the culture medium, co-incubating it with the morpholine derivative.
-
Incubation: Incubate for the time required for the toxin to induce significant cell death in the control (toxin-only) group, typically 24 hours.[13][17]
Phase 2: Tier 1 Assays for Assessing Cell Viability and Cytotoxicity
The first tier of analysis involves quantifying the extent of cell death and assessing the compound's ability to preserve cell viability.
MTT Assay: Measuring Metabolic Activity
The MTT assay is a colorimetric method that measures the metabolic activity of a cell, which serves as an indicator of cell viability.[12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Step-by-Step MTT Protocol
-
Cell Treatment: Seed and treat cells with the morpholine derivative and/or neurotoxin in a 96-well plate as described above. Include wells for "untreated control," "toxin only," and "compound only" controls.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[11][18]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[12]
-
Solubilization: Carefully remove the culture medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >630 nm can be used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
LDH Assay: Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[19][20]
Step-by-Step LDH Protocol
-
Cell Treatment: Treat cells in a 96-well plate as previously described. It is essential to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer like Triton X-100).[21][22]
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 1000 RPM for 5 minutes) to pellet any detached cells.[21]
-
Transfer: Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.[21]
-
Reagent Addition: Add the LDH assay reaction mixture to each well according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.[22][23]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[21][22]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[21][23]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings relative to the low and high controls.
Table 1: Example Data Summary for Tier 1 Assays
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Cytotoxicity (% LDH Release) |
|---|---|---|---|
| Control (Vehicle) | - | 100 ± 5.2 | 5.1 ± 1.3 |
| Neurotoxin (H₂O₂) | 100 | 48 ± 4.1 | 65.7 ± 4.8 |
| Morpholine Derivative A | 10 | 98 ± 6.3 | 6.2 ± 2.1 |
| H₂O₂ + Derivative A | 1 + 100 | 75 ± 5.5 | 30.4 ± 3.9 |
Visualizing the Experimental Process
Caption: Overall experimental workflow for assessing neuroprotection.
Phase 3: Tier 2 Assays for Mechanistic Elucidation
Once a morpholine derivative demonstrates protective activity in Tier 1 assays, the next step is to investigate its mechanism of action.
Reactive Oxygen Species (ROS) Assay
This assay measures intracellular ROS levels, providing a direct assessment of a compound's antioxidant activity. The most common method uses the probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[24] H₂DCFDA is cell-permeable and is deacetylated by intracellular esterases; subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[24][25]
Step-by-Step ROS Protocol
-
Cell Treatment: Culture and treat cells in a black, clear-bottom 96-well plate.
-
Probe Loading: After treatment, remove the medium and wash cells with warm PBS. Add 100 µL of H₂DCFDA solution (typically 10-25 µM) to each well.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 498 nm and 522 nm, respectively.[25]
-
Data Analysis: Quantify the relative fluorescence units (RFU) and express ROS levels as a percentage of the toxin-only control.
Caspase-3/7 Activity Assay
Apoptosis, or programmed cell death, is a key event in neurodegeneration. Caspase-3 and -7 are critical executioner caspases in the apoptotic pathway. This assay uses a substrate containing the tetrapeptide sequence DEVD, which is specifically cleaved by active caspase-3/7.[26] Cleavage releases a chromophore or fluorophore, which can be quantified.
Step-by-Step Caspase-Glo® 3/7 Protocol (Luminescent)
-
Cell Treatment: Treat cells in a white-walled 96-well plate suitable for luminescence.
-
Reagent Addition: After incubation, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[26]
-
Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.[27] The reagent lyses the cells and contains the substrate for the caspase activity measurement.[26]
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: A decrease in the luminescent signal in compound-treated groups compared to the toxin-only group indicates inhibition of caspase activity.
Mitochondrial Membrane Potential (ΔΨm) Assay
Mitochondrial dysfunction is an early event in apoptosis. A loss of mitochondrial membrane potential (ΔΨm) is a hallmark of this process.[28] Probes like Tetramethylrhodamine, Ethyl Ester (TMRE) are used to measure ΔΨm. TMRE is a cell-permeable, cationic dye that accumulates in active mitochondria with intact membrane potentials.[29][30]
Step-by-Step TMRE Protocol
-
Cell Treatment: Culture and treat cells in a black, clear-bottom 96-well plate. Include a positive control for depolarization, such as FCCP.[30]
-
TMRE Staining: At the end of the treatment period, add TMRE solution to each well to a final concentration of 50-200 nM.[29]
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.[29][30]
-
Wash and Read: Gently wash the cells with pre-warmed PBS or assay buffer to remove non-accumulated dye. Add 100 µL of fresh buffer to each well.[29]
-
Fluorescence Reading: Immediately measure fluorescence with an excitation/emission of ~549/575 nm.[29]
-
Data Analysis: A decrease in TMRE fluorescence indicates mitochondrial depolarization. Neuroprotective compounds should maintain a higher fluorescence signal compared to the toxin-only group.
Visualizing the Neuroprotective Mechanism
// Nodes Insult [label="Neurotoxic Insult\n(e.g., H₂O₂, Glutamate)", fillcolor="#FAD2CF", style=filled, color="#EA4335"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#FAD2CF", style=filled, color="#EA4335"]; Mito [label="Mitochondrial Dysfunction\n(Loss of ΔΨm)", fillcolor="#FAD2CF", style=filled, color="#EA4335"]; Caspase [label="Caspase-3/7 Activation", fillcolor="#FAD2CF", style=filled, color="#EA4335"]; Apoptosis [label="Apoptosis &\nNeuronal Death", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Morpholine [label="Morpholine\nDerivative", shape=ellipse, fillcolor="#A8DAB5", style=filled, color="#34A853"]; Survival [label="Neuronal Survival", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled];
// Edges Insult -> ROS; ROS -> Mito; Mito -> Caspase; Caspase -> Apoptosis;
Morpholine -> ROS [label="Scavenges ROS", style=dashed, arrowhead=T, color="#34A853"]; Morpholine -> Mito [label="Preserves ΔΨm", style=dashed, arrowhead=T, color="#34A853"]; Morpholine -> Caspase [label="Inhibits Activation", style=dashed, arrowhead=T, color="#34A853"];
Apoptosis -> Survival [style=invis]; // for layout Morpholine -> Survival [style=solid, arrowhead=open, color="#34A853"]; }
Caption: Interruption of the apoptotic cascade by a morpholine derivative.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Agilent. (n.d.). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Retrieved from [Link]
-
Dumitrescu, G., et al. (2011). On reactive oxygen species measurement in living systems. Journal of Medicine and Life, 4(4), 384–392. Retrieved from [Link]
-
protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. Retrieved from [Link]
-
National Institutes of Health. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson's Disease. Retrieved from [Link]
-
National Institutes of Health. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
G-Biosciences. (n.d.). TMRE Mitochondrial Membrane Potential Assay. Retrieved from [Link]
-
protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]
-
BMG LABTECH. (2019, June 3). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]
-
CLS. (2025, December 28). Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mitochondrial Membrane Potential Assay. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]
-
Assay Genie. (n.d.). TMRE Mitochondrial Membrane Potential Assay Kit (Fluorometric). Retrieved from [Link]
-
Semantic Scholar. (2020, March 28). Morpholine derivatives as potential agents for neurological manifestations of nervous system diseases. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Use of PC12 cells and rat superior cervical ganglion sympathetic neurons as models for neuroprotective assays relevant to Parkinson's disease. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]
-
PubMed. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]
-
FUJIFILM Wako Chemicals. (2025). Modeling Glutamate-induced Excitotoxicity with iCell® GABANeurons. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]
-
MDPI. (2021, April 21). PC12 and THP-1 Cell Lines as Neuronal and Microglia Model in Neurobiological Research. Retrieved from [Link]
-
ResearchGate. (2021, May 24). (PDF) Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents. Retrieved from [Link]
-
ResearchGate. (2024, October 2). Neuroprotective activity of methanolic extract of leaves from Oenothera rosea in pc-12 cell line. Retrieved from [Link]
-
Innoprot. (n.d.). excitotoxicity in vitro assay. Retrieved from [Link]
-
NeuroProof. (n.d.). Glutamate Excitotoxicity Assay. Retrieved from [Link]
-
RCSI Journals Platform. (n.d.). Morpholine derivatives as potential agents for neurological manifestations of nervous system diseases. Retrieved from [Link]
-
Spandidos Publications. (2021, November 25). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Retrieved from [Link]
-
DB-ALM. (n.d.). Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Retrieved from [Link]
-
National Institutes of Health. (2025, June 6). Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. Retrieved from [Link]
-
InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay. Retrieved from [Link]
-
PubMed. (n.d.). Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of PC12 cells and rat superior cervical ganglion sympathetic neurons as models for neuroprotective assays relevant to Parkinson's disease. | Semantic Scholar [semanticscholar.org]
- 5. accegen.com [accegen.com]
- 6. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PC12 and THP-1 Cell Lines as Neuronal and Microglia Model in Neurobiological Research | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. clyte.tech [clyte.tech]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. innoprot.com [innoprot.com]
- 16. neuroproof.com [neuroproof.com]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 21. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 22. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 23. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. agilent.com [agilent.com]
- 26. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications [absin.net]
- 29. media.cellsignal.com [media.cellsignal.com]
- 30. assaygenie.com [assaygenie.com]
enzymatic inhibition assay for (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
Application Note & Protocol
Topic: High-Throughput Enzymatic Inhibition Assay for (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine Targeting Monoamine Oxidase A (MAO-A)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for characterizing the inhibitory potential of the novel compound, this compound. Due to its structural features, particularly the secondary amine and aromatic moieties, this compound is a plausible candidate for inhibition of monoamine oxidases (MAO), a critical class of enzymes involved in neurotransmitter metabolism.[1][2] Dysfunction of MAO enzymes is implicated in a variety of neurological disorders, making them a key target in drug discovery.[3][4] This guide details the scientific principles of enzyme inhibition, provides step-by-step protocols for determining the half-maximal inhibitory concentration (IC50) and the mechanism of action (MOA), and outlines methods for robust data analysis and interpretation. The protocols are based on a well-established fluorometric assay suitable for high-throughput screening.[4][5][6]
Part 1: Scientific Principles of Enzyme Inhibition
The Target: Monoamine Oxidase A (MAO-A)
Monoamine Oxidase A (MAO-A) is a mitochondrial flavoenzyme that catalyzes the oxidative deamination of key monoamine neurotransmitters, including serotonin and norepinephrine.[1] Its role in regulating neurotransmitter levels makes it a significant target for the treatment of depression and anxiety disorders.[2][7] The catalytic activity of MAO-A generates an aldehyde, ammonia, and hydrogen peroxide (H₂O₂) as byproducts.[1] Many screening assays leverage the production of H₂O₂ to quantify enzyme activity.[3][7]
Models of Reversible Enzyme Inhibition
Understanding how a compound inhibits an enzyme is fundamental to drug development. Reversible inhibitors bind to an enzyme through non-covalent interactions and can be broadly classified into several types based on their binding mechanism.[8]
-
Competitive Inhibition: The inhibitor is structurally similar to the substrate and binds directly to the enzyme's active site, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, competitive inhibition increases the apparent Michaelis constant (Km) but does not affect the maximum reaction velocity (Vmax).[9][10]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. Consequently, non-competitive inhibition reduces Vmax but does not change Km.[8][9]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product release. This mode of inhibition reduces both Vmax and Km.[8]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically with different affinities. This complex mechanism affects both Vmax and Km.[11]
Figure 1: Simplified diagrams of competitive and non-competitive inhibition models.
Part 2: Experimental Protocols
These protocols are designed for a 96-well plate format and fluorometric detection. The assay quantifies H₂O₂, a byproduct of MAO-A activity, using a sensitive probe.[6][7]
Materials and Reagents
-
Test Compound: this compound
-
Enzyme: Recombinant Human MAO-A (lyophilized)[5]
-
Substrate: p-Tyramine[4]
-
Detection: H₂O₂ Probe (e.g., OxiRed™) and Developer/Horseradish Peroxidase (HRP)[5]
-
Buffer: MAO-A Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Solvent: High-purity DMSO
-
Equipment: 96-well black, flat-bottom plates; multi-channel pipette; fluorescence microplate reader (Ex/Em = 535/587 nm).
Protocol 1: IC50 Determination
The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[12][13]
Step 1: Reagent Preparation
-
MAO-A Enzyme Stock: Reconstitute lyophilized MAO-A enzyme in assay buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C.[6] On the day of the assay, dilute to the working concentration (e.g., 5-10 µg/mL) with assay buffer.
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilutions: Create a 10-point, 3-fold serial dilution of the test compound stock in a separate 96-well plate (the "compound plate"). Start with the 10 mM stock and dilute with DMSO to generate a concentration range. Finally, dilute these DMSO stocks 100-fold into assay buffer to create the 2X final concentrations. This minimizes the final DMSO concentration in the assay to ≤1%.[14]
-
Positive Control: Prepare a 2X working solution of Clorgyline (e.g., 10 µM) in assay buffer.[6]
Step 2: Assay Plate Setup (Total Volume = 100 µL)
-
Add Inhibitors: Add 50 µL of the 2X serially diluted test compound solutions to the appropriate wells of a black 96-well assay plate.
-
Add Controls:
-
100% Activity Control (No Inhibitor): Add 50 µL of assay buffer containing 1% DMSO.
-
Positive Inhibitor Control: Add 50 µL of the 2X Clorgyline working solution.
-
Blank (No Enzyme): Add 50 µL of assay buffer containing 1% DMSO.
-
-
Pre-incubation: Add 25 µL of the diluted MAO-A enzyme working solution to all wells except the "Blank" wells (add 25 µL of assay buffer to these).
-
Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[14]
Step 3: Initiate Reaction & Measure
-
Prepare Substrate Mix: Prepare a 4X substrate reaction mix containing the substrate (p-Tyramine), H₂O₂ probe, and HRP in assay buffer according to the manufacturer's instructions.[5][6]
-
Start Reaction: Add 25 µL of the 4X substrate mix to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C or 37°C. Measure the fluorescence (Ex/Em = 535/587 nm) every 60 seconds for 20-30 minutes.[5]
Figure 2: Experimental workflow for IC50 determination.
Protocol 2: Mechanism of Inhibition (MOI) Studies
To determine the mechanism of inhibition, the assay is run with varying concentrations of both the substrate and the inhibitor.[11]
-
Setup: Prepare 3-4 different fixed concentrations of your test inhibitor (e.g., 0.5x, 1x, and 2x the determined IC50 value).
-
Substrate Titration: For each inhibitor concentration (including a zero-inhibitor control), perform a substrate titration. This involves creating a serial dilution of the substrate (p-Tyramine) across a range of concentrations (e.g., 0.1x to 10x the substrate's known Km value).
-
Run Assay: Perform the enzymatic assay as described in Protocol 1, but instead of a fixed substrate concentration, use the range of substrate concentrations for each fixed inhibitor concentration.
-
Data Analysis: Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration. This data will be used to generate Lineweaver-Burk plots.[15][16]
Part 3: Data Analysis and Interpretation
IC50 Value Calculation
-
Determine Initial Velocity (V₀): For each well, plot fluorescence units (RFU) versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.[5]
-
Calculate Percent Inhibition: Normalize the data using the control wells:
-
% Inhibition = 100 * (1 - [(V₀ of Inhibitor Well - V₀ of Blank) / (V₀ of 100% Activity Well - V₀ of Blank)])
-
-
Generate Dose-Response Curve: Plot the Percent Inhibition against the logarithm of the inhibitor concentration.[14]
-
Fit the Curve: Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the data and determine the IC50 value, which is the concentration at the inflection point of the curve.[12][17]
| Parameter | Description | Example Value |
| Test Compound | This compound | - |
| Target Enzyme | Recombinant Human MAO-A | - |
| IC50 | Concentration for 50% inhibition | 1.2 µM |
| Hill Slope | Steepness of the dose-response curve | 1.1 |
| R² | Goodness of fit for the curve | 0.992 |
Table 1: Example summary of IC50 determination data.
MOI Determination using Lineweaver-Burk Plots
The Lineweaver-Burk plot is a double reciprocal graph of 1/V₀ versus 1/[S].[11][16] While modern non-linear regression is preferred for calculating kinetic parameters, this plot provides an excellent visual tool for identifying the inhibition mechanism.[15]
-
Plotting: Generate a separate Lineweaver-Burk plot for each fixed inhibitor concentration.
-
Interpretation:
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect at y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect at x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
Table 2: Summary of kinetic effects for different inhibition types.
References
-
BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Assay Kit. Retrieved from [Link]
-
Wikipedia. (2024). Lineweaver–Burk plot. Retrieved from [Link]
-
Knya. (2024, April 16). Difference Between Competitive and Noncompetitive Enzyme Inhibition. Retrieved from [Link]
-
MedSchoolCoach. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]
-
Microbe Notes. (2022, May 30). Lineweaver–Burk Plot. Retrieved from [Link]
-
BioVision. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
Khan Academy. (2016, January 8). Types of Enzyme Inhibition: Competitive vs Noncompetitive | Michaelis-Menten Kinetics. Retrieved from [Link]
-
Evotec (Cyprotex). (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]
-
University of Reading. (n.d.). Enzyme inhibitors. Retrieved from [Link]
-
Dalal Institute. (n.d.). Competitive and Non-Competitive Inhibition. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, June 29). 10.5: Enzyme Inhibition. Retrieved from [Link]
-
Microbe Notes. (2023, August 3). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Retrieved from [Link]
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. Retrieved from [Link]
-
ResearchGate. (n.d.). Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays. Retrieved from [Link]
-
Wikipedia. (2024). IC50. Retrieved from [Link]
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]
-
bioRxiv. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]
-
ResearchGate. (2013, August 9). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]
-
PMC - NIH. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]
-
MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]
Sources
- 1. Enzyme Activity Measurement of Monoamine Oxidase [creative-enzymes.com]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. 单胺氧化酶活性检测试剂盒 sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Monoamine Oxidase Assays [cellbiolabs.com]
- 8. microbenotes.com [microbenotes.com]
- 9. knyamed.com [knyamed.com]
- 10. medschoolcoach.com [medschoolcoach.com]
- 11. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 12. courses.edx.org [courses.edx.org]
- 13. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 2minutemedicine.com [2minutemedicine.com]
- 16. microbenotes.com [microbenotes.com]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Preclinical Efficacy Assessment of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
Abstract
This document provides a comprehensive guide for the preclinical evaluation of the novel compound (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine. The structural motifs of this molecule, specifically the substituted benzylamine and morpholine moieties, suggest potential activity within the central nervous system (CNS), possibly targeting monoaminergic pathways or sigma receptors, which are frequently implicated in mood and psychotic disorders. Lacking established pharmacological data, this guide presents a tiered, hypothesis-driven strategy. It begins with foundational CNS activity and tolerability screens, proceeds to core efficacy models for antidepressant and anxiolytic activity, and outlines advanced models for assessing procognitive and antipsychotic-like effects. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice to ensure robust and interpretable results.
Part 1: Foundational In Vivo Assessment: CNS Activity & Tolerability
Rationale: Before proceeding to specific disease models, it is critical to first establish that the compound crosses the blood-brain barrier, is biologically active in the CNS, and to identify a dose range that is well-tolerated. Initial behavioral tests can provide broad insights into the compound's general effects, such as stimulant, sedative, or anxiolytic-like properties.
Open Field Test (OFT) for Locomotor Activity and Exploratory Behavior
The OFT is a fundamental assay used to assess general locomotor activity and anxiety-like behavior in rodents. A drug-induced increase in locomotion might suggest stimulant properties, whereas a decrease could indicate sedative effects. Furthermore, the animal's preference for the periphery over the center of the arena is a validated measure of anxiety.
Experimental Protocol: Open Field Test
-
Apparatus: A square arena (e.g., 40x40x30 cm for mice; 100x100x40 cm for rats) made of a non-porous material, equipped with an overhead video camera connected to a tracking software (e.g., Any-maze, EthoVision). The arena should be dimly lit (e.g., 20-30 lux).
-
Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Dosing:
-
Administer this compound via the intended clinical route (e.g., intraperitoneal (IP) or oral gavage (PO)).
-
Include a vehicle control group (e.g., saline, DMSO/saline).
-
Use a minimum of three doses (e.g., 1, 10, 30 mg/kg) to establish a dose-response relationship.
-
Wait for a predetermined time post-dosing for the compound to reach peak plasma/brain concentration (typically 30-60 minutes for IP).
-
-
Procedure:
-
Gently place the animal in the center of the arena.
-
Allow the animal to explore freely for 10-30 minutes.
-
Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.
-
-
Data Analysis:
-
Primary Endpoints: Total distance traveled, time spent in the center zone vs. periphery.
-
Secondary Endpoints: Rearing frequency, velocity, instances of grooming and defecation.
-
Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare dose groups to the vehicle control.
-
Table 1: Key Parameters for the Open Field Test
| Parameter | Measured Behavior | Interpretation of Drug Effect |
| Total Distance Traveled | General Locomotor Activity | ↑ suggests stimulant effect; ↓ suggests sedative effect. |
| Time in Center Zone | Anxiety-like Behavior | ↑ suggests anxiolytic effect; ↓ suggests anxiogenic effect. |
| Rearing Frequency | Exploratory Behavior | Can be affected by both motor and emotional states. |
Experimental Workflow: Initial CNS Screening
The following diagram illustrates the logical flow from initial dosing to behavioral assessment in the OFT.
Caption: Workflow for initial CNS activity screening using the Open Field Test.
Part 2: Efficacy Assessment in Core Models of Affective Disorders
Rationale: If initial screening suggests CNS activity without significant motor impairment at certain doses, the next logical step is to test for efficacy in validated animal models of depression and anxiety. These models are widely used in drug discovery and are sensitive to established therapeutic agents.
Forced Swim Test (FST) for Antidepressant-like Activity
The FST is a widely used primary screen for compounds with potential antidepressant effects. It is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which is robustly reduced by antidepressant medications.
Experimental Protocol: Forced Swim Test (Mouse)
-
Apparatus: A transparent glass cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.
-
Acclimation: Acclimate animals to the testing room for at least 1 hour.
-
Dosing:
-
Administer the test compound (at doses determined from the OFT to be non-sedating) or a positive control (e.g., Fluoxetine, 20 mg/kg, IP) or vehicle.
-
Administer 30-60 minutes prior to testing.
-
-
Procedure:
-
Gently place the mouse into the cylinder.
-
The test session lasts for 6 minutes.
-
A trained observer, blind to the treatment groups, should score the behavior, or use an automated video tracking system.
-
The key behavior to score is immobility , defined as the cessation of struggling and remaining floating with only small movements necessary to keep the head above water.
-
-
Data Analysis:
-
Primary Endpoint: Duration of immobility during the last 4 minutes of the 6-minute test.
-
Statistical Analysis: One-way ANOVA with Dunnett's post-hoc test to compare treatment groups to the vehicle control. A significant reduction in immobility time suggests an antidepressant-like effect.
-
Elevated Plus Maze (EPM) for Anxiolytic-like Activity
The EPM is a gold-standard assay for assessing anxiolytic-like effects of novel compounds. The test leverages the natural conflict in rodents between their drive to explore a new environment and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.
Experimental Protocol: Elevated Plus Maze (Rat)
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms (e.g., 50x10 cm) and two closed arms of the same size, with high walls (e.g., 40 cm). The maze should be set up in a quiet, dimly lit room.
-
Acclimation & Dosing: Follow similar procedures as for the OFT and FST. A positive control such as Diazepam (1-2 mg/kg, IP) should be included.
-
Procedure:
-
Place the rat on the central platform of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Behavior is recorded by an overhead camera and analyzed with tracking software.
-
Clean the maze thoroughly between animals.
-
-
Data Analysis:
-
Primary Endpoints:
-
Percentage of time spent in the open arms: (Time in Open Arms / Total Time) x 100.
-
Percentage of open arm entries: (Entries into Open Arms / Total Entries) x 100.
-
-
Secondary Endpoint (Control): Total number of arm entries, which serves as a measure of general locomotor activity. A change in this parameter could confound the interpretation of open arm exploration.
-
Statistical Analysis: One-way ANOVA or Kruskal-Wallis test, depending on data distribution.
-
Table 2: Interpreting Outcomes in Core Efficacy Models
| Model | Key Readout | Interpretation of Positive Efficacy Signal | Confounding Factors |
| FST | ↓ Immobility Time | Suggests antidepressant-like activity. | Must be dissociated from general hyperactivity. |
| EPM | ↑ % Time in Open Arms | Suggests anxiolytic-like activity. | Must be dissociated from general hyperactivity. |
Part 3: Advanced Efficacy and Mechanistic Models
Rationale: If this compound shows a positive signal in the initial screens, further testing is warranted to broaden its profile and explore other potential therapeutic applications, such as for cognitive deficits or psychosis, which are often comorbid with mood disorders.
Novel Object Recognition (NOR) for Procognitive Effects
The NOR test is used to evaluate learning and memory, particularly recognition memory. It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one. This task is sensitive to cognitive enhancers and deficits seen in models of schizophrenia and depression.
Experimental Protocol: Novel Object Recognition
-
Habituation Phase: Allow the animal to explore an empty open field box (the testing arena) for 5-10 minutes for 1-2 days to reduce novelty-induced stress.
-
Training/Familiarization Phase (T1):
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object (sniffing or touching with the nose/paws).
-
-
Inter-trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours). A longer ITI tests long-term memory.
-
Test Phase (T2):
-
Return the animal to the arena, where one of the familiar objects has been replaced with a novel object.
-
Record the time spent exploring the familiar (F) and novel (N) objects.
-
-
Data Analysis:
-
Primary Endpoint: Discrimination Index (DI): (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar).
-
Interpretation: A DI significantly above zero indicates successful recognition memory. A drug that enhances the DI in an impaired model or improves it in healthy animals may have procognitive effects.
-
Statistical Analysis: One-sample t-test to determine if the DI is different from zero within each group. One-way ANOVA to compare the DI between treatment groups.
-
Prepulse Inhibition (PPI) of Acoustic Startle for Antipsychotic Potential
PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). In humans, deficits in PPI are a core feature of schizophrenia and other psychiatric disorders, reflecting an inability to filter sensory information. This test has high translational validity for assessing antipsychotic drug action.
Experimental Protocol: Prepulse Inhibition
-
Apparatus: A startle chamber that can deliver acoustic stimuli (background noise, prepulses, and pulses) and measure the whole-body startle response via a piezoelectric platform.
-
Acclimation: Place the animal in the startle chamber and allow it to acclimate for 5 minutes with background white noise (e.g., 65-70 dB).
-
Procedure: The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-only trials: A strong acoustic stimulus (e.g., 120 dB) to measure baseline startle magnitude.
-
Prepulse-plus-pulse trials: The pulse is preceded by a weak prepulse (e.g., 74, 78, 82 dB).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Analysis:
-
Primary Endpoint: Percent PPI, calculated as: 100 - [(Startle on Prepulse+Pulse Trial / Startle on Pulse-only Trial) x 100].
-
Interpretation: Antipsychotic compounds are expected to reverse deficits in PPI induced by a psychomimetic agent like ketamine or amphetamine.
-
Statistical Analysis: Two-way ANOVA with treatment and prepulse intensity as factors.
-
Logical Workflow for Advanced Efficacy Testing
This diagram shows how positive initial findings can lead to more specialized testing pathways.
Caption: Decision tree for progressing to advanced behavioral models.
Part 4: PK/PD and Final Considerations
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: It is imperative to correlate the observed behavioral outcomes with the concentration of the compound in the plasma and, more importantly, the brain. This can be achieved by collecting tissue samples from a satellite group of animals at a time point corresponding to the behavioral test. A robust PK/PD relationship validates that the observed effects are directly related to the drug's presence at its target site.
References
-
Title: The open field test: a critical review. Source: Neuroscience & Biobehavioral Reviews. URL: [Link]
-
Title: The forced swim test as a model of depressive-like behavior. Source: Journal of Visualized Experiments (JoVE). URL: [Link]
-
Title: Elevated plus maze for anxiety-like behavior in rodents. Source: Nature Protocols. URL: [Link]
-
Title: The novel object recognition memory task for rodents. Source: Journal of Visualized Experiments (JoVE). URL: [Link]
-
Title: Prepulse inhibition of startle: a window on the brain. Source: Current Opinion in Neurobiology. URL: [Link]
Application Note & Protocol Guide: Formulation of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine for In Vivo Preclinical Studies
Abstract
This document provides a comprehensive guide for the formulation of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine, a novel amine-containing compound, for in vivo research. The protocols detailed herein are designed for preclinical evaluation, with a focus on ensuring bioavailability, stability, and animal welfare. We will explore formulation strategies for intravenous, intraperitoneal, and oral administration routes, addressing the specific physicochemical challenges posed by the compound's structure. This guide emphasizes a systematic approach, from initial pre-formulation assessment to final sterile preparation, providing researchers with the foundational knowledge to develop a safe and effective dosing vehicle.
Introduction: The Critical Role of Formulation in Preclinical Success
This compound is a tertiary amine featuring a methoxy-substituted benzyl group and a morpholino propyl moiety. Amines are prevalent in pharmaceuticals, serving as key building blocks for a vast array of drugs.[4][5] However, their basic nature can present formulation challenges, including pH-dependent solubility and potential for precipitation at physiological pH. The morpholine group generally enhances water solubility, but the benzyl group contributes to the compound's lipophilicity.[6] Therefore, a successful formulation must balance these characteristics to achieve the desired concentration and stability for preclinical studies.[7]
This guide will provide a logical, step-by-step framework for formulating this compound, grounded in established principles of pharmaceutical science.
Pre-formulation Assessment: Characterizing the Active Pharmaceutical Ingredient (API)
Before any formulation work begins, a thorough understanding of the physicochemical properties of this compound is essential.[1] While specific experimental data for this exact molecule is not widely published, we can infer likely properties based on its structural components.
Expected Physicochemical Properties:
-
Chemical Structure: As a tertiary amine, the compound is basic and will likely form a salt in acidic conditions. The presence of aromatic and aliphatic components suggests a moderate lipophilicity.
-
Molecular Weight: Based on similar structures, the molecular weight is estimated to be in the range of 250-300 g/mol .[8][9][10]
-
pKa: The morpholine nitrogen and the secondary amine will have distinct pKa values, likely in the physiological range (pKa ~7-9). This is a critical parameter as it dictates the ionization state and, consequently, the solubility at different pH levels.
-
Solubility: The compound is expected to have higher solubility in acidic aqueous solutions due to the protonation of the amine groups. Solubility in common organic solvents like DMSO, ethanol, and polyethylene glycol (PEG) is likely to be good.
Protocol 1: Solubility Screening
Objective: To determine the approximate solubility of this compound in a panel of common preclinical vehicles.
Materials:
-
This compound powder
-
Vials
-
Orbital shaker
-
HPLC or UV-Vis spectrophotometer
-
Vehicles:
-
Deionized Water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.9% Sodium Chloride (Saline)
-
5% Dextrose in Water (D5W)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Corn oil
-
Procedure:
-
Add an excess amount of the compound to a known volume (e.g., 1 mL) of each vehicle in a vial.
-
Cap the vials and place them on an orbital shaker at room temperature for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect for undissolved solid.
-
Centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant and dilute it with a suitable solvent for analysis by HPLC or UV-Vis to determine the concentration.
-
Express solubility in mg/mL.
Data Presentation:
| Vehicle | Expected Solubility (mg/mL) | Observations |
| Deionized Water | Low to Moderate | pH-dependent |
| PBS (pH 7.4) | Low | Potential for precipitation |
| 0.9% Saline | Low to Moderate | pH-dependent |
| D5W | Low to Moderate | pH-dependent |
| DMSO | > 100 | High solubility expected |
| Ethanol | > 50 | High solubility expected |
| PEG 400 | > 50 | High solubility expected |
| Propylene Glycol | > 50 | High solubility expected |
| Corn Oil | Moderate to High | Depends on lipophilicity |
Formulation Development: Strategies and Protocols
The choice of formulation depends heavily on the intended route of administration.[1] For preclinical studies, intravenous (IV), intraperitoneal (IP), and oral (PO) routes are common.
Intravenous (IV) Formulation
IV formulations must be sterile, particle-free solutions with a pH and osmolality that are physiologically compatible to avoid irritation and hemolysis.[11][12]
Workflow for IV Formulation Development:
Caption: Workflow for IV Formulation.
Protocol 2: pH-Adjusted Saline Solution (for IV/IP Administration)
This is the preferred method if the compound shows adequate solubility at a physiologically acceptable pH.
Objective: To prepare a sterile, isotonic solution of this compound.
Materials:
-
This compound
-
Sterile Water for Injection (WFI)
-
Sterile 0.1 N Hydrochloric Acid (HCl)
-
Sterile 0.1 N Sodium Hydroxide (NaOH)
-
Sterile 0.9% Saline
-
Sterile 0.22 µm syringe filters
-
Sterile vials
Procedure:
-
Calculate the required amount of the compound for the desired final concentration and volume.
-
In an aseptic environment (e.g., a laminar flow hood), dissolve the compound in a fraction of the final volume of sterile 0.9% Saline.
-
Gently stir until the compound is fully dissolved. If solubility is an issue, slowly add 0.1 N HCl dropwise to lower the pH and facilitate dissolution by forming the hydrochloride salt.
-
Once dissolved, adjust the pH to the desired range (typically pH 4-8 for IV injections, though a wider range may be tolerated depending on the injection volume and rate) using 0.1 N HCl or 0.1 N NaOH.
-
Bring the solution to the final volume with sterile 0.9% Saline.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.[13]
-
Perform quality control checks as described in Section 4.
Protocol 3: Co-solvent Formulation (for IV/IP Administration)
This approach is used when the compound has poor aqueous solubility even with pH adjustment.[2][14]
Objective: To prepare a sterile solution using a mixture of solvents to enhance solubility.
Common Co-solvent Systems:
| System | Composition (v/v/v) | Notes |
| DMSO/PEG 400/Saline | 10% / 40% / 50% | A common system for poorly soluble compounds. DMSO can have pharmacological effects.[3] |
| Ethanol/PG/D5W | 5% / 20% / 75% | Lower potential for vehicle-induced toxicity compared to high DMSO concentrations. |
Procedure:
-
In an aseptic environment, dissolve the compound in the organic co-solvent (e.g., DMSO or Ethanol) first.
-
Once fully dissolved, add the second co-solvent (e.g., PEG 400 or PG) and mix thoroughly.
-
Slowly add the aqueous component (Saline or D5W) dropwise while stirring to prevent precipitation.
-
Visually inspect the final solution for any cloudiness or precipitation.
-
Sterilize using a 0.22 µm syringe filter. Note: High viscosity solutions may require a filter with a larger surface area.
-
Perform quality control checks.
Oral (PO) Formulation
Oral formulations offer more flexibility and can be solutions, suspensions, or simple admixtures in a suitable vehicle.[1]
Decision Tree for Oral Formulation:
Caption: Oral Formulation Decision Tree.
Protocol 4: Oral Suspension
This is a common and effective method for administering water-insoluble compounds orally.
Objective: To prepare a uniform and stable suspension for oral gavage.
Materials:
-
This compound
-
Suspending vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in water, 0.5% w/v methylcellulose in water)
-
Mortar and pestle or homogenizer
-
Graduated cylinder
Procedure:
-
Weigh the required amount of the compound.
-
If particle size is large, gently grind the powder in a mortar and pestle to a fine, uniform consistency.
-
Prepare the suspending vehicle (e.g., slowly add 0.5 g of CMC to 100 mL of purified water while stirring vigorously).
-
In the mortar, add a small amount of the vehicle to the powder to create a thick, uniform paste (this process is called levigation).
-
Gradually add the remaining vehicle to the paste while continuously mixing to achieve the final desired volume and concentration.
-
Transfer the suspension to a suitable container. Ensure it is labeled "Shake well before use."
-
A stability assessment (see Section 4.2) is crucial for suspensions to ensure dose uniformity over the study period.
Quality Control and Verification
Every batch of formulation must be validated to ensure accuracy, safety, and consistency.[7]
Concentration and Purity Verification
Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for verifying the concentration and purity of the final formulation.
Procedure:
-
Develop a validated HPLC method for this compound.
-
Prepare a standard curve with known concentrations of the compound.
-
Dilute a sample of the final formulation to fall within the range of the standard curve.
-
Analyze the sample and calculate the concentration based on the standard curve. The result should be within ±10% of the target concentration.
-
Examine the chromatogram for any new peaks that would indicate degradation of the compound during the formulation process.
Stability Assessment
Objective: To ensure the formulation remains stable (i.e., the compound does not degrade or precipitate) for the duration of its intended use.
Procedure:
-
Prepare the formulation as described above.
-
Store aliquots under the intended storage conditions (e.g., 4°C, room temperature).
-
At specified time points (e.g., 0, 4, 24, 48 hours), visually inspect the formulation for precipitation or color change.
-
Analyze the concentration and purity by HPLC as described in 4.1.
-
A formulation is considered stable if the concentration remains within ±10% of the initial concentration and no significant degradation products appear.
Sterility and Endotoxin Testing
For parenteral (IV, IP) formulations, sterility is mandatory.[7][15]
-
Sterility: Can be confirmed by plating a sample of the formulation on growth media and incubating to check for microbial growth.
-
Endotoxins: Must be tested using a Limulus Amebocyte Lysate (LAL) assay. Endotoxin levels must be below the acceptable limit for the animal species and dose volume.
Conclusion
The successful in vivo evaluation of this compound is contingent upon a well-developed and characterized formulation. This guide provides a systematic approach, from initial solubility screening to the preparation of formulations for various administration routes and subsequent quality control. By understanding the physicochemical properties of the compound and applying sound formulation principles, researchers can ensure reliable and reproducible drug exposure, leading to high-quality preclinical data. It is imperative to perform vehicle toxicity studies in parallel to ensure that any observed effects are due to the compound and not the delivery system.[2][3][16]
References
- BOC Sciences. (n.d.). Excipients for Injections & Sterile Formulation.
- ChemIntel360. (2024). Excipient Use in Injectable Formulations: Best Practices.
- EMA. (2019). Guideline on the sterilisation of the medicinal product, active substance, excipient and primary container.
- Ashland. (n.d.). Parenteral excipients.
- Nema, S., & Brendel, R. J. (1997). Excipients and their use in injectable products. PDA journal of pharmaceutical science and technology, 51(4), 166–171.
- Ferreira, A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110-118.
- Yaman, A. (2012). Methods of Sterilization for Controlled Release Injectable and Implantable Preparations. In Long Acting Injections and Implants (pp. 459-473). Springer.
- Admescope. (2019). Preclinical formulations for pharmacokinetic studies.
- Gad Consulting Services. (2016). Vehicles for Animal Studies.
- Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
- ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates.
- PubChem. (n.d.). Prodrugs for Amines.
- Pacific BioLabs. (n.d.). Sterilization Methods.
- Bitesize Bio. (2025). 6 Powerful Laboratory Sterilization Methods In Microbiology.
- PubChem. (n.d.). Benzyl-(3-morpholin-4-yl-propyl)-amine.
- Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?.
- PubMed Central. (2022). Sterilization and disinfection methods for decellularized matrix materials: Review, consideration and proposal.
- Guidechem. (n.d.). (4-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine 65875-12-9.
- PubChem. (n.d.). 3-Methoxy-4-(2-(morpholin-4-yl)-2-oxoethoxy)benzaldehyde.
- PubChem. (n.d.). 2-Methoxybenzylamine.
- Smolecule. (n.d.). N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine.
- Matrix Scientific. (n.d.). (3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine.
- Beilstein Journal of Organic Chemistry. (2022). From amines to (form)amides: a simple and successful mechanochemical approach. Retrieved from Beilstein Journal of Organic Chemistry website.
- BOC Sciences. (n.d.). Custom Amine Synthesis Services.
- PubMed Central. (2024). Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species.
- MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
- PubChem. (n.d.). 2-Benzyl-2-(dimethylamino)-1-(4-(morpholin-4-yl)phenyl)butan-1-one.
- Santa Cruz Biotechnology. (n.d.). (4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine.
- Santa Cruz Biotechnology. (n.d.). Benzyl-(4-methoxy-benzyl)-amine.
- Unbound MEDLINE. (n.d.). Excipients for Parenterals.
Sources
- 1. admescope.com [admescope.com]
- 2. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine [smolecule.com]
- 7. altasciences.com [altasciences.com]
- 8. Benzyl-(3-morpholin-4-yl-propyl)-amine | C14H22N2O | CID 206108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. 107155-56-6 Cas No. | (3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | Matrix Scientific [matrixscientific.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. chemintel360.com [chemintel360.com]
- 13. researchgate.net [researchgate.net]
- 14. Excipients and their use in injectable products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Excipients for Injections & Sterile Formulation - CD Formulation [formulationbio.com]
- 16. gadconsulting.com [gadconsulting.com]
measuring the bioavailability of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
An Application Note on the Preclinical Determination of Absolute Bioavailability for (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the absolute bioavailability of the novel therapeutic candidate, this compound (hereinafter referred to as "Compound M"). Bioavailability, a critical pharmacokinetic parameter, defines the rate and extent to which an active pharmaceutical ingredient (API) is absorbed and becomes available at the site of action.[1][2] This guide delineates a complete workflow, from preclinical in vivo study design in a rodent model to the development and validation of a robust bioanalytical Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of Compound M in plasma.
The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility, in alignment with regulatory expectations for bioanalytical method validation.[3][4]
Introduction: The Significance of the Morpholine Moiety and Bioavailability
The morpholine ring is a privileged scaffold in modern medicinal chemistry, frequently incorporated into drug candidates to optimize physicochemical and pharmacokinetic properties, including aqueous solubility, metabolic stability, and, crucially, oral bioavailability.[5][6][7] Its presence can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5] For Compound M, an amine-containing molecule featuring a morpholine group, a precise understanding of its bioavailability is paramount for predicting its therapeutic efficacy and establishing appropriate dosing regimens for further development.[5][8]
Absolute bioavailability (F%) compares the bioavailability of the active drug in the systemic circulation following non-intravenous administration with the bioavailability following intravenous (IV) administration, where F% is 100% by definition.[1] This application note details the necessary steps to confidently determine this critical parameter.
Pre-Analytical Considerations: Physicochemical Properties of Compound M
A preliminary analysis of Compound M's structure (Figure 1) informs the experimental design.
-
Structure: C₁₅H₂₄N₂O₂
-
Molecular Weight: 264.36 g/mol
-
Key Features:
-
Tertiary Amine (Morpholine): The morpholine nitrogen is a weak base. This functional group is crucial for aqueous solubility at physiological pH.[9]
-
Secondary Amine (Linker): This basic nitrogen also contributes to the molecule's overall pKa. Many amine-containing drugs are administered as salts to improve water solubility.[10]
-
Lipophilicity: The methoxy-benzyl group provides a degree of lipophilicity, which is necessary for membrane permeability but can also expose the compound to first-pass metabolism.[11]
-
These properties suggest that while Compound M may have favorable solubility, its absorption could be influenced by its pKa and potential for metabolism. Therefore, an experimental determination of bioavailability is essential.
Part I: The In Vivo Pharmacokinetic Study
The foundation of a bioavailability assessment is a well-designed in vivo study.[12] This protocol utilizes a crossover design in a rodent model to determine the absolute bioavailability of Compound M.
Experimental Design Overview
The workflow for the in vivo phase is depicted in the diagram below.
Caption: Crossover study design for determining absolute bioavailability.
Detailed Protocol: In Vivo Phase
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. A jugular vein cannulation is recommended for serial blood sampling to minimize animal stress.
-
Acclimation: Animals should be acclimated for at least 3 days prior to the study.
-
Grouping and Dosing:
-
Randomly assign animals to two groups (n=3-6 per group).
-
Dose Formulation:
-
IV Formulation: Prepare Compound M at 1 mg/mL in a vehicle of 5% DMSO, 40% PEG300, and 55% saline. Sterile filter before use.
-
PO Formulation: Prepare Compound M at 2 mg/mL in a vehicle of 0.5% methylcellulose in water.
-
-
Administration (Period 1):
-
Group 1: Administer a single 1 mg/kg IV bolus dose via the tail vein.
-
Group 2: Administer a single 10 mg/kg oral gavage dose.
-
-
-
Blood Sampling:
-
Collect blood samples (~100 µL) from the jugular vein cannula into EDTA-coated tubes at predefined time points.
-
Suggested Time Points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose. The sampling schedule must be sufficient to characterize the absorption and elimination phases.[13]
-
-
Plasma Processing:
-
Immediately following collection, centrifuge blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.
-
Transfer the plasma supernatant to clearly labeled cryovials and store frozen at -80°C pending bioanalysis.
-
-
Washout and Crossover:
-
Allow for a washout period of at least 7 estimated half-lives of the drug to ensure complete elimination.
-
Administration (Period 2): Reverse the administration routes for the groups. Group 1 receives the PO dose, and Group 2 receives the IV dose. Repeat the blood sampling protocol.
-
Part II: The Bioanalytical Method
Accurate quantification of Compound M in a complex biological matrix like plasma requires a highly sensitive and specific analytical method.[14] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[14][15]
Method Development
-
Internal Standard (IS) Selection: An ideal IS is a stable, isotopically labeled version of the analyte (e.g., Compound M-d4). If unavailable, a structurally similar compound with comparable extraction recovery and ionization response can be used.
-
Mass Spectrometry:
-
Ionization: Due to the basic amine groups, Electrospray Ionization (ESI) in positive mode is appropriate.
-
Precursor and Product Ions: Tune the mass spectrometer by infusing a standard solution of Compound M.
-
Predicted Precursor Ion [M+H]⁺: m/z 265.2
-
Product Ions: Identify 2-3 stable and intense product ions for Multiple Reaction Monitoring (MRM). Hypothetical fragments could arise from the cleavage of the propyl-amine bond or the loss of the morpholine ring.
-
-
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) provides good retention for moderately lipophilic compounds.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a standard starting point. The formic acid aids in the positive ionization of the analyte.
-
| Parameter | Condition | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and short run times. |
| Column | Reversed-Phase C18 (e.g., 50x2.1mm, 1.8µm) | Standard for retaining moderately polar to nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for ESI+ mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% to 95% B over 3 minutes | Ensures elution of analyte while separating from matrix components. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis due to its sensitivity and specificity. |
| Ionization | Electrospray Ionization, Positive (ESI+) | Amine groups are readily protonated. |
| MRM Transition | e.g., 265.2 -> 135.1 (Quantifier) | Specific parent-to-fragment transition for unambiguous detection. |
| MRM Transition | e.g., 265.2 -> 121.1 (Qualifier) | Second transition for identity confirmation. |
Detailed Protocol: Plasma Sample Analysis
This protocol uses a simple protein precipitation method, which is fast and effective for early-stage discovery studies.[15][16]
-
Preparation:
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Prepare a precipitation solution of acetonitrile containing the internal standard (e.g., at 100 ng/mL).
-
-
Extraction:
-
To a 25 µL aliquot of plasma in a 96-well plate or microcentrifuge tube, add 100 µL of the cold precipitation solution.
-
Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully transfer 50 µL of the clear supernatant to a new 96-well plate or autosampler vial.
-
Inject 2-5 µL onto the LC-MS/MS system.
-
Bioanalytical Method Validation
The method must be validated to ensure its accuracy, precision, and reproducibility, following guidelines from regulatory bodies like the FDA or EMA.[13][14]
| Validation Parameter | Acceptance Criteria |
| Selectivity & Specificity | No significant interfering peaks at the retention time of the analyte or IS in blank matrix. |
| Linearity & Range | Calibration curve with r² ≥ 0.99. |
| Accuracy & Precision | QC samples (Low, Mid, High) should be within ±15% of nominal value (±20% for LLOQ). |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio > 10; accuracy and precision within ±20%. |
| Matrix Effect | Assessed to ensure ionization suppression or enhancement is minimal and consistent. |
| Recovery | Extraction recovery should be consistent and reproducible across the concentration range. |
| Stability | Analyte stability demonstrated under relevant conditions (bench-top, freeze-thaw, long-term storage). |
Part III: Data Analysis and Bioavailability Calculation
The final step involves processing the concentration-time data to derive pharmacokinetic parameters and calculate absolute bioavailability.
Pharmacokinetic Parameter Calculation
Using non-compartmental analysis software (e.g., Phoenix WinNonlin), calculate the following parameters for each animal for both IV and PO routes:[17]
-
Cₘₐₓ: Maximum observed plasma concentration (from PO data).
-
Tₘₐₓ: Time at which Cₘₐₓ is observed (from PO data).
-
AUC₀₋ₜ: The area under the plasma concentration-time curve from time zero to the last measurable concentration point.
-
AUC₀₋ᵢₙf: The area under the curve extrapolated to infinity. This is the primary measure of total drug exposure.[17]
Bioavailability (F%) Calculation
The relationship between dosing routes and the final bioavailability calculation is illustrated below.
Caption: Logical flow for the calculation of absolute bioavailability (F%).
Absolute bioavailability (F%) is calculated using the dose-normalized AUC values from the IV and PO administrations for each animal. The mean F% is then reported.
Formula: F(%) = [ (AUC₀₋ᵢₙf, oral) / (AUC₀₋ᵢₙf, IV) ] * [ (Dose, IV) / (Dose, oral) ] * 100
Conclusion
This application note provides a robust and scientifically grounded framework for determining the absolute bioavailability of this compound. By integrating a carefully designed in vivo crossover study with a validated, high-sensitivity LC-MS/MS bioanalytical method, researchers can generate reliable pharmacokinetic data essential for making informed decisions in the drug development pipeline. Adherence to these protocols will ensure data of the highest quality and integrity.
References
- Benchchem. Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds.
-
Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available from: [Link]
- Pharmacy 180. Considerations In In-Vivo Bioavailability Study Design.
-
U.S. Food and Drug Administration. (CFR Title 21, Part 320). Subpart B -- Procedures for Determining the Bioavailability or Bioequivalence of Drug Products. Available from: [Link]
- Diplomata Comercial. What are the Applications of Amines in the Pharmaceutical Industry?.
-
Shah, V. P., et al. (1992). Analytical methods validation: bioavailability, bioequivalence and pharmacokinetic studies. Conference report. European journal of drug metabolism and pharmacokinetics, 16(4), 249-258. Available from: [Link]
- Khamitova, A. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration.
-
Slideshare. study design for bioavailability and bioequivalence. Available from: [Link]
-
ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available from: [Link]
- Knowledge of Pharma. (2017). Bioavailability & Method of determination.
-
Shah, V. P. (1991). Analytical Methods Validation: Bioavailability, Bioequivalence and Pharmacokinetic Studies. Available from: [Link]
-
Cichero, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(11), 1849-1869. Available from: [Link]
- Creative Bioarray. How to Conduct a Bioavailability Assessment?.
-
Chatzileontiadou, D. S. M., et al. (2023). Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers. Molecules, 28(14), 5392. Available from: [Link]
-
U.S. Food and Drug Administration. Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. Available from: [Link]
-
ResearchGate. LC-MS/MS method for the quantification of carbinoxamine in human plasma. Available from: [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available from: [Link]
-
Barros, H. D., et al. (2022). Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. In Basic Protocols in Foods and Nutrition. Springer Protocols. Available from: [Link]
-
ResearchGate. POTENTIAL DRUGS CONTAINING AMINES AS REPRESENTATIVE EXAMPLE OF PHARMACEUTICAL AND BIOLOGICALLY ACTIVE COMPOUNDS. Available from: [Link]
-
JoVE. Bioavailability Study Design: Single Versus Multiple Dose Studies. Available from: [Link]
- CHAPTER 7 AMINES.
-
ResearchGate. Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma. Available from: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Prodrugs for Amines. Prodrugs, 10, 26. Available from: [Link]
-
YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Available from: [Link]
-
Funk, R. S., et al. (2014). Amine-containing molecules and the induction of an expanded lysosomal volume phenotype: a structure-activity relationship study. Journal of pharmaceutical sciences, 103(7), 2156-2167. Available from: [Link]
Sources
- 1. study design for bioavailability and bioequivalence | PPTX [slideshare.net]
- 2. fda.gov [fda.gov]
- 3. Analytical methods validation: bioavailability, bioequivalence and pharmacokinetic studies. Conference report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Methods Validation: Bioavailability, Bioequivalence and Pharmacokinetic Studies | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. oit.edu [oit.edu]
- 11. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacy180.com [pharmacy180.com]
- 13. eCFR :: 21 CFR Part 320 Subpart B -- Procedures for Determining the Bioavailability or Bioequivalence of Drug Products [ecfr.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Bioavailability & Method of determination [knowledgeofpharma.blogspot.com]
synthesis of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine via reductive amination
An Application Note and Protocol for the Synthesis of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine via Reductive Amination
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Substituted Amines
Substituted benzylamines incorporating heterocyclic moieties like morpholine are prevalent structural motifs in medicinal chemistry and drug discovery. The target molecule, this compound, combines a methoxy-substituted aromatic ring, known to influence pharmacokinetic properties, with a flexible morpholine-containing alkyl chain.[1][2] Morpholine itself is a common building block in biologically active compounds, often conferring favorable properties such as increased water solubility and metabolic stability.[1]
This application note provides a detailed, field-proven protocol for the synthesis of this secondary amine via a one-pot reductive amination. This method is a cornerstone of modern organic synthesis for its efficiency, operational simplicity, and ability to avoid the over-alkylation often problematic in direct alkylation methods.[3][4] We will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is exceptionally well-suited for this transformation.[5][6][7][8]
The Strategic Choice: One-Pot Reductive Amination
Reductive amination is a powerful strategy for forming carbon-nitrogen bonds. The process involves two key stages that occur sequentially in a single reaction vessel:
-
Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine (3-morpholin-4-yl-propyl-amine) on the carbonyl carbon of the aldehyde (2-methoxybenzaldehyde). This forms a hemiaminal intermediate, which then dehydrates to yield a protonated imine, known as an iminium ion.
-
In Situ Reduction: The iminium ion is then immediately reduced by a hydride-donating reagent present in the mixture to form the final secondary amine.
The success of a one-pot, or direct, reductive amination hinges on the choice of the reducing agent.[9][10] The reagent must be powerful enough to reduce the iminium intermediate but mild enough to avoid significant reduction of the starting aldehyde.[11] While strong reducing agents like sodium borohydride (NaBH₄) can be used, they often require a two-step process (imine formation followed by reduction) to prevent competitive aldehyde reduction.[4][11]
Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this protocol. The steric bulk and electron-withdrawing effects of the three acetoxy groups moderate its reactivity, making it highly selective for the reduction of iminium ions over aldehydes or ketones.[8][10] This selectivity allows all reagents to be combined at the outset, streamlining the synthetic process significantly.[8]
Overall Synthetic Workflow
The synthesis follows a logical progression from starting materials to the purified final product.
Caption: Overall workflow for the synthesis.
Detailed Experimental Protocol
This protocol is designed for a ~10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Mmol | Equivalents |
| 2-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 1.36 g | 10.0 | 1.0 |
| 3-Morpholinopropan-1-amine | C₇H₁₆N₂O | 144.22 | 1.44 g | 10.0 | 1.0 |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 3.18 g | 15.0 | 1.5 |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 50 mL | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | 50 mL | - | - |
| Brine | NaCl (aq) | - | 30 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | - | ~5 g | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxybenzaldehyde (1.36 g, 10.0 mmol) and 3-morpholinopropan-1-amine (1.44 g, 10.0 mmol).
-
Solvent Addition: Add 1,2-dichloroethane (DCE, 50 mL) to the flask. Stir the mixture at room temperature until all reagents are fully dissolved.
-
Initiation of Reduction: In a single portion, carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirred solution. Note: The addition may cause a slight exotherm. The reaction is typically run under an inert atmosphere (e.g., nitrogen or argon), although it is often successful without this precaution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting aldehyde.
-
Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Gas evolution (H₂) may occur. Stir vigorously for 20-30 minutes until bubbling ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (DCM, 2 x 30 mL).
-
Workup - Washing and Drying: Combine all organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel. A typical eluent system would be a gradient of 0-10% methanol in dichloromethane, often with 0.5-1% triethylamine added to the mobile phase to prevent the amine product from streaking on the acidic silica gel.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a pale yellow oil. The expected yield is typically in the range of 75-90%.
Mechanism of Action
The reaction proceeds through a well-established pathway involving acid-catalyzed iminium ion formation followed by hydride reduction.[3][12] While the reaction is often performed without an external acid catalyst, trace acidic impurities or the reagent itself can facilitate the initial steps. Acetic acid can be added to catalyze the reaction, particularly if ketones are used as the carbonyl source.[6][13]
Caption: The reductive amination mechanism.
-
Nucleophilic Attack: The lone pair on the primary amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.
-
Dehydration: The resulting hemiaminal intermediate eliminates a molecule of water to form a C=N double bond. Under the slightly acidic conditions often present, this exists as the protonated and highly electrophilic iminium ion.[10]
-
Hydride Reduction: A hydride ion ([H⁻]) from sodium triacetoxyborohydride attacks the electrophilic carbon of the iminium ion, reducing the C=N bond to a C-N single bond and yielding the final secondary amine product.[12]
Troubleshooting and Expert Insights
-
Incomplete Reaction: If monitoring shows significant unreacted starting materials after 24 hours, a small amount of glacial acetic acid (0.1-0.2 equivalents) can be added to catalyze the imine formation.[6][13] Alternatively, gently warming the reaction to 35-40°C may increase the rate.
-
Low Yield after Workup: The product amine may have some water solubility. Ensure thorough extraction from the aqueous layer during workup. Using DCM, which is denser than water, can sometimes lead to emulsions; allowing the layers to separate fully is crucial.
-
Dialkylation Byproduct: While NaBH(OAc)₃ minimizes side reactions, trace formation of a dialkylated product (where the newly formed secondary amine reacts with another molecule of aldehyde) is possible.[4] This is more common with unhindered primary amines and aldehydes. A stepwise procedure involving pre-formation of the imine can mitigate this if it becomes a significant issue.[4][6]
-
Purification Issues: Amines are basic and can interact strongly with acidic silica gel, leading to poor separation (streaking). Adding a small amount of a volatile base like triethylamine (Et₃N) or ammonia in methanol to the eluent system neutralizes the silica surface, resulting in sharper peaks and better recovery.
Conclusion
The reductive amination protocol detailed here offers a reliable, efficient, and high-yielding pathway to this compound. The strategic use of sodium triacetoxyborohydride allows for a convenient one-pot procedure that tolerates a wide range of functional groups and minimizes common side reactions. This method is highly scalable and represents a best-practice approach for the synthesis of secondary amines in a research and drug development setting.
References
-
Brainly. (2024). What is the role of acetic acid in the reductive amination experiment?[Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).[Link]
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines.[Link]
- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
ResearchGate. (2009). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.[Link]
-
Myers, A. C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Chemistry Steps. Reductive Amination.[Link]
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Organic Chemistry, 10(8), 935-950.
-
Sciencemadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.[Link]
-
Powers, S. E., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 87(17), 11526-11536. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works.[Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride.[Link]
-
Prezi. (2015). Exp 13B: Synthesis of Complex Molecules Through Reductive Am.[Link]
-
Schellenberg, K. A. (1963). The Synthesis of Secondary and Tertiary Amines by Borohydride Reduction. The Journal of Organic Chemistry, 28(11), 3259-3261. [Link]
- Google Patents. (2012). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.[Link]
-
Racané, L., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2146. [Link]
-
ChemRxiv. (2020). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[Link]
-
ResearchGate. (2012). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.[Link]
-
MDPI. (2021). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 13. brainly.com [brainly.com]
purification techniques for (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
An Application Guide to the Purification of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective purification of this compound. The protocols and methodologies described herein are grounded in established chemical principles and are designed to yield a high-purity final product, a critical requirement for downstream applications in pharmaceutical research and development.
Introduction and Strategic Overview
This compound is a disubstituted amine containing both secondary and tertiary amine functionalities, alongside an aromatic ether group. Its structural complexity and basic nature present unique challenges for purification. The presence of two basic nitrogen atoms dictates that purification strategies must be carefully selected to manage interactions with acidic stationary phases and to leverage pH-dependent solubility.
The primary goal of any purification strategy is to remove unreacted starting materials, reaction byproducts, and any reagents used during the synthesis. A multi-step approach, combining a bulk purification technique with a high-resolution chromatographic method, is often the most effective strategy. This guide will detail both non-chromatographic and chromatographic techniques applicable to this molecule.
Workflow Overview
The general purification workflow can be visualized as a sequence of logical steps, starting from the crude reaction mixture and culminating in a highly purified, well-characterized compound.
Caption: General purification workflow for this compound.
Physicochemical Properties and Impurity Profile
A successful purification strategy begins with a thorough understanding of the target molecule's properties and potential impurities.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₁₅H₂₄N₂O₂[1] | Provides molecular weight for mass spectrometry analysis. |
| Molecular Weight | 264.36 g/mol [1] | Used for calculating molar quantities. |
| Appearance | Reported as a white powder[2]. | A deviation from this (e.g., oil, discoloration) indicates impurities. |
| Basicity (pKa) | Predicted pKa of 9.50 ± 0.19[1]. | The molecule is basic and will be protonated at acidic pH. This is the key property exploited in acid-base extraction and influences chromatographic behavior. |
| Polarity | Moderately polar. Contains non-polar (benzyl ring) and polar (amines, ether) moieties. | Determines solubility and dictates the choice of chromatographic systems (normal vs. reverse phase). |
| Boiling Point | Predicted at 395.5 ± 37.0 °C[1]. | Distillation is not a practical purification method due to the high boiling point. |
Potential Impurities
The impurity profile is dictated by the synthetic route. A common synthesis involves the reaction of 2-methoxybenzylamine with a suitable morpholinopropyl halide or reductive amination. Potential impurities may include:
-
Starting Materials: Unreacted 2-methoxybenzylamine[3] or 3-morpholinopropan-1-amine.
-
Reaction Byproducts: Products from side reactions or incomplete reactions.
-
Reagents: Excess reagents, catalysts, or solvents used in the synthesis.
Non-Chromatographic Purification Techniques
These methods are ideal for initial, bulk purification to remove non-basic impurities and significantly enrich the crude product.
Acid-Base Liquid-Liquid Extraction
This is the most powerful initial purification step for amines. It leverages the basicity of the target molecule to selectively move it from an organic phase to an aqueous phase, leaving non-basic impurities behind.
Caption: Step-by-step workflow for acid-base extraction of the target amine.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. Repeat the extraction 2-3 times to ensure all the amine is protonated and transferred to the aqueous layer.
-
Separation: Combine the aqueous layers. The original organic layer, now containing non-basic impurities, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath. Slowly add 2M aqueous NaOH with stirring until the pH is strongly basic (pH > 10, check with pH paper). The deprotonated amine will appear as a cloudy precipitate or an oil.
-
Back-Extraction: Extract the aqueous suspension with fresh organic solvent (EtOAc or DCM) 3 times. The purified free amine will now be in the organic layer.
-
Drying and Concentration: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine free base.
Crystallization as an Amine Salt
For obtaining highly pure, solid material, crystallization of an amine salt is an excellent option.[4][5] This technique relies on the principle that the ionic salt of the amine often has a well-defined crystal lattice and different solubility properties compared to the free base and impurities.[5][6]
Protocol: HCl Salt Formation and Crystallization
-
Salt Formation: Dissolve the purified amine free base (from extraction) in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate as a solid. Monitor the precipitation and stop adding acid when no further solid forms.
-
Recrystallization: Isolate the crude salt by filtration. To recrystallize, dissolve the salt in a minimal amount of a hot solvent in which it has moderate solubility (e.g., isopropanol, ethanol, or a mixture like ethanol/ether).
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
A novel alternative involves using trichloroacetic acid (TCA), which forms a salt that can be isolated, and then the pure free amine can be recovered by gentle heating, which causes TCA to decompose into volatile byproducts (chloroform and CO₂).[7][8]
Chromatographic Purification Techniques
When non-chromatographic methods are insufficient to separate the target compound from closely related impurities, column chromatography is required.[9][10][11]
Normal-Phase Chromatography (Silica Gel)
Silica gel is an acidic stationary phase. The basic amine groups in the target molecule can interact strongly with the acidic silanol groups on the silica surface, leading to significant peak tailing, poor separation, and potential product loss on the column.[12][13] To counteract this, the mobile phase must be modified with a basic additive.
Protocol: Silica Gel Chromatography with Basic Modifier
-
Stationary Phase: Standard silica gel (e.g., 230-400 mesh).
-
Eluent Selection: Develop a solvent system using Thin-Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent and a polar solvent, such as Hexanes/Ethyl Acetate or DCM/Methanol.
-
Basic Modifier: Critically, add a small amount (0.5-2%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the chosen eluent system.[14] This deactivates the acidic sites on the silica, allowing the amine to elute with a much-improved peak shape.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, less polar eluent.
-
Sample Loading: Dissolve the sample in a minimal amount of the eluent or DCM and load it onto the top of the column.
-
Elution: Run the column using a gradient of increasing polarity (e.g., from 100% DCM to 95:5 DCM/Methanol, with 1% Et₃N constant throughout).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Alumina Chromatography
Activated alumina is a suitable alternative to silica gel for purifying basic compounds.[13] It is available in acidic, neutral, and basic grades. For this application, neutral or basic alumina should be used to minimize strong interactions with the amine.
Protocol: Alumina Chromatography
-
The procedure is analogous to silica gel chromatography.
-
Stationary Phase: Neutral or basic activated alumina.
-
Eluent: Similar solvent systems (e.g., Hexanes/EtOAc, DCM/Methanol) can be used. A basic modifier is often not required but may still improve the separation. TLC on alumina plates should be performed to optimize the solvent system.
Reverse-Phase Chromatography (C18)
Reverse-phase chromatography is an excellent high-resolution technique for polar compounds. The stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar.
Protocol: Reverse-Phase C18 Chromatography
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).
-
Acidic Modifier: To ensure good peak shape, the amine must be protonated. Add a small amount (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase.
-
Elution: Elute the column with a gradient of increasing organic solvent concentration (e.g., from 95:5 Water/ACN to 5:95 Water/ACN, with 0.1% TFA constant throughout).
-
Post-Purification: After combining the pure fractions, the acidic modifier (TFA) must be removed. This is typically done by neutralizing the solution and performing a final liquid-liquid extraction as described in section 3.1.
Purity Assessment
After purification, the purity of the final product must be confirmed.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The final product should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Conclusion
The purification of this compound is most effectively achieved through a logical, multi-step approach. An initial acid-base extraction provides a highly enriched product by efficiently removing non-basic impurities. For achieving the highest levels of purity required for pharmaceutical applications, this should be followed by a carefully optimized chromatographic step. The choice between modified normal-phase (silica or alumina) and reverse-phase chromatography will depend on the specific impurity profile of the crude material. For crystalline solids, salt formation and recrystallization offer a powerful final polishing step. Each protocol must be validated with appropriate analytical techniques to confirm the identity and purity of the final compound.
References
- Patents, G. (n.d.). US4255356A - Purification of tertiary amines using an adsorbent.
- Patents, G. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.
- Ma, G., & Jha, A. (n.d.).
- (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF.
- (2023, January 19). Is there an easy way to purify organic amines? Biotage.
- (2023, January 7). Purification of strong polar and basic compounds : r/Chempros. Reddit.
- Lebleu, T., De Riccardis, F., & Aprahamian, I. (2022, February 24).
- (n.d.).
- (n.d.).
- (n.d.).
- (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC.
- (n.d.). Purification: How To. Department of Chemistry : University of Rochester.
- Lebleu, T., De Riccardis, F., & Aprahamian, I. (2022, February 24).
- (n.d.). (4-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine 65875-12-9. Guidechem.
- Patents, G. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
- (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. The Royal Society of Chemistry.
- (n.d.). Benzyl-(3-morpholin-4-yl-propyl)-amine | C14H22N2O | CID 206108. PubChem.
- (n.d.). This compound cas no.436096-95-6.
- (n.d.). 3-Methoxy-4-(2-(morpholin-4-yl)-2-oxoethoxy)benzaldehyde. PubChem.
- (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.
- (n.d.). Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. MDPI.
- (n.d.). 2-Methoxybenzylamine | C8H11NO | CID 81292. PubChem.
- (n.d.). N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine. Smolecule.
- (n.d.). 4-methoxy-benzyl)-amine | CAS 148235-02-3 | SCBT. Santa Cruz Biotechnology.
- (n.d.). (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine. Sigma-Aldrich.
- (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
- (n.d.). (3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine.
- (n.d.). Gefitinib-impurities.
- (n.d.). Synthesis of 2-(p-methoxybenzyl)-3-methyl-4-hydroxy-5-propyl-7-dimethylaminomethylbenzofuran. PrepChem.com. _
- (n.d.). 57095-67-7((3-METHOXY-BENZYL)-(3-MORPHOLIN-4-YL-PROPYL)-AMINE) Product Description. ChemicalBook.
- (n.d.). 626207-93-0((2,3-DIMETHOXY-BENZYL)-(3-MORPHOLIN-4-YL-PROPYL)-AMINE) Product Description. ChemicalBook.
- (n.d.). 4-Methoxybenzylamine | C8H11NO | CID 75452. PubChem.
- (n.d.). 2-Benzyl-2-(dimethylamino)-1-(4-(morpholin-4-yl)phenyl)butan-1-one | C23H30N2O2 | CID 86171. PubChem.
Sources
- 1. 57095-67-7 CAS MSDS ((3-METHOXY-BENZYL)-(3-MORPHOLIN-4-YL-PROPYL)-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound, CasNo.436096-95-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. 2-Methoxybenzylamine | C8H11NO | CID 81292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Purification [chem.rochester.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
- 7. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 9. Column chromatography - Wikipedia [en.wikipedia.org]
- 10. columbia.edu [columbia.edu]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. biotage.com [biotage.com]
- 13. reddit.com [reddit.com]
- 14. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
Welcome to the technical support center for the synthesis of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this important synthesis, which is commonly achieved via reductive amination. Here, we address common challenges in a direct question-and-answer format, grounded in established chemical principles to enhance yield, purity, and reproducibility.
Overview of the Core Synthesis: Reductive Amination
The most prevalent and efficient method for synthesizing the target molecule is a one-pot reductive amination. This reaction involves the condensation of 2-methoxybenzaldehyde with 3-morpholin-4-yl-propan-1-amine to form an intermediate iminium ion, which is then immediately reduced in situ to the desired secondary amine. The choice of reducing agent is critical to the success of this transformation.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Low Yield & Reaction Inefficiency
Question: My reaction yield is consistently below 50%. What are the most probable causes and how can I fix them?
Answer: Low yields in this reductive amination are typically traced back to one of three areas: the choice of reducing agent, suboptimal reaction conditions, or inefficient imine/iminium ion formation.
-
Suboptimal Reducing Agent: The most common pitfall is using a reducing agent that is too strong or too weak.
-
Sodium Borohydride (NaBH₄): This is a powerful reducing agent that can prematurely reduce the starting 2-methoxybenzaldehyde to 2-methoxybenzyl alcohol, a common side product that competes with your desired reaction pathway.[1][2] If you must use NaBH₄, a two-step process is often required where the imine is pre-formed before the reductant is added.[1]
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is the preferred reagent for one-pot reductive aminations.[1][3] Its milder nature, a result of the electron-withdrawing acetoxy groups, makes it highly selective for the iminium ion over the starting aldehyde.[1] This selectivity minimizes side-product formation and generally leads to cleaner reactions and higher yields.[1]
-
Sodium Cyanoborohydride (NaBH₃CN): While also selective for the iminium ion, NaBH₃CN is highly toxic and can release cyanide gas during acidic workup.[4] STAB is a safer, equally effective alternative.
-
-
Inefficient Imine Formation: The reaction proceeds via an imine intermediate. Its formation is an equilibrium process that can be hindered by moisture.
-
Solvent Choice: Use anhydrous solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).[1][2] STAB is sensitive to water and not highly compatible with protic solvents like methanol (MeOH), which can slow the reaction or decompose the reagent.[2][3]
-
Dehydrating Agents: While sometimes useful, the addition of dehydrating agents should be approached with caution as they can complicate purification.[5] Optimizing the primary reaction conditions is often a better strategy.
-
-
Suboptimal pH: The reaction is pH-sensitive. The formation of the iminium ion is favored under mildly acidic conditions (pH ~5-6).
Troubleshooting Workflow for Low Yield Here is a logical decision tree to diagnose yield issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. m.youtube.com [m.youtube.com]
solubility issues of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine in DMSO
Technical Support Center: (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding solubility issues with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to ensure experimental success and reproducibility.
While specific public data on this exact molecule is limited, the principles outlined below are derived from its structural motifs—a substituted benzyl group, a tertiary amine, and a morpholine ring—and are grounded in established best practices for handling research compounds in DMSO.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter when preparing solutions of this compound in DMSO.
Q1: My compound is not dissolving in DMSO at room temperature. What are my first steps?
A1: Initial insolubility is a common challenge. Before taking more aggressive measures, follow this systematic approach. The primary cause is often insufficient mechanical or kinetic energy to break down the compound's crystal lattice.
-
Initial Diagnosis:
-
Verify DMSO Quality: Ensure you are using high-purity, anhydrous DMSO from a freshly opened bottle. DMSO is highly hygroscopic, and absorbed water can significantly reduce its solvating power for many organic compounds.[1][2][3][4]
-
Mechanical Agitation: Ensure the solution has been vortexed thoroughly for at least 1-2 minutes.[5] Some compounds require significant mechanical energy to disperse and dissolve.
-
-
Step-by-Step Protocol for Aiding Dissolution:
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes.[2][5] The high-frequency sound waves create microbubbles that collapse, generating localized energy to break apart compound aggregates.
-
Gentle Warming: If sonication is insufficient, warm the solution in a water bath at 37°C for 10-15 minutes.[2][5] This increases the kinetic energy of the solvent and solute molecules. Caution: Do not exceed 40°C without first consulting stability data, as heat can degrade some compounds.[5][6][7]
-
Re-vortex: After warming or sonication, vortex the solution again to ensure homogeneity.
-
If the compound remains insoluble, it may indicate that you are attempting to prepare a solution above its maximum solubility limit in DMSO.
Q2: I managed to dissolve the compound with heat, but a precipitate formed after the solution cooled to room temperature. What does this mean?
A2: This phenomenon indicates that you have created a supersaturated solution. While warming increased the solubility temporarily, the compound is not stable in solution at that concentration at room temperature.[1]
-
Immediate Action: You can try to re-dissolve the precipitate by warming and vortexing again just before use. However, this is a temporary fix and is not ideal for creating stable stock solutions.
-
Long-Term Solution: The best practice is to prepare a new, less concentrated stock solution that remains stable at room temperature. Once a compound has crystallized from DMSO, it is often harder to redissolve because it has settled into a lower, more stable energy state.[8][9]
Q3: My DMSO stock solution was clear, but now it's cloudy or contains a precipitate after storage. Why did this happen?
A3: This is a common issue resulting from two primary factors: water absorption and freeze-thaw cycles.
-
Water Absorption: As mentioned, DMSO readily absorbs atmospheric moisture.[1][3][10] Over time, especially with repeated opening of the vial, the water content in your DMSO stock increases, which can drastically decrease the solubility of your compound, causing it to precipitate.[1][8]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can promote precipitation.[1][9][10] As the DMSO freezes, the compound's concentration in the remaining liquid phase increases, which can lead to the formation of microcrystals. These crystals may not fully redissolve upon thawing.
-
Best Practices for Prevention:
-
Use Anhydrous DMSO: Always start with high-purity, anhydrous DMSO.[2][3]
-
Aliquot Solutions: Once your stock solution is prepared, aliquot it into smaller, single-use volumes in tightly sealed vials.[5][11] This minimizes both water absorption and the number of freeze-thaw cycles for the bulk of your stock.
-
Proper Storage: Store aliquots at -20°C or -80°C in a desiccated environment if possible.
-
Q4: My compound dissolves perfectly in 100% DMSO, but it crashes out when I dilute it into my aqueous cell culture medium or buffer. How do I fix this?
A4: This is a very common issue known as "crashing out" or precipitation upon dilution.[2][12] The compound is soluble in the organic solvent (DMSO) but poorly soluble in the aqueous environment of your assay.
-
Protocol to Minimize Precipitation:
-
Perform Serial Dilutions in DMSO First: Do not dilute your high-concentration stock directly into the aqueous buffer. First, perform serial dilutions in 100% DMSO to get closer to your final desired concentration.[5]
-
Stepwise Addition to Aqueous Medium: Add the final, diluted DMSO stock to your aqueous medium in a stepwise manner while vortexing or stirring to ensure rapid mixing. This avoids creating localized areas of high compound concentration that can initiate precipitation.[11]
-
Lower the Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to minimize both compound precipitation and solvent toxicity to cells.[5][11]
-
If precipitation still occurs, you may need to consider using a co-solvent or other formulation strategies, but these must be validated for compatibility with your experimental system.[11][13]
Visual Troubleshooting Workflow
The following diagram outlines the decision-making process for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for dissolving compounds in DMSO.
Data Summary Table
While specific experimental solubility data for this compound is not publicly available, this table summarizes the general principles and factors affecting its dissolution in DMSO.
| Parameter | Guideline / Observation | Rationale & Citation |
| Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous Grade | Powerful polar aprotic solvent capable of dissolving a wide range of compounds.[5][14][15] Water content must be minimized.[1][3] |
| Temperature | Start at Room Temp (20-25°C). Gentle warming to 37°C may be used. | Increased temperature provides kinetic energy to overcome lattice forces but may risk thermal degradation.[5][7] |
| Mechanical Aid | Vortexing and/or sonication is recommended. | Provides physical energy to break apart solute aggregates and increase the rate of dissolution.[2][5] |
| Concentration | Empirically determine the maximum stable concentration. | Creating supersaturated solutions leads to precipitation upon cooling or storage.[1] |
| Storage | Aliquot into single-use vials and store at -20°C or -80°C. | Minimizes freeze-thaw cycles and hygroscopic water absorption, which both promote precipitation.[1][5][10][11] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for preparing a stock solution? A1: Without prior data, a conservative starting point for a new research compound is typically 10 mM. This concentration is often sufficient for initial biological assays while minimizing the risk of insolubility. If it dissolves easily, you can attempt higher concentrations (e.g., 20 mM, 50 mM) until you find the saturation limit.
Q2: How critical is the purity of the compound for solubility? A2: Purity is very important. Impurities can act as nucleation sites, promoting the precipitation of your target compound from solution. Furthermore, the salt form of the compound can significantly affect its solubility characteristics.[16] Always use a well-characterized compound from a reputable supplier.
Q3: Can I use solvents other than DMSO? A3: Yes, but this depends entirely on your downstream application. For in vitro assays, other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) are sometimes used.[13] However, their compatibility and toxicity for your specific cell line or assay must be thoroughly validated. For in vivo studies, co-solvents like PEG400, Tween 80, or cyclodextrins are often used to create formulations suitable for administration.[11]
Q4: Is this compound, as a tertiary amine, stable in DMSO? A4: Generally, tertiary amines are stable in DMSO at room temperature and during frozen storage. However, prolonged heating or exposure to acidic or basic contaminants could potentially lead to degradation.[6][7] It is always best practice to use the mildest conditions necessary to achieve dissolution and to store solutions properly to maintain compound integrity.[5]
Q5: What is the final concentration of DMSO my cell culture can tolerate? A5: This is cell-line dependent, but a widely accepted general limit is a final DMSO concentration of 0.5% (v/v) in the culture medium.[5] Some robust cell lines may tolerate up to 1%, while more sensitive primary cells may show stress at concentrations as low as 0.1%. It is crucial to include a vehicle control in your experiments containing the same final concentration of DMSO as your treated samples.[5][17]
References
- Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. (n.d.).
- The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO - Ziath. (n.d.).
- Technical Support Center: Troubleshooting Compound Solubility in DMSO - Benchchem. (n.d.).
- impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility - Benchchem. (n.d.).
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.).
- How do I avoid precipitation of DMSO soluble compounds in water based culture media? - ResearchGate. (n.d.).
- Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? - ResearchGate. (n.d.).
- Compound Handling Instructions - MCE. (n.d.).
- Dimethyl sulfoxide - Wikipedia. (n.d.).
- FAQs on Inhibitor Preparation - Sigma-Aldrich. (n.d.).
- How do I make a stock solution of a substance in DMSO? - ResearchGate. (n.d.).
- Samples in DMSO: What an end user needs to know - Ziath. (n.d.).
- Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles - Ziath. (n.d.).
- Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed. (n.d.).
- impact of hygroscopic DMSO on MAX-10181 solubility - Benchchem. (n.d.).
- DMSO is a very hygroscopic liquid. Is there a way to prevent it from absorbing water? Is there a way to access how much water has been absorbed? | ResearchGate. (n.d.).
- Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).
- Impact of Solvent on the Thermal Stability of Amines - PMC - NIH. (n.d.).
- How can dimethyl sulfoxide enhance solubility in lab applications? - Quora. (n.d.).
Sources
- 1. ziath.com [ziath.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ziath.com [ziath.com]
- 9. ziath.com [ziath.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. researchgate.net [researchgate.net]
- 13. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Stability of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine in Solution
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine. It addresses common stability concerns, offers troubleshooting advice for experimental challenges, and provides validated protocols for assessing the compound's stability profile.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability and chemical liabilities of this compound.
Q1: What are the primary chemical liabilities of this compound?
A1: The structure of this compound contains two key functional groups that represent its primary chemical liabilities: a tertiary amine and a methoxy-substituted benzyl group.
-
Tertiary Amine: The nitrogen atom in the propyl-amine chain is a tertiary amine, which is an electron-rich center. This makes it highly susceptible to oxidation, one of the most common degradation pathways for such molecules, potentially forming an N-oxide derivative. While tertiary amines are generally more thermally stable than primary or secondary amines, this susceptibility to oxidation is a critical factor to consider during storage and handling.
-
Morpholine Ring: The morpholine moiety is generally stable, but under certain biological or harsh chemical conditions, cleavage of its C-N bonds can occur.
-
Methoxybenzyl Group: The methoxy group makes the benzyl ring electron-rich, which can influence its reactivity and potential for oxidative degradation pathways.
Q2: What are the most probable degradation pathways for this compound in solution?
A2: Based on its structure, the two most probable non-metabolic degradation pathways are oxidation and hydrolysis.
-
Oxidative Degradation: This is the most likely pathway. The tertiary amine can be oxidized to form an N-oxide, resulting in a mass increase of +16 Da. This reaction can be catalyzed by exposure to atmospheric oxygen, trace metal ions, or oxidizing agents like hydrogen peroxide.
-
Hydrolytic Degradation: While the core structure lacks readily hydrolyzable groups like esters or amides, stability can be pH-dependent. At highly acidic or basic pH, and particularly with elevated temperatures, degradation can be forced, potentially involving the ether linkage of the morpholine ring or the methoxybenzyl group, although these are generally stable bonds.
Q3: How does solution pH impact the stability of this compound?
A3: The pH of the solution is a critical factor. As an amine-containing compound, this compound has basic properties and will exist as a protonated, charged species (a salt) in acidic to neutral solutions. This protonation can protect the tertiary amine from oxidation to some extent. In basic solutions (pH > pKa), the amine will be in its free base form, making the lone pair of electrons on the nitrogen more available and thus more susceptible to oxidation. Extreme pH values (highly acidic or basic) combined with heat can accelerate hydrolytic degradation.
Q4: Is this compound sensitive to light or temperature?
A4: Yes, both are potential concerns.
-
Temperature: Elevated temperatures accelerate most chemical reactions, including degradation. It is crucial to store stock solutions at recommended low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) to minimize thermal degradation.
-
Light (Photostability): Aromatic systems, like the benzyl group in this molecule, can absorb UV light. This energy absorption can lead to photolytic degradation. It is standard practice in pharmaceutical development to evaluate photostability under controlled UV and visible light conditions as outlined in ICH Q1B guidelines. Therefore, solutions should be protected from light by using amber vials or covering containers with foil.
Section 2: Troubleshooting Experimental Issues
This section provides a structured approach to diagnosing and solving common issues encountered during experimentation.
Scenario 1: Unexpected Peaks in Chromatography
-
Problem: "I'm analyzing my sample with HPLC-UV or LC-MS and I see new, smaller peaks that were not present in the freshly prepared sample. What are they?"
-
Analysis: The appearance of new peaks is a classic sign of sample degradation. The key is to identify these new species to understand the degradation pathway.
-
Troubleshooting Steps:
-
Confirm with a Fresh Standard: Re-run a freshly prepared standard to ensure the issue is not with the analytical method or system itself.
-
Check Mass-to-Charge Ratio (if using LC-MS): This is the most direct way to identify potential degradants.
-
An increase of +16 Da strongly suggests the formation of an N-oxide , the most likely oxidative product.
-
Other mass shifts can point toward demethylation, ring opening, or other modifications.
-
-
Perform a Confirmatory Forced Degradation Study: Intentionally stress the compound under oxidative conditions (see SOP 1 below). If the retention time of the peak generated under oxidative stress matches your unknown peak, you have confirmed its identity as an oxidation product.
-
Review Storage Conditions: Were the solutions exposed to light, left at room temperature, or stored in containers that were not airtight? This can help pinpoint the cause (photodegradation, thermal degradation, or oxidation).
-
Scenario 2: Loss of Parent Compound Potency
-
Problem: "The concentration of my stock solution is decreasing over time, even when stored in the freezer. What is causing this loss of active compound?"
-
Analysis: A decrease in the main peak area without the appearance of significant degradation peaks can be perplexing. This points to two primary possibilities: degradation into non-UV active compounds or physical loss of the compound.
-
Troubleshooting Steps:
-
Check for Adsorption: Highly lipophilic or "sticky" compounds can adsorb to container surfaces, especially polypropylene.
-
Test: Prepare solutions in both polypropylene and glass (or Teflon-lined) containers. Analyze them over time to see if the loss is specific to the plasticware.
-
Mitigation: Use silanized glass vials or low-adsorption microplates for storage and preparation.
-
-
Evaluate Solvent Choice: Ensure the compound is fully soluble and stable in your chosen solvent. Sometimes, slow precipitation of a poorly soluble compound can be mistaken for degradation. Visually inspect for any precipitate.
-
Consider Volatility: While this compound is not highly volatile, if working with small volumes or if solutions are subjected to vacuum, loss of solvent can concentrate the sample, while loss of a volatile compound would have the opposite effect. Ensure containers are properly sealed.
-
Scenario 3: Solution Color Change
-
Problem: "My stock solution, which was initially colorless, has developed a yellow or brownish tint after storage. What does this indicate?"
-
Analysis: Color change is a strong visual indicator of chemical degradation. It often results from the formation of new chromophores, which are typically extended conjugated systems or certain oxidized species.
-
Troubleshooting Steps:
-
Immediate Analytical Characterization: Do not use the discolored solution for critical experiments. Analyze it immediately via HPLC-UV/PDA and LC-MS. A PDA (photodiode array) detector is particularly useful here as it can show the UV-Vis spectrum of the colored impurities.
-
Correlate with Purity Data: Compare the chromatogram of the discolored solution with a fresh sample. The appearance of new peaks, especially those with different UV spectra, will likely correspond to the colored impurities.
-
Assume Oxidation First: The most common cause of color change in amine-containing compounds is oxidation. Review your handling procedures to ensure minimal exposure to air and light. Consider purging solutions with an inert gas (nitrogen or argon) before sealing for long-term storage.
-
Section 3: Standard Operating Protocols (SOPs)
These protocols provide a framework for systematically evaluating the stability of this compound.
SOP 1: Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for establishing degradation pathways and developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active ingredient.
1. Sample Preparation:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions:
-
For each condition, mix the stock solution with the stressor solution. Include a control sample (compound in solution with no stressor) kept at room temperature and protected from light.
| Stress Condition | Reagent/Procedure | Typical Conditions | Time Points for Analysis |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | Mix 1:1 with stock. Incubate at 60°C. | 0, 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | Mix 1:1 with stock. Incubate at 60°C. | 0, 2, 4, 8, 24 hours |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Mix 1:1 with stock. Incubate at RT. | 0, 1, 2, 4, 8 hours |
| Thermal | Compound in solution | Incubate at 70°C in a sealed vial. | 0, 24, 48, 72 hours |
| Photostability | Compound in solution | Expose to light source (ICH Q1B). | Analyze after exposure period. |
3. Sample Analysis:
-
At each time point, withdraw an aliquot.
-
Quench the reaction if necessary (e.g., neutralize acid/base samples with an equimolar amount of base/acid).
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze using a stability-indicating HPLC method (see SOP 2). Calculate the percentage of parent compound remaining and the relative percentage of each new degradant peak.
SOP 2: Stability-Indicating HPLC-UV Method Development
A stability-indicating method is one that can accurately quantify the parent compound without interference from any degradants, excipients, or impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start with a low percentage of Mobile Phase B (e.g., 10%).
-
Ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.
-
Hold for 2-3 minutes.
-
Return to initial conditions and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength where the parent compound has good absorbance (e.g., 275 nm, determined by a UV scan). A PDA detector is highly recommended to assess peak purity.
-
Validation: Inject a mixture of the stressed samples (acid, base, peroxide) to ensure that all generated degradation peaks are well-separated from the main compound peak. This is known as a "peak purity" or "specificity" assessment.
Section 4: Visual Guides & Workflows
Diagram 1: Troubleshooting Unexpected Chromatographic Peaks
Caption: A decision workflow for identifying unknown peaks observed during chromatographic analysis.
Diagram 2: Potential Degradation Pathways
Caption: Primary degradation pathways for this compound.
Diagram 3: Forced Degradation Study Workflow
Caption: A typical experimental workflow for conducting a forced degradation study.
References
-
Eawag-BBD. (n.d.). Morpholine Degradation Pathway. Retrieved from [Link]
- Alsante, K. M., et al. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. In-depth article.
- Combourieu, B., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(9), 3188-319
Technical Support Center: Crystallization of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
Prepared by the Office of the Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals encountering challenges with the crystallization of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine. Given the structural complexity of this molecule—featuring a secondary amine, a methoxy-substituted aromatic ring, and a morpholine moiety—its crystallization behavior can be nuanced. This guide provides a framework for systematic troubleshooting, grounded in established principles of physical chemistry and pharmaceutical materials science.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing a molecule like this compound?
A1: The main challenges stem from its molecular structure. The presence of multiple hydrogen bond donors and acceptors (the secondary amine and the morpholine oxygen/nitrogen) combined with a relatively non-polar methoxybenzyl group can lead to complex solute-solvent interactions.[1][2][3] Furthermore, the molecule's conformational flexibility can make it difficult for it to arrange into an ordered crystal lattice, potentially favoring amorphous precipitation or "oiling out."[4] Amines, in particular, can be challenging to crystallize and may require specific strategies like salt formation to yield stable, crystalline solids.[5][6][7]
Q2: What is "oiling out" and why might it be happening with my compound?
A2: "Oiling out," or liquid-liquid phase separation (LLPS), is a phenomenon where a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase.[4][8] This often occurs when the melting point of the solute is lower than the temperature of the solution, or when the degree of supersaturation is too high, causing the compound to precipitate faster than it can organize into a crystal lattice.[4] The presence of impurities can also depress the melting point and induce oiling out.[4][9] For this specific amine, its relatively complex structure may contribute to a lower melting point or a high barrier to nucleation, making oiling out a common issue.
Q3: How does polymorphism impact the development of this compound?
A3: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[10][11][12] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, stability, and bioavailability.[11][13][14] For a pharmaceutical compound, an uncontrolled polymorphic transformation can have significant consequences, potentially altering the drug's efficacy and safety profile.[13][15] It is crucial to identify and characterize the most stable polymorph early in development to ensure product consistency.[11][12] Factors like solvent choice, cooling rate, and temperature can all influence which polymorph is formed.[12][16]
Q4: Can trace impurities really prevent crystallization?
A4: Yes, even small amounts of impurities can have a profound impact on crystallization.[14][17][18] Structurally related impurities can get incorporated into the crystal lattice, disrupting its order and potentially inhibiting growth.[17][19] Other impurities may act as "crystal poisons" by adsorbing onto the surface of growing crystals, blocking further addition of solute molecules.[20] This can lead to smaller crystals, different crystal habits, or a complete failure to crystallize.[20][21] Conversely, in some rare cases, impurities can act as nucleating agents, but more often they are detrimental to achieving a high-quality crystalline product.[21]
Troubleshooting Guides
This section provides systematic, step-by-step approaches to overcoming common crystallization failures.
Guide 1: Failure to Nucleate (Clear Supersaturated Solution)
Problem: You have a clear, supersaturated solution, but no crystals have formed after a reasonable waiting period.
Troubleshooting Workflow:
Caption: Workflow for inducing crystallization when nucleation fails.
Detailed Protocol:
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the solvent level. The high-frequency vibrations and microscopic glass fragments can provide the energy and nucleation sites needed for crystals to form.[24][25][26]
-
Seeding: If you have a small amount of the solid product (even if impure), add a single, tiny crystal to the solution. This "seed" acts as a template for crystal growth, bypassing the difficult nucleation step.[24][26]
-
Increase Supersaturation: If seeding fails, your solution may not be sufficiently supersaturated. Gently heat the solution to evaporate a small portion of the solvent, then allow it to cool slowly again.[4][25]
-
Lower Temperature: Further reducing the temperature will decrease the solubility of your compound and may be enough to induce nucleation.[24][26]
-
Anti-Solvent Addition: This technique involves slowly adding a second, miscible solvent (the "anti-solvent") in which your compound is insoluble.[22] This dramatically increases supersaturation and can force crystallization. Add the anti-solvent dropwise to the point of faint turbidity, then allow the solution to stand.
Guide 2: Oiling Out / Liquid-Liquid Phase Separation (LLPS)
Problem: The compound separates from the solution as an oil or sticky goo instead of a crystalline solid.
Causality: Oiling out is a kinetic phenomenon that competes with crystallization.[8] It is favored by very high levels of supersaturation, rapid cooling, and the presence of impurities that depress the compound's melting point.[4][8]
Troubleshooting Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystallization of para -aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE01055D [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. mt.com [mt.com]
- 9. reddit.com [reddit.com]
- 10. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 12. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 13. tandfonline.com [tandfonline.com]
- 14. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 15. filter-dryer.com [filter-dryer.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. syrris.com [syrris.com]
- 19. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 20. youtube.com [youtube.com]
- 21. The dual function of impurity in protein crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 22. Crystallization - Wikipedia [en.wikipedia.org]
- 23. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. homework.study.com [homework.study.com]
- 26. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing N-Benzylation of Morpholinopropylamine
Welcome to the technical support guide for the N-benzylation of 3-morpholinopropan-1-amine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing this crucial reaction, troubleshooting common issues, and understanding the underlying chemical principles.
As Senior Application Scientists, we have synthesized data from established literature and extensive laboratory experience to create a guide that is both scientifically rigorous and practically applicable.
Reaction Fundamentals: The Reductive Amination Pathway
The N-benzylation of morpholinopropylamine with benzaldehyde is a classic example of reductive amination . This transformation is a cornerstone of amine synthesis due to its efficiency and control.[1] The reaction proceeds in two key stages within a single pot:
-
Imine/Iminium Ion Formation: The primary amine (morpholinopropylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This is followed by dehydration to form a Schiff base, or imine. Under the typically mild acidic conditions used, the imine nitrogen is protonated to form a highly electrophilic iminium ion.[2][3]
-
Hydride Reduction: A reducing agent, present in the reaction mixture, selectively delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, resulting in the desired N-benzylated secondary amine product.[4]
The choice of reducing agent is critical, as it must be mild enough to not reduce the starting benzaldehyde but reactive enough to efficiently reduce the iminium intermediate.[5]
Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding the N-benzylation process.
Q: What are the most common and effective methods for the N-benzylation of morpholinopropylamine?
The most prevalent and reliable method is a one-pot reductive amination. This approach involves mixing the amine, benzaldehyde, and a selective reducing agent in a suitable solvent. The key advantage is operational simplicity, which avoids the isolation of the unstable imine intermediate.[1] The most highly recommended reducing agent for this one-pot procedure is Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB), due to its mildness and excellent selectivity for reducing the iminium ion in the presence of the aldehyde.[6][7]
Q: What are the most critical parameters to control for a successful reaction?
There are four primary parameters that dictate the success of this reaction:
-
Choice of Reducing Agent: As mentioned, STAB is ideal for one-pot reactions.[8] Stronger reagents like Sodium Borohydride (NaBH₄) can prematurely reduce the benzaldehyde to benzyl alcohol, lowering the yield of the desired product.[6][9]
-
Stoichiometry: A slight excess of the amine (e.g., 1.1 to 1.2 equivalents) can be used to ensure the complete consumption of the limiting benzaldehyde. However, using the amine and aldehyde in a near 1:1 ratio is common. The reducing agent is typically used in excess (1.2 to 1.5 equivalents) to drive the reduction to completion.
-
Solvent: The solvent must be aprotic and capable of dissolving all reactants. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most common and effective solvents.[8][10] Tetrahydrofuran (THF) can also be used.[9] Protic solvents like methanol are generally avoided with STAB as they can cause decomposition.[7]
-
pH and Additives: The reaction is often self-catalyzing if the amine starting material is a salt, but the addition of a small amount of acetic acid can be beneficial, especially with less reactive ketones (though typically not required for benzaldehyde).[6][8] The acid catalyzes the dehydration step, promoting iminium ion formation.[11]
Q: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and convenient method. A suitable eluent system (e.g., 10% Methanol in DCM with a few drops of ammonia) should be developed to clearly separate the benzaldehyde, the morpholinopropylamine, and the more nonpolar N-benzylated product. The reaction is considered complete upon the disappearance of the limiting reagent, typically the benzaldehyde. For more precise analysis, GC-MS or LC-MS can be used to monitor the appearance of the product mass and the disappearance of starting materials.
Troubleshooting Guide
This section addresses specific problems you may encounter during the experiment in a question-and-answer format.
Problem: Low Yield or Incomplete Conversion
Q: My reaction has stalled and is not going to completion. What are the most likely causes?
Several factors can lead to incomplete conversion:
-
Inactive Reducing Agent: Sodium triacetoxyborohydride (STAB) is moisture-sensitive. Using an old or improperly stored bottle of STAB can result in significantly reduced activity. It is crucial to use a fresh bottle or one that has been stored in a desiccator.
-
Presence of Water: The formation of the imine intermediate involves the elimination of water. If your solvent or reagents are not anhydrous, the equilibrium may not favor imine formation, thus halting the reaction. Ensure you are using anhydrous solvents.
-
Incorrect Stoichiometry: Ensure that you have used at least 1.2 equivalents of the reducing agent. If the reaction stalls, a second charge of the reducing agent can sometimes push it to completion.
-
Suboptimal Temperature: While these reactions typically run well at room temperature, gentle heating (e.g., to 40 °C) can sometimes increase the rate of a sluggish reaction.
Q: How does my choice of reducing agent impact the final yield?
The choice of reducing agent is arguably the most critical factor influencing yield. The table below compares the most common choices for this transformation.
| Reducing Agent | Typical Solvent(s) | Procedure | Pros | Cons |
| Sodium Triacetoxyborohydride (STAB) | DCM, DCE, THF | One-pot | Mild and selective; does not reduce aldehydes/ketones at a significant rate. Ideal for one-pot synthesis.[6][7] | Moisture sensitive; more expensive than NaBH₄. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | One-pot | Tolerant of protic solvents and mild acidic conditions. Selectively reduces imines over carbonyls.[5][12] | Highly toxic (releases HCN gas upon acidification); requires careful handling and workup.[13] |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Two-step | Inexpensive and powerful reducing agent.[6] | Reduces aldehydes and ketones rapidly, leading to benzyl alcohol byproduct in a one-pot setup.[9] |
For maximizing yield and safety in the N-benzylation of morpholinopropylamine, Sodium Triacetoxyborohydride (STAB) is the superior choice.
Problem: Formation of Side Products
Q: I'm observing a significant amount of dibenzylated product in my final mixture. How can I prevent this?
The formation of the dibenzylated tertiary amine occurs when your desired secondary amine product successfully competes with the starting primary amine to react with another molecule of benzaldehyde.[8][14] To minimize this:
-
Control Stoichiometry: Avoid using a large excess of benzaldehyde. Use the aldehyde as the limiting reagent (1.0 equivalent) relative to the amine (1.1-1.2 equivalents).
-
Slow Addition: If dibenzylation is a persistent issue, try slowly adding the benzaldehyde to the mixture of the amine and the reducing agent over a period of 1-2 hours. This maintains a low concentration of the aldehyde, favoring the reaction with the more abundant primary amine.
Q: My analysis shows the presence of benzyl alcohol. What causes this and how can it be minimized?
Benzyl alcohol is formed when the reducing agent directly reduces the benzaldehyde starting material.[6] This is the primary side reaction when using a strong, non-selective reducing agent like NaBH₄ in a one-pot procedure. To prevent this, you must use a milder, more selective hydride source like STAB, which reduces the iminium ion much faster than it reduces the aldehyde.[8] If you must use NaBH₄, a two-step process is necessary: first, form the imine by mixing the amine and aldehyde (often with a dehydrating agent like MgSO₄), and only then add the NaBH₄ to reduce the pre-formed imine.[6][9]
Problem: Work-up and Purification Issues
Q: What is the most effective method to isolate and purify the N-benzyl-morpholinopropylamine product?
Standard acid-base extraction is highly effective for purifying amines.
-
Quench: After the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M NaOH.
-
Extract: Transfer the mixture to a separatory funnel and extract with DCM. The organic layer will contain your product and any non-polar side products (like benzyl alcohol).
-
Acid Wash (Purification): Wash the organic layer with dilute acid (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, while neutral impurities (like benzyl alcohol) will remain in the organic layer.
-
Isolate: Separate the aqueous layer, cool it in an ice bath, and then basify it by slowly adding a strong base (e.g., 5M NaOH) until the pH is >12. The free amine product will precipitate or form an oil.
-
Final Extraction: Extract the basified aqueous layer again with fresh DCM. This new organic layer contains your purified amine. Dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Q: I'm having difficulty removing unreacted starting materials during purification. Any suggestions?
If unreacted morpholinopropylamine remains, the acid-base extraction described above should effectively separate it from the less basic product, though some may carry through. If unreacted benzaldehyde is the issue, washing the initial organic extract with a saturated solution of sodium bisulfite (NaHSO₃) can help by forming a water-soluble adduct with the aldehyde. For final purification to high purity, column chromatography on silica gel is the standard method.
Visualized Workflows and Logic
General Experimental Workflow
Caption: One-pot reductive amination workflow.
Troubleshooting Decision Tree: Low Product Yield
Caption: Decision tree for troubleshooting low yield.
Optimized Experimental Protocol
This protocol describes a reliable, one-pot procedure for the N-benzylation of 3-morpholinopropan-1-amine using sodium triacetoxyborohydride.
Materials:
-
3-morpholinopropan-1-amine (1.0 equiv)
-
Benzaldehyde (1.05 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-morpholinopropan-1-amine (1.0 equiv) and anhydrous DCM (to make a ~0.5 M solution).
-
Begin stirring, then add benzaldehyde (1.05 equiv) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
In a single portion, add sodium triacetoxyborohydride (STAB, 1.5 equiv) to the reaction mixture. Note: The addition may be slightly exothermic.
-
Seal the flask under a nitrogen or argon atmosphere and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC (e.g., eluting with 90:10:1 DCM/Methanol/NH₄OH) until the benzaldehyde spot has completely disappeared (typically 2-6 hours).
-
Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude oil via silica gel column chromatography to yield the pure N-(3-morpholinopropyl)-1-phenylmethanamine.
References
- BenchChem. (2025). A Head-to-Head Battle of Hydrides: STAB vs.
- Organic Chemistry Tutor.
- Chemistry Steps.
- BenchChem.
- Wikipedia.
- The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube.
- Wikipedia. Sodium triacetoxyborohydride.
- Organic Chemistry Portal.
- Master Organic Chemistry. (2017).
- Organic Chemistry Portal.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
- Organic Chemistry Tube. (2020).
- Journal of Organic and Pharmaceutical Chemistry Research.
- ResearchGate. Synthesis of secondary amines via reductive amination of benzaldehyde with substituted anilines.
- ACS Fall 2025.
- Organic Chemistry Portal. Sodium triacetoxyborohydride.
- BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
- BenchChem. (2025).
- ACS Sustainable Chemistry & Engineering. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- Reddit. (2024). How to purify Benzylamine?
- Organic Syntheses. N-BENZYL-1-(TRIMETHYLSILYL)METHANAMINE.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. youtube.com [youtube.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Quantification of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
From the Desk of the Senior Application Scientist
Welcome to the dedicated support guide for the analytical quantification of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS: 436096-95-6).[1][2][3] This document is designed for researchers and drug development professionals, providing field-proven insights and robust methodologies to overcome common analytical challenges. My objective is to equip you not just with protocols, but with the underlying scientific rationale to troubleshoot and adapt these methods effectively.
The unique structure of this analyte, featuring both a secondary amine and a tertiary morpholine amine, presents specific challenges in chromatography and sample preparation. This guide addresses these issues head-on, ensuring you can develop accurate, reproducible, and reliable quantitative assays.
Section 1: Analyte Properties & Analytical Implications
Understanding the physicochemical properties of this compound is the foundation of robust method development. Its structure dictates its behavior in various analytical systems.
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | C₁₅H₂₄N₂O₂ | Defines the exact mass for mass spectrometry.[2][4] |
| Molecular Weight | 264.36 g/mol | Used for preparing standard solutions of known concentration.[4] |
| Key Functional Groups | Secondary Amine, Tertiary Amine (Morpholine), Benzyl Ether | The two basic amine groups are prone to protonation. This is key for Solid-Phase Extraction (SPE) and achieving good peak shape in reversed-phase chromatography. The benzyl group provides a UV chromophore. |
| Basicity (pKa) | Estimated ~8.5-9.5 (secondary amine) and ~7.0-8.0 (morpholine) | The molecule is basic and will be positively charged at acidic pH. This property is crucial for chromatographic retention and extraction. Strong interactions with residual silanols on silica-based columns can cause peak tailing.[5][6] |
| Polarity | Moderately polar | Balances hydrophobic (benzyl group) and hydrophilic (amine, morpholine) features. Amenable to reversed-phase HPLC and various sample preparation techniques like LLE and SPE. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended primary analytical technique for quantifying this compound in biological matrices?
A1: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[7] Its superior sensitivity and selectivity are essential for accurately measuring low concentrations of the analyte in complex matrices like plasma or urine, minimizing the impact of interferences.[8] While HPLC-UV is feasible due to the benzyl chromophore, it often lacks the required sensitivity and can be prone to interferences from co-eluting matrix components.
Q2: I'm seeing significant peak tailing with my C18 column. What's causing this and how do I fix it?
A2: This is the most common issue for amine compounds. The basic amine groups interact ionically with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns.[5] This secondary interaction mechanism leads to poor peak shape.
Solutions:
-
Mobile Phase Modification: Add a small concentration (0.1%) of an acidic modifier like formic acid. This creates a low pH environment, protonating the analyte (making it consistently positive) and suppressing the ionization of the silanol groups, thus minimizing the unwanted interaction.
-
Use of a Competing Base: Adding a small amount of a competing amine, such as Triethylamine (TEA), can also mask the active silanol sites. However, TEA can cause ion suppression in MS, so it should be used with caution.
-
Modern Column Chemistries: Employ a column with advanced end-capping (e.g., "double end-capped") or a hybrid particle technology. These columns have fewer accessible silanol groups, significantly reducing tailing for basic compounds.[6]
Q3: Do I need to derivatize this compound for analysis?
A3: For LC-MS/MS analysis, derivatization is unnecessary and not recommended. The molecule ionizes efficiently via Electrospray Ionization (ESI) in positive mode. For HPLC-UV, derivatization is also not required as the methoxy-benzyl group provides a sufficient chromophore for detection at moderate concentrations. Derivatization adds complexity, time, and potential for variability to your workflow.[9][10]
Q4: What is the best sample preparation strategy for this analyte in plasma?
A4: For the cleanest extracts and best reduction of matrix effects, Solid-Phase Extraction (SPE) is highly recommended.[8][11][12] A mixed-mode cation exchange SPE cartridge is ideal. This approach utilizes both reversed-phase and ion-exchange mechanisms for a highly selective extraction, effectively removing phospholipids and other endogenous interferences. Liquid-Liquid Extraction (LLE) is a viable alternative, but may be less efficient at removing all interferences. Protein precipitation is the simplest method but yields the "dirtiest" extract, increasing the risk of ion suppression and column contamination.[13]
Section 3: Troubleshooting Guide
| Issue/Question | Probable Cause(s) | Recommended Solution(s) |
| Low/Inconsistent Recovery during SPE | 1. Incorrect pH: The sample pH during loading was too high, preventing the analyte from being fully protonated and retained by the cation exchange sorbent. 2. Inappropriate Elution Solvent: The elution solvent is not strong enough or basic enough to disrupt the sorbent-analyte interaction and elute the compound. | 1. Adjust Sample pH: Before loading, acidify the sample to a pH at least 2 units below the analyte's pKa (e.g., pH 4-5) to ensure full protonation. 2. Optimize Elution: Elute with a solvent containing a basic modifier to neutralize the analyte. A common choice is 5% ammonium hydroxide in methanol or acetonitrile.[7] |
| Signal Suppression/Enhancement in MS (Matrix Effect) | 1. Co-eluting Matrix Components: Endogenous compounds from the biological sample (e.g., phospholipids) are co-eluting with the analyte and competing for ionization in the MS source. 2. Insufficient Sample Cleanup: The chosen sample preparation method (e.g., protein precipitation) is not adequately removing interferences. | 1. Improve Chromatography: Adjust the HPLC gradient to better separate the analyte from the matrix interference zone. 2. Enhance Sample Cleanup: Switch from protein precipitation or LLE to a more rigorous method like mixed-mode SPE.[11][12] 3. Use an Isotope-Labeled Internal Standard: A stable isotope-labeled version of the analyte is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte. |
| LC System Carryover (Ghost Peaks) | The analyte is highly basic and can adsorb to active sites in the LC flow path (e.g., PEEK tubing, injector rotor seals). | 1. Optimize Needle Wash: Use a strong, acidic wash solvent in the autosampler wash routine. A mixture of acetonitrile, isopropanol, and water with a small amount of acid (e.g., formic or phosphoric acid) is often effective. 2. Inject a Blank: Run a solvent blank after a high concentration sample to confirm carryover is being managed. |
| Non-Linear Calibration Curve | 1. Detector Saturation: The concentration of the highest standards is too high and is saturating the MS detector. 2. Adsorption at Low Concentrations: At very low concentrations, the analyte may be adsorbing to surfaces (vials, LC system), leading to negative deviation from linearity. 3. Inappropriate Regression Model: A linear, 1/x weighted regression may not be the best fit for the data. | 1. Extend the Curve: Lower the concentration of the upper-end standards or dilute the samples to fall within the linear range of the detector. 2. Condition the System: Make several injections of a mid-level standard before starting the analytical run to passivate active sites. Consider using silanized glass vials. 3. Evaluate Regression: Assess different weighting factors (e.g., 1/x², none) or consider a quadratic fit if appropriate for your validation protocol. |
Section 4: Recommended Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is a robust starting point for extracting the analyte using a mixed-mode cation exchange cartridge.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol, followed by 1 mL of water.[7]
-
Cartridge Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 50 mM ammonium acetate, pH 4.0).[7] Do not let the cartridge go dry.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard working solution and 600 µL of the acidic buffer used for equilibration. Vortex for 10 seconds.
-
Load Sample: Load the pre-treated plasma sample onto the equilibrated SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash:
-
Wash 1: Pass 1 mL of the acidic buffer to remove polar interferences.
-
Wash 2: Pass 1 mL of methanol to remove lipids and other non-polar interferences.
-
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. This basic solution neutralizes the analyte, releasing it from the cation exchange sorbent.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[7] Vortex and transfer to an autosampler vial for analysis.
Protocol 2: LC-MS/MS Method
This method is designed for a standard triple quadrupole mass spectrometer.
-
LC System: UHPLC or HPLC system.[7]
-
Column: A high-quality C18 column with robust end-capping (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended to minimize peak tailing.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) Flow Rate (mL/min) %B 0.0 0.4 5 0.5 0.4 5 2.5 0.4 95 3.5 0.4 95 3.6 0.4 5 | 5.0 | 0.4 | 5 |
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: These must be determined by infusing a standard solution of the analyte. A hypothetical transition would be:
-
Analyte: Q1 (Precursor Ion) [M+H]⁺: 265.2 → Q3 (Product Ion): e.g., 121.1 (fragment corresponding to the 2-methoxybenzyl moiety)
-
Internal Standard (IS): Determined based on the specific IS used.
-
Section 5: Workflow and Logic Diagrams
Caption: Workflow for Solid-Phase Extraction (SPE).
Caption: Troubleshooting logic for peak tailing issues.
References
- BenchChem. (2025). Application Note: Analysis of N-Methylnonan-2-amine in Complex Biological Matrices.
- BenchChem. (2025). Application Note: Quantitative Analysis of 2-Cycloheptylpropan-2-amine in Biological Matrices.
- Saad, B., & Basheer, C. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. In Biogenic Amines in Food: Analysis, Occurrence and Toxicity. The Royal Society of Chemistry.
- Creative Proteomics. (n.d.). Sample Preparation and Pretreatment for Amino Acid Analysis.
- Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices.
- Zuba, D., et al. (2012). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. PubMed.
- University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda.
- National Center for Biotechnology Information. (n.d.). Benzyl-(3-morpholin-4-yl-propyl)-amine. PubChem.
- ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?.
- Chromatography Forum. (2009). trimethylamine and other tertiary amines by HPLC-UV?.
- ResearchGate. (2022). We are looking for an HPLC method for determination of tertiary amines.
- Guidechem. (n.d.). (4-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine 65875-12-9.
- Amadis Chemical. (n.d.). This compound, 436096-95-6.
- ChemicalBook. (n.d.). (3-METHOXY-BENZYL)-(3-MORPHOLIN-4-YL-PROPYL)-AMINE Product Description.
- Made-in-China.com. (n.d.). This compound cas no.436096-95-6.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound,436096-95-6-Amadis Chemical [amadischem.com]
- 3. This compound, CasNo.436096-95-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 4. 57095-67-7 CAS MSDS ((3-METHOXY-BENZYL)-(3-MORPHOLIN-4-YL-PROPYL)-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. DSpace [helda.helsinki.fi]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. trimethylamine and other tertiary amines by HPLC-UV? - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. agilent.com [agilent.com]
- 13. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
A Comparative Efficacy Analysis of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine as a Putative Monoamine Oxidase Inhibitor
A Guide for Researchers in Neuropharmacology and Drug Discovery
Introduction: The Rationale for Investigating Novel Monoamine Oxidase Inhibitors
Monoamine oxidase (MAO) enzymes are critical regulators of neurotransmitter levels in the brain, including serotonin, dopamine, and norepinephrine.[1][2] Consequently, inhibitors of MAO have long been a cornerstone in the treatment of depressive disorders and neurodegenerative diseases like Parkinson's disease.[3][4] The MAO family consists of two main isoenzymes, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[5] Selective inhibitors of MAO-A are primarily used for treating depression and anxiety, while MAO-B inhibitors are employed in the management of Parkinson's disease.[5]
The therapeutic landscape of MAO inhibitors is well-established, with drugs classified into generations based on their selectivity and reversibility.[] First-generation inhibitors like phenelzine and tranylcypromine are irreversible and non-selective, while later generations include selective and reversible agents such as moclobemide (MAO-A) and selegiline (MAO-B).[3][] Despite their efficacy, the use of older MAOIs is often limited by significant side effects and dietary restrictions.[7][8] This necessitates the continued search for novel MAO inhibitors with improved safety profiles and efficacy.
This guide focuses on a compound of interest, (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine, a molecule with structural motifs suggestive of potential MAO inhibitory activity. To date, there is a lack of published data on the biological activity of this compound. Therefore, this document serves as a comprehensive guide for researchers on how to systematically evaluate its efficacy in comparison to known MAO inhibitors. We will provide the scientific rationale for investigating this compound, detailed experimental protocols, and a framework for data analysis and interpretation.
Structural Rationale: Why this compound Warrants Investigation as an MAO Inhibitor
The chemical structure of this compound contains key pharmacophoric features that suggest a potential interaction with monoamine oxidases. The presence of a benzylamine moiety is particularly noteworthy, as benzylamine is a known substrate for MAO-B.[9] The core structure suggests that the compound could act as a competitive or non-competitive inhibitor of MAO. The morpholine and methoxybenzyl groups will influence the compound's physicochemical properties, such as solubility, lipophilicity, and its ability to cross the blood-brain barrier, all of which are critical for a centrally acting therapeutic agent.
Comparative Efficacy Evaluation: A Proposed Experimental Workflow
To ascertain the efficacy of this compound as an MAO inhibitor and compare it to established drugs, a multi-tiered experimental approach is recommended. This workflow is designed to first establish the inhibitory activity and then characterize its potency, selectivity, and mechanism of action.
Caption: Proposed experimental workflow for evaluating a novel MAO inhibitor.
Detailed Experimental Protocols
In Vitro MAO Inhibition Assay (Fluorometric)
This assay is a robust method for determining the inhibitory potential of a test compound against MAO-A and MAO-B.[9]
-
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate by MAO. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to produce the highly fluorescent resorufin. A decrease in the rate of fluorescence increase indicates inhibition of MAO activity.[9]
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (100 mM potassium phosphate, pH 7.4)
-
Substrates: p-Tyramine (for both MAO-A and MAO-B) or specific substrates like serotonin for MAO-A and benzylamine for MAO-B.
-
Fluorogenic Probe: Amplex® Red
-
Horseradish Peroxidase (HRP)
-
Test Compound: this compound
-
Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B), Moclobemide (reversible MAO-A), Phenelzine (irreversible non-selective)
-
96-well black microplates
-
-
Procedure:
-
Prepare stock solutions of the test compound and known inhibitors in DMSO.
-
In a 96-well plate, add the MAO assay buffer.
-
Add varying concentrations of the test compound or a known inhibitor. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the MAO-A or MAO-B enzyme to the appropriate wells and incubate for 15 minutes at 37°C.
-
Prepare a reaction mixture containing the substrate, Amplex® Red, and HRP.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Measure the fluorescence intensity at timed intervals (e.g., every 2 minutes for 30 minutes) using a fluorescence plate reader (Excitation: 530-560 nm, Emission: ~590 nm).
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Reversibility Assay
This assay distinguishes between reversible and irreversible inhibitors.
-
Principle: The enzyme and inhibitor are pre-incubated. The mixture is then diluted, and the recovery of enzyme activity is measured. A rapid recovery of activity indicates reversible inhibition, while a lack of recovery suggests irreversible inhibition.
-
Procedure:
-
Pre-incubate the MAO enzyme with a high concentration (e.g., 10x IC50) of the test compound or a known inhibitor (e.g., moclobemide for reversible, phenelzine for irreversible) for 30 minutes.
-
Rapidly dilute the enzyme-inhibitor mixture 100-fold into the assay buffer containing the substrate and detection reagents.
-
Immediately measure the enzyme activity over time as described in the fluorometric assay.
-
Compare the initial rate of the diluted enzyme-inhibitor mixture to that of a control enzyme that was not pre-incubated with the inhibitor.
-
Data Presentation and Comparative Analysis
The efficacy of this compound should be quantitatively compared to a panel of known MAO inhibitors. The following tables provide a template for presenting the experimental data.
Table 1: IC50 Values for MAO-A and MAO-B Inhibition
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) |
| This compound | Experimental Data | Experimental Data | Calculated |
| Phenelzine | Literature Value | Literature Value | Calculated |
| Tranylcypromine | Literature Value | Literature Value | Calculated |
| Moclobemide | Literature Value | Literature Value | Calculated |
| Selegiline | Literature Value | Literature Value | Calculated |
Table 2: Mechanism of Inhibition
| Compound | Reversibility |
| This compound | Experimental Data |
| Moclobemide | Reversible |
| Phenelzine | Irreversible |
| Selegiline | Irreversible |
Signaling Pathway and Mechanism of Action
Sources
- 1. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. How Do SSRIs Compare to MAOIs? [verywellmind.com]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. List of MAOIs (Monoamine Oxidase Inhibitors) and What to Know About How They Work | Talkiatry [talkiatry.com]
- 8. List of MAO inhibitors + Uses & Side Effects - Drugs.com [drugs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative In Vivo Validation Guide for (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine: A Novel CNS-Active Candidate
This guide provides a comprehensive framework for the in vivo validation of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine, a novel chemical entity with structural motifs suggesting potential bioactivity within the central nervous system (CNS). Given the absence of extensive public data on this specific molecule, this document outlines a prospective, systematic approach to characterize its pharmacological profile, benchmark its performance against established compounds, and elucidate its mechanism of action in living systems.
The structural backbone of this compound, featuring a benzylamine and a morpholine ring, is present in various biologically active compounds, including some novel psychoactive substances (NPS) and therapeutic agents targeting CNS pathways.[1][2][3] The morpholine moiety is a common feature in medicinal chemistry, often used to improve solubility and pharmacokinetic properties.[2] The benzylamine structure is a core component of many compounds that interact with monoamine transporters or receptors.[4] This structural analogy guides the initial hypothesis that our compound of interest may modulate aminergic neurotransmission, potentially acting on serotonin (5-HT) or dopamine (DA) systems.
This guide is designed for researchers in drug discovery and pharmacology, offering a scientifically rigorous, multi-tiered strategy for in vivo evaluation.
Part 1: Strategic Approach to In Vivo Validation
The validation of a novel compound requires a phased approach, beginning with broad phenotypic assessments and progressively narrowing down to specific mechanistic studies. Our strategy is built on establishing a robust pharmacokinetic/pharmacodynamic (PK/PD) relationship to ensure that observed effects are directly attributable to the compound's presence at the target site.
Experimental Workflow Overview
The logical flow of our validation plan is designed to maximize data quality while adhering to ethical considerations in animal research, such as the 3Rs (Replacement, Reduction, and Refinement).
Caption: A multi-phase workflow for in vivo validation of a novel CNS compound.
Part 2: Comparative Compound Selection & Rationale
To contextualize the bioactivity of this compound (designated here as 'Compound-M'), we will compare it against two well-characterized drugs that act on our hypothesized serotonergic and dopaminergic pathways.
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) widely used as a positive control in preclinical models of depression. It will serve as a benchmark for potential antidepressant-like activity.
-
SKF-82958: A full agonist of the D1 and D5 dopamine receptors. It will be used to assess potential dopaminergic modulation, which can manifest as changes in locomotor activity.
The selection of these comparators allows for a robust assessment of both the potency and the specificity of Compound-M's effects.
Part 3: Experimental Protocols & Data Interpretation
Tier 1: Acute Toxicity and Dose-Range Finding
Objective: To determine the maximum tolerated dose (MTD) and identify a safe and effective dose range for subsequent experiments.
Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Groups (n=3 per group): Vehicle (e.g., 0.5% methylcellulose in water), Compound-M (1, 3, 10, 30, 100 mg/kg, intraperitoneal injection).
-
Administration: Single intraperitoneal (i.p.) injection.
-
Observation: Animals are observed continuously for the first hour and then at regular intervals for up to 72 hours.
-
Parameters Monitored: Clinical signs of toxicity (e.g., seizures, lethargy, stereotypy), changes in body weight, and mortality.
-
Causality: The dose escalation design allows for the clear identification of a dose-dependent toxicity profile, which is critical for planning future efficacy studies. The vehicle control group ensures that any observed effects are due to the compound itself and not the administration vehicle.
Tier 2: Pharmacokinetics and Brain Exposure
Objective: To quantify the absorption, distribution, metabolism, and excretion (ADME) of Compound-M and, crucially, to confirm its ability to cross the blood-brain barrier (BBB).[5]
Protocol:
-
Animal Model: Male Sprague-Dawley rats (cannulated, for serial blood sampling).
-
Groups (n=4 per group):
-
Compound-M (2 mg/kg, intravenous)
-
Compound-M (10 mg/kg, oral gavage)
-
-
Sample Collection: Blood samples are collected at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes). At the final time point, animals are euthanized, and brain tissue is collected.
-
Analysis: Plasma and brain homogenate concentrations of Compound-M are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Key Metrics: Bioavailability (F%), half-life (t½), maximum concentration (Cmax), and the brain-to-plasma concentration ratio (Kp). The unbound brain-to-plasma ratio (Kp,uu) is the most critical parameter for assessing CNS drug penetration, as it represents the fraction of the drug available to interact with its target.[5]
Table 1: Hypothetical Comparative Pharmacokinetic Data
| Parameter | Compound-M | Fluoxetine | SKF-82958 |
| Oral Bioavailability (%) | 45 | 70 | <10 |
| Plasma Half-life (t½, h) | 3.5 | 24-72 | 1.5 |
| Brain Penetration (Kp,uu) | 1.8 | 2.5 | 0.5 |
| Time to Cmax (h, oral) | 1.0 | 6-8 | 0.5 |
This hypothetical data suggests Compound-M has moderate oral bioavailability and good brain penetration, superior to the D1 agonist but less sustained than fluoxetine.
Tier 3: In Vivo Efficacy - Forced Swim Test (FST)
Objective: To assess the potential antidepressant-like activity of Compound-M. The FST is a standard behavioral assay where a reduction in immobility time is interpreted as an antidepressant-like effect.
Protocol:
-
Animal Model: Male C57BL/6 mice.
-
Groups (n=10-12 per group): Vehicle, Compound-M (10, 20, 40 mg/kg, i.p.), Fluoxetine (20 mg/kg, i.p.).
-
Administration: Compounds are administered 60 minutes before the test.
-
Procedure:
-
Mice are placed individually in a cylinder of water from which they cannot escape.
-
The session is recorded for 6 minutes.
-
An observer, blind to the treatment groups, scores the last 4 minutes of the session for time spent immobile.
-
-
Self-Validation: The inclusion of fluoxetine as a positive control is essential. A significant effect of fluoxetine validates the assay's sensitivity. Concurrently, locomotor activity should be assessed in a separate open-field test to ensure that the observed effects in the FST are not due to a general increase in motor activity.
Table 2: Hypothetical Forced Swim Test Results
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds, Mean ± SEM) |
| Vehicle | - | 155 ± 10 |
| Compound-M | 10 | 140 ± 12 |
| Compound-M | 20 | 105 ± 9* |
| Compound-M | 40 | 85 ± 8 |
| Fluoxetine | 20 | 90 ± 7 |
*p < 0.05, **p < 0.01 compared to Vehicle group.
This hypothetical data indicates that Compound-M produces a dose-dependent decrease in immobility, comparable to fluoxetine, suggesting potential antidepressant-like properties.
Tier 4: Mechanism of Action - In Vivo Microdialysis
Objective: To directly measure the effect of Compound-M on extracellular levels of serotonin and dopamine in a specific brain region, such as the prefrontal cortex. This provides direct evidence of target engagement.
Protocol:
-
Animal Model: Male Sprague-Dawley rats with a microdialysis guide cannula surgically implanted into the prefrontal cortex.
-
Procedure:
-
After recovery from surgery, a microdialysis probe is inserted.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Baseline dialysate samples are collected every 20 minutes.
-
Compound-M (20 mg/kg, i.p.) or vehicle is administered.
-
Post-injection samples are collected for at least 3 hours.
-
-
Analysis: Samples are analyzed by HPLC with electrochemical detection to quantify serotonin and dopamine levels.
-
Causality: This technique provides a real-time readout of neurochemical changes in the brain of a freely moving animal, establishing a direct link between drug administration and neurochemical response.
Sources
- 1. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine [smolecule.com]
- 3. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. azolifesciences.com [azolifesciences.com]
A Comparative Guide to the Cross-Reactivity Profiling of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine (Compound 'X')
This guide provides a comprehensive framework for evaluating the selectivity of the novel investigational compound, (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine, hereafter referred to as Compound 'X'. In the context of pre-clinical drug development, establishing a compound's selectivity is as crucial as determining its potency against the intended target. Off-target interactions can lead to unforeseen toxicities or a dilution of the desired therapeutic effect. This document outlines the strategic rationale and detailed methodologies for a robust cross-reactivity assessment, tailored for researchers, scientists, and drug development professionals.
For the purpose of this illustrative guide, we will hypothesize that Compound 'X' is being developed as an inhibitor of the Aurora Kinase A (AURKA) , a key regulator of mitosis and a validated oncology target. The objective is to compare its activity against AURKA with its potential activity against other closely related kinases and a broader panel of therapeutically relevant off-targets.
Part 1: The Strategic Imperative of Selectivity Profiling
The journey of a drug candidate from discovery to clinic is paved with rigorous testing, and selectivity profiling is a cornerstone of this process. A highly selective compound offers a wider therapeutic window and a more predictable safety profile. The presence of a morpholine ring in Compound 'X' is a common feature in many kinase inhibitors, including the FDA-approved PI3K inhibitor idelalisib. This structural motif can influence solubility and pharmacokinetic properties, but it does not guarantee selectivity. Therefore, an empirical and systematic investigation is non-negotiable.
Our approach is tiered, beginning with a broad screen to identify potential off-target "hits" and progressing to more focused, functional assays to confirm and quantify these interactions. This ensures a cost-effective and scientifically sound evaluation.
Logical Workflow for Cross-Reactivity Assessment
The following diagram illustrates the logical flow of the proposed cross-reactivity study, moving from broad, high-throughput screening to detailed functional validation.
Caption: Tiered workflow for assessing Compound 'X' cross-reactivity.
Part 2: Experimental Methodologies & Data Comparison
A multi-pronged experimental approach is essential to build a comprehensive selectivity profile. We will compare results from binding assays, which measure direct physical interaction, and functional enzymatic assays, which measure the inhibition of catalytic activity.
Method 1: Broad Panel Kinase Binding Assay (Competitive Displacement)
The initial step involves screening Compound 'X' at a high concentration (e.g., 1-10 µM) against a large panel of kinases. This provides a global view of its potential interaction space. The Eurofins DiscoverX KINOMEscan® is an industry-standard platform for this purpose, utilizing a DNA-tagged ligand displacement strategy.
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Solubilize Compound 'X' in 100% DMSO to create a 100 mM stock solution. Prepare serial dilutions as required by the service provider.
-
Assay Principle: The assay measures the ability of Compound 'X' to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
-
Execution: Submit Compound 'X' to a specialized vendor (e.g., Eurofins DiscoverX) for screening against their full kinase panel (~468 kinases). The standard screening concentration is 1 µM.
-
Data Analysis: Results are typically reported as Percent of Control (%Ctrl), where a lower number indicates stronger binding.
-
%Ctrl = (Test Compound Signal - Negative Control Signal) / (DMSO Control Signal - Negative Control Signal) * 100
-
-
Hit Criteria: A common threshold for identifying a significant "hit" is >80% inhibition or a %Ctrl value < 20.
Method 2: Orthogonal Biochemical IC50 Determination
For the primary targets (AURKA, B, C) and any significant hits identified in the broad screen, a full dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC50). An orthogonal assay, such as a luminescence-based kinase activity assay, is recommended to validate the binding data.
Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Reaction Setup: In a 384-well plate, combine:
-
5 µL of kinase solution (e.g., recombinant human AURKA) in reaction buffer.
-
2.5 µL of Compound 'X' diluted in buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
2.5 µL of substrate/ATP solution (e.g., Kemptide peptide and 10 µM ATP).
-
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of Compound 'X' concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data Summary
The following table presents hypothetical data for Compound 'X', illustrating how the results from different assays would be compiled and compared. The selectivity score (S-Score) is a quantitative measure of selectivity, calculated by dividing the number of kinases with inhibition >90% by the total number of kinases tested (at a 10 µM concentration). A lower S-Score indicates higher selectivity.
| Target Kinase | Assay Type | Metric | Compound 'X' Value | Alternative: Alisertib (AURK Inhibitor) |
| AURKA | ADP-Glo™ | IC50 | 15 nM | 1.2 nM |
| AURKB | ADP-Glo™ | IC50 | 250 nM | 14 nM |
| AURKC | ADP-Glo™ | IC50 | 400 nM | 6.5 nM |
| VEGFR2 | KINOMEscan® | %Ctrl @ 1µM | 85% | 75% |
| VEGFR2 | ADP-Glo™ | IC50 | > 10 µM | 2,100 nM |
| ABL1 | KINOMEscan® | %Ctrl @ 1µM | 15% | 5% |
| ABL1 | ADP-Glo™ | IC50 | 950 nM | 450 nM |
| Overall Selectivity | KINOMEscan® | S-Score(10) | 0.015 (7/468) | 0.021 (10/468) |
Data for Alisertib (MLN8237) is sourced from published literature for comparative purposes.
From this hypothetical data, we can infer that Compound 'X' is a potent AURKA inhibitor with moderate selectivity against AURKB/C. The KINOMEscan® screen identified ABL1 as a potential off-target, which was confirmed with an IC50 value in the high nanomolar range. This profile suggests a more selective compound than the comparator, Alisertib, at least based on the S-Score.
Part 3: Cellular Validation and Functional Consequences
Biochemical assays are essential, but they do not fully recapitulate the complex environment of a living cell. Cellular assays are required to confirm target engagement and assess the functional consequences of off-target inhibition.
Cellular Target Engagement: NanoBRET™ Assay
The NanoBRET™ Target Engagement Assay (Promega) is a powerful method to quantify compound binding to a specific protein in live cells. It measures the proximity of a fluorescent tracer to a NanoLuc® luciferase-tagged protein of interest via Bioluminescence Resonance Energy Transfer (BRET).
Caption: Principle of the NanoBRET™ cellular target engagement assay.
Experimental Protocol: AURKA NanoBRET™ Assay
-
Cell Culture: Culture HEK293 cells transiently co-transfected with plasmids encoding for AURKA-NanoLuc® fusion protein and a HaloTag®-NanoBRET™ tracer.
-
Compound Treatment: Plate the cells in a 96-well plate. Add Compound 'X' at various concentrations and incubate for 2 hours.
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer to the wells.
-
Substrate Addition & Reading: Add the NanoLuc® substrate (furimazine) and immediately measure both donor (460 nm) and acceptor (610 nm) emission signals.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration to determine the cellular IC50.
This assay should be performed for AURKA and any significant off-targets for which cellular tools are available (e.g., ABL1). A large window between the cellular IC50 for the primary target and off-targets is a strong indicator of a safe and effective compound.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach to characterizing the cross-reactivity of this compound (Compound 'X'). Based on our hypothetical data, Compound 'X' demonstrates a promising selectivity profile as an AURKA inhibitor, with a quantifiable off-target liability against ABL1.
The crucial next steps would involve:
-
Phospho-protein analysis: Using Western Blot or targeted mass spectrometry to confirm that Compound 'X' inhibits the phosphorylation of known downstream substrates of AURKA (e.g., Histone H3) and ABL1 (e.g., CrkL) in relevant cancer cell lines.
-
Phenotypic Screening: Assessing the anti-proliferative effects of Compound 'X' in cell lines known to be dependent on AURKA versus those dependent on ABL1.
-
In vivo Toxicology: Ultimately, the true test of selectivity comes from in vivo toxicology studies in animal models, which can reveal unexpected off-target effects not captured by in vitro panels.
By integrating data from broad binding assays, orthogonal enzymatic assays, and live-cell target engagement studies, researchers can build a robust and reliable selectivity profile, enabling an informed decision on the continued development of Compound 'X' as a potential therapeutic agent.
References
-
Title: The medicinal chemistry of morpholine Source: MedChemComm, 2017, 8, 1059-1074 URL: [Link]
-
Title: A general and scalable method for quantitative analysis of kinase inhibitor selectivity Source: Nature Biotechnology 29, 1046–1051 (2011) URL: [Link]
-
Title: Preclinical characterization of alisertib, a selective inhibitor of aurora kinase A Source: AACR Annual Meeting 2011; Abstract nr 3606 URL: [Link]
A Comparative Guide to the Neuroprotective Effects of Morpholine Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Morpholine Scaffold
Neurodegenerative diseases, a class of relentless disorders characterized by the progressive loss of neuronal structure and function, present a formidable challenge to modern medicine. The intricate and multifactorial nature of these diseases, including Alzheimer's and Parkinson's, necessitates the exploration of innovative therapeutic strategies. Within the vast landscape of medicinal chemistry, the morpholine heterocycle has emerged as a "privileged scaffold" – a molecular framework that consistently imparts favorable biological properties to the compounds that contain it.[1]
The unique structural and physicochemical characteristics of the morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, contribute to its therapeutic potential.[2][3] This includes an optimal balance of hydrophilicity and lipophilicity, which is crucial for crossing the blood-brain barrier, a significant hurdle for many central nervous system (CNS) drug candidates.[2] Furthermore, the morpholine moiety can engage in various molecular interactions, enhancing the potency and selectivity of compounds for their biological targets.[4] This guide provides a comparative analysis of the neuroprotective effects of different classes of morpholine derivatives, offering insights into their mechanisms of action and experimental data to support their potential as next-generation neurotherapeutics.
Comparative Analysis of Neuroprotective Mechanisms and Efficacy
The neuroprotective potential of morpholine derivatives stems from their ability to modulate multiple pathways implicated in neurodegeneration. This section will compare three distinct classes of morpholine-containing compounds: the established antidepressant Reboxetine, the agricultural fungicide Fenpropimorph, and the emerging class of morpholine-hybrid compounds, including chalcone and quinoline derivatives.
Reboxetine: A Norepinephrine Reuptake Inhibitor with Neuroprotective Properties
Reboxetine is a well-established antidepressant that selectively inhibits the reuptake of norepinephrine (NE).[5] Beyond its role in mood regulation, evidence suggests that Reboxetine exerts significant neuroprotective and anti-inflammatory effects, making it a compound of interest in the context of neurodegenerative diseases.[6]
Mechanism of Action:
The primary mechanism of Reboxetine is the blockade of the norepinephrine transporter (NET), leading to increased synaptic availability of norepinephrine.[7] This elevation of norepinephrine in the brain is thought to contribute to its neuroprotective effects through several downstream pathways:
-
Anti-inflammatory Effects: Norepinephrine has known anti-inflammatory properties in the CNS. Studies have shown that Reboxetine treatment can reduce neuroinflammation, a key pathological feature of Alzheimer's disease.[6]
-
Modulation of Cellular Signaling: Reboxetine has been shown to influence the firing activity of noradrenergic and serotonergic neurons, suggesting a broader impact on neurocircuitry.[8]
Experimental Evidence:
A study utilizing the 5xFAD mouse model of Alzheimer's disease demonstrated that administration of Reboxetine for 28 days resulted in significant anti-inflammatory and neuroprotective changes.[6] This included a reduction in the accumulation of amyloid-beta plaques and a decrease in neuronal degeneration in the cortex.[6] These effects were observed to be independent of the chemokine CCL2, suggesting a direct neuroprotective action of Reboxetine.[6]
While direct comparative studies against other morpholine derivatives in standardized neurotoxicity assays are limited, the in-vivo data for Reboxetine provides strong evidence for its neuroprotective potential.
Fenpropimorph: A Fungicide with Potential Neurological Implications
Fenpropimorph is a morpholine derivative widely used as a fungicide in agriculture.[9] Its primary mode of action is the inhibition of sterol biosynthesis in fungi. However, its interaction with mammalian biological systems raises questions about its potential for neurotoxicity or off-target neuroprotective effects.
Mechanism of Action:
Fenpropimorph's effects on mammalian cells are less well-characterized than its antifungal properties. However, some studies have indicated that it can trigger apoptosis and inflammation.[9] A study in zebrafish embryos showed that exposure to Fenpropimorph led to reduced embryonic viability, smaller head and body size, apoptosis, DNA fragmentation, and inflammation.[9] This suggests that at certain concentrations, Fenpropimorph can be neurotoxic during development.
Experimental Evidence:
Currently, there is a lack of studies investigating the neuroprotective effects of Fenpropimorph in models of neurodegenerative diseases. The available data primarily points towards its potential for neurotoxicity, especially during development.[9] Further research is needed to determine if Fenpropimorph or its analogs could be repurposed or modified to have beneficial neuroprotective properties, perhaps through modulation of sigma receptors, for which some morpholine derivatives show affinity.
Emerging Morpholine Hybrids: Multi-Targeting for Enhanced Neuroprotection
A promising strategy in neuroprotective drug design is the development of "hybrid" molecules that combine the morpholine scaffold with other pharmacologically active moieties, such as chalcones and quinolines. These hybrids are often designed to interact with multiple targets involved in the pathogenesis of neurodegenerative diseases.[2][10]
Mechanism of Action:
Many of these hybrid compounds are designed as multi-target-directed ligands (MTDLs), aiming to simultaneously inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[2]
-
Cholinesterase Inhibition: Inhibition of AChE and BuChE increases the levels of the neurotransmitter acetylcholine, which is depleted in Alzheimer's disease.
-
MAO Inhibition: Inhibition of MAO-A and MAO-B prevents the breakdown of monoamine neurotransmitters like dopamine and serotonin, and also reduces the production of reactive oxygen species (ROS).
-
Antioxidant Activity: Some morpholine-quinoline hybrids have also demonstrated direct radical-scavenging activities.[10]
Experimental Data Summary:
The following tables summarize the in-vitro inhibitory activities of several recently developed morpholine-hybrid derivatives against key enzymes implicated in neurodegeneration.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Morpholine Derivatives
| Compound Class | Specific Derivative | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |
| Morpholine-Quinoline Hybrid | Compound 11g | 1.94 ± 0.13 | 28.37 ± 1.85 | [10] |
| Morpholine-Pyrimidine Hybrid | Compound 52h | 0.43 ± 0.42 | 2.5 ± 0.04 | [2] |
| Morpholine-Chalcone Hybrid | Chalcones 32(a-l) | 127.2 ± 0.02 to >1500 | - | [2] |
Table 2: Monoamine Oxidase (MAO-A and MAO-B) Inhibitory Activity of Morpholine Derivatives
| Compound Class | Specific Derivative | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference |
| Morpholine-Chalcone Hybrid | - | - | - | [2] |
Note: Specific IC₅₀ values for MAO-A and MAO-B for a broad range of morpholine-chalcone hybrids were not available in a comparative format in the searched literature. The reference indicates that some derivatives exhibit potent MAO-B inhibition with IC₅₀ values as low as 0.030 µM.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of morpholine derivatives are mediated through complex signaling pathways. Understanding these pathways is crucial for rational drug design and for designing experiments to evaluate their efficacy.
Key Signaling Pathways in Neuroprotection
Caption: Key signaling pathways modulated by morpholine derivatives leading to neuroprotection.
Experimental Workflow for Assessing Neuroprotection
A robust assessment of neuroprotective efficacy requires a multi-tiered experimental approach, progressing from in-vitro enzymatic assays to cell-based models and finally to in-vivo animal studies.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The promises and pitfalls of reboxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Studies on the acute and chronic effects of reboxetine on extracellular noradrenaline and other monoamines in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups [mdpi.com]
- 10. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Unlocking Therapeutic Synergy: Evaluating the Combination Effects of Navoximod, a Novel PI3Kα Inhibitor
In the landscape of targeted cancer therapy, the principle of combination treatment stands as a cornerstone for achieving durable responses and overcoming adaptive resistance. This guide provides an in-depth framework for researchers and drug development professionals on how to rigorously evaluate the synergistic potential of a novel therapeutic agent. We will use the hypothetical compound Navoximod ((2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine), a selective inhibitor of the PI3Kα isoform, as our primary agent of interest.
The morpholine moiety within Navoximod's structure is characteristic of several potent kinase inhibitors, guiding our hypothesis that its primary target is the PI3K/Akt/mTOR pathway—a critical signaling axis frequently dysregulated in human cancers. A common mechanism of resistance to PI3K inhibition is the compensatory activation of the parallel RAS/RAF/MEK/ERK (MAPK) signaling cascade. Therefore, this guide will focus on the systematic evaluation of Navoximod in combination with Trametinib , a well-characterized MEK inhibitor, to achieve a synergistic anti-proliferative effect.
Our approach is built on a foundation of scientific integrity, providing not just protocols, but the causal logic behind each experimental step. This ensures that the generated data is robust, reproducible, and provides clear, actionable insights.
The Mechanistic Rationale: Targeting Interconnected Survival Pathways
Understanding the underlying biology is paramount to designing effective combination strategies. The PI3K/Akt/mTOR and MAPK pathways are two major signaling networks that regulate cell proliferation, survival, and metabolism.
-
The PI3K/Akt/mTOR Pathway: When activated by growth factors, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of the kinase Akt. Activated Akt proceeds to phosphorylate a multitude of downstream targets, culminating in the activation of mTORC1, a master regulator of protein synthesis and cell growth. In many tumors, mutations in the PIK3CA gene lead to constitutive activation of this pathway. Navoximod is hypothesized to block this cascade at the level of PI3Kα.
-
The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is typically initiated by signals that activate the small GTPase RAS. This triggers a phosphorylation cascade from RAF to MEK and finally to ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to activate transcription factors that drive cell proliferation.
-
Crosstalk and Rationale for Combination: When the PI3K pathway is inhibited, a negative feedback loop is released, often leading to the compensatory activation of the MAPK pathway. This adaptive response can blunt the efficacy of the PI3K inhibitor. By co-administering Navoximod (a PI3K inhibitor) and Trametinib (a MEK inhibitor), we can simultaneously block both cascades, preventing this escape mechanism and inducing a synergistic anti-tumor response.
Caption: PI3K/Akt and MAPK pathway crosstalk and points of inhibition.
Experimental Workflow for Synergy Assessment
A multi-step process is required to quantify synergy and validate the underlying mechanism. This workflow ensures that observations from initial screens are confirmed with targeted molecular assays.
Caption: Experimental workflow for evaluating drug synergy.
In Vitro Synergy Quantification: The Checkerboard Assay
The first step is to determine the degree of synergy across a range of concentrations. The checkerboard (or matrix) assay is the gold standard for this purpose.
Prerequisite: Single-Agent IC50 Determination
Rationale: Before testing the combination, you must determine the potency of each drug alone. This establishes the concentration range for the checkerboard assay, typically centered around the IC50 (the concentration that inhibits 50% of cell viability).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, which often has a PIK3CA mutation) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare 2-fold serial dilutions of Navoximod and Trametinib in separate plates.
-
Treatment: Treat the cells with a range of concentrations for each drug individually (e.g., 8-12 concentrations). Include vehicle-only controls.
-
Incubation: Incubate for a period that allows for at least two cell doublings (typically 72 hours).
-
Viability Assessment: Use a cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot the dose-response curves and calculate the IC50 value for each drug using non-linear regression analysis in software like GraphPad Prism.
Protocol: Checkerboard Assay
Rationale: This assay systematically tests multiple concentrations of Drug A against multiple concentrations of Drug B, allowing for the calculation of synergy over a wide dose range.
-
Plate Design: Use a 96-well or 384-well plate. Drug A (Navoximod) is serially diluted along the y-axis, and Drug B (Trametinib) is serially diluted along the x-axis. This creates a matrix of unique concentration combinations. Include rows/columns for each drug alone and for vehicle control.
-
Cell Seeding: Seed cells as described in section 3.1.
-
Treatment: Add the pre-diluted drugs to the corresponding wells according to the matrix design.
-
Incubation & Viability: Incubate for 72 hours and measure cell viability as previously described.
Data Analysis: The Chou-Talalay Combination Index (CI)
Rationale: The most widely accepted method for quantifying drug synergy is the Combination Index (CI) developed by Chou and Talalay. This method provides a quantitative measure of the interaction between two drugs.
-
CI < 1: Synergy (the observed effect is greater than the expected additive effect)
-
CI = 1: Additive effect
-
CI > 1: Antagonism (the observed effect is less than the expected additive effect)
Calculation: The CI value is calculated using software such as CompuSyn or via custom scripts in R/Python. The software uses the following equation, derived from the median-effect principle:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 required to produce a certain effect (e.g., 50% inhibition) when used alone, and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.
Data Presentation: Results should be summarized in a table.
| Cell Line | Navoximod IC50 (nM) | Trametinib IC50 (nM) | Combination (Navoximod + Trametinib) | Combination Index (CI) at Fa=0.5* | Synergy Level |
| MCF-7 | 120 | 15 | 30 nM + 4 nM | 0.45 | Synergistic |
| A549 | 250 | 8 | 80 nM + 2 nM | 0.57 | Synergistic |
| HCT116 | 180 | 20 | 95 nM + 12 nM | 1.15 | Additive |
*Fa=0.5 represents the drug concentrations that achieve 50% inhibition of cell viability.
Mechanistic Validation: Western Blot Analysis
Rationale: After observing synergy at the cellular level, it is crucial to confirm that the drug combination is acting on the intended molecular targets. Western blotting allows for the direct measurement of protein phosphorylation, providing a readout of pathway activity.
Protocol:
-
Treatment: Treat cells with Navoximod alone, Trametinib alone, the synergistic combination, and a vehicle control for a shorter duration (e.g., 2-4 hours) to capture acute signaling changes.
-
Lysis: Harvest the cells and lyse them to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
Electrophoresis & Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for key pathway proteins:
-
PI3K Pathway: Phospho-Akt (Ser473), Total Akt
-
MAPK Pathway: Phospho-ERK1/2 (Thr202/Tyr204), Total ERK1/2
-
Loading Control: GAPDH or β-Actin
-
-
Detection: Use secondary antibodies conjugated to HRP and an ECL substrate to visualize the protein bands.
Expected Outcome: The combination of Navoximod and Trametinib should show a more profound and sustained decrease in both p-Akt and p-ERK levels compared to either drug alone, confirming dual pathway blockade as the mechanism of synergy.
Comparative Analysis and Future Directions
The synergistic profile observed with Navoximod and Trametinib should be benchmarked against published data for other PI3K and MEK inhibitor combinations. For instance, studies combining the PI3K inhibitor Pictilisib (GDC-0941) with the MEK inhibitor Cobimetinib (GDC-0973) have demonstrated similar synergistic effects in preclinical models of KRAS-mutant cancers. A favorable comparison would strengthen the therapeutic potential of Navoximod.
Successful in vitro validation should be followed by in vivo studies using tumor xenograft models in immunocompromised mice. These studies are essential to evaluate the combination's efficacy, safety, and pharmacokinetic/pharmacodynamic properties in a whole-animal system.
By following this rigorous, mechanism-driven guide, researchers can build a compelling data package to support the continued development of novel combination therapies, ultimately advancing the frontier of precision oncology.
References
-
Engelman, J. A., Luo, J., & Cantley, L. C. (2006). The evolution of phosphatidylinositol 3-kinases as regulators of growth and metabolism. Nature Reviews Genetics. [Link]
-
Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery. [Link]
-
Dhillon, A. S., Hagan, S., Rath, O., & Kolch, W. (2007). MAP kinase signalling pathways in cancer. Oncogene. [Link]
-
Mendoza, M. C., Er, E. E., & Blenis, J. (2011). The Ras-ERK and PI3K-mTOR pathways: cross-talk and compensation. Trends in Biochemical Sciences. [Link]
-
Carracedo, A., & Pandolfi, P. P. (2008). The PTEN–PI3K–AKT pathway in cancer. Oncogene. [Link]
-
Chou, T. C. (2010). Drug combination studies and their data analysis. The Journal of the American Medical Association. This is a foundational concept, and a good open-access review can be found at: Cancer Research. [Link] (Note: This links to a paper applying the method, as Chou's original work is in a less accessible format).
-
Hoeflich, K. P., et al. (2009). Antitumor efficacy of the novel RAF inhibitor GDC-0879 is predicted by the dynamics of ERK pathway inhibition. Cancer Research. [Link] (Note: This reference exemplifies combination strategies targeting the MAPK pathway, analogous to the proposed study).
The Morpholine Moiety in Kinase Inhibition: A Comparative Analysis of Binding Affinity in PI3K Inhibitors
A Senior Application Scientist's Guide to Structure-Activity Relationships and Binding Affinity Determination
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the binding affinity of morpholine analogues, focusing on their role in kinase inhibition. We will dissect the structure-activity relationships (SAR) of morpholine-containing compounds targeting the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade in cancer progression. This guide will provide detailed, reproducible experimental protocols for key binding assays, supported by quantitative data and visual workflows to ensure clarity and facilitate application in the laboratory.
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently integrated into kinase inhibitors to enhance potency and improve pharmacokinetic properties.[1] Its oxygen atom often serves as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP binding pocket.[2] This guide uses the pan-Class I PI3K inhibitor ZSTK474 as a case study to explore how modifications to the morpholine moiety impact binding affinity across different PI3K isoforms.[2][3]
The PI3K/Akt/mTOR Signaling Pathway and the Role of Morpholine Inhibitors
The PI3K/Akt/mTOR pathway is a central intracellular signaling network that governs cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a common feature in many human cancers, making it a highly attractive target for therapeutic intervention.[1][4] Morpholine-containing derivatives, such as ZSTK474, are designed to inhibit PI3K, a key enzyme in this pathway, thereby blocking downstream signaling.[1][3]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine derivatives.
Comparative Binding Affinity of ZSTK474 Analogues
The following table summarizes the in vitro inhibitory activity of ZSTK474 and its analogues, where one of the two morpholine groups has been replaced with various 2-aminoethyl functional groups. The data, presented as IC₅₀ values, showcases the impact of these substitutions on potency against the four Class I PI3K isoforms (α, β, γ, and δ).[3][5]
| Compound ID | Morpholine Replacement Group | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) |
| 1 (ZSTK474) | Morpholine (Reference) | 5.0 | 66.5 | 37.0 | 3.9 |
| 6a | Ethanolamine | 9.9 | 333 | 92.5 | 9.8 |
| 6b | Diethanolamine | 3.7 | 333 | 14.6 | 9.8 |
| 6d | Monomethoxylated Analogue | 4.8 | 666 | 29.6 | 14.8 |
| 6e | Dimethylamino Group | 150 | >10,000 | >10,000 | 296 |
Data sourced from studies on ZSTK474 analogues.[3][5]
Structure-Activity Relationship (SAR) Insights
The data reveals critical SAR insights:
-
Hydroxyl and Methoxy Groups are Well-Tolerated: Analogues with pendant hydroxyl (6a, 6b) or methoxy (6d) groups largely maintain potent, low nanomolar inhibition against PI3Kα, PI3Kγ, and PI3Kδ isoforms.[3] This suggests that the steric bulk and hydrogen bonding potential of these groups are compatible with the binding pocket.
-
Amino Groups are Detrimental: In stark contrast, the introduction of a dimethylamino group (6e) leads to a significant (30-40 fold) decrease in inhibitory activity against PI3Kα, PI3Kβ, and PI3Kγ.[3] This indicates that the basicity or steric hindrance of the amino group is unfavorable for binding.
-
Isoform Selectivity: While ZSTK474 is a pan-Class I inhibitor, certain modifications can subtly alter the isoform selectivity profile. For instance, the diethanolamine analogue (6b) shows improved potency against PI3Kγ compared to the parent compound.[3]
Experimental Methodologies for Determining Binding Affinity
Accurate determination of binding affinity is paramount in drug discovery. Several robust techniques are employed, each with its own advantages. Here, we provide detailed protocols for three gold-standard methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays.
General Workflow for Analysis
The process of synthesizing and evaluating morpholine-based kinase inhibitors is a systematic endeavor requiring precision at each step to ensure reproducible and reliable data.
Caption: General workflow for synthesis and biological evaluation of morpholine-based kinase inhibitors.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures real-time binding interactions between a ligand immobilized on a sensor chip and an analyte flowed over the surface.[6][7]
Protocol:
-
Ligand and Analyte Preparation:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).[7]
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8]
-
Inject the purified kinase over the activated surface to achieve covalent immobilization via amine coupling.[8]
-
Block any remaining active sites with ethanolamine.[8]
-
-
Analyte Binding and Kinetic Analysis:
-
Prepare a series of dilutions of the morpholine analogue in running buffer (e.g., 0.1 nM to 1 µM).[6]
-
Inject the analyte solutions sequentially over the immobilized ligand surface at a constant flow rate (e.g., 30 µL/min).[6]
-
Monitor the change in resonance units (RU) over time to generate a sensorgram, which shows the association and dissociation phases.[9]
-
After each analyte injection, regenerate the sensor surface using a mild acidic or basic solution to remove the bound analyte.[8]
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kₔ), stoichiometry (n), and enthalpy (ΔH).[10][11]
Protocol:
-
Sample Preparation:
-
Purify the target kinase (macromolecule) and the morpholine analogue (ligand) to a high degree.[12]
-
Prepare both samples in the exact same buffer to minimize heats of dilution.[12] This is a critical step for data quality.
-
Accurately determine the concentrations of both the kinase and the ligand.
-
Degas all solutions immediately before the experiment to prevent air bubbles.[13]
-
-
Setting up the Experiment:
-
Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections (e.g., 2-5 µL) of the ligand into the sample cell while stirring.[14]
-
Measure the heat change associated with each injection. The magnitude of the heat signal will decrease as the kinase becomes saturated with the ligand.[10]
-
-
Data Analysis:
-
Integrate the heat signal for each injection to generate a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of ligand to macromolecule).
-
Perform a control experiment by titrating the ligand into buffer alone and subtract this from the experimental data to correct for heats of dilution.[10]
-
Fit the corrected binding isotherm to a suitable binding model to determine Kₔ, n, and ΔH.
-
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound (a morpholine analogue) to compete with a radiolabeled ligand for binding to a target receptor or enzyme.[15][16] It is a highly sensitive and robust method for determining the inhibitory constant (Kᵢ).
Protocol:
-
Membrane Preparation:
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membrane preparation + fixed concentration of radioligand (e.g., [³H]-labeled ATP analogue) + assay buffer.[17]
-
Non-specific Binding: Membrane preparation + radioligand + a high concentration of an unlabeled competitor to saturate all specific binding sites.[16]
-
Competition Binding: Membrane preparation + radioligand + serial dilutions of the unlabeled morpholine analogue.[15]
-
-
-
Incubation and Filtration:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[17]
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membrane-bound radioligand.[16][17]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the morpholine analogue concentration to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of the analogue that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[17]
-
Conclusion
The morpholine moiety is a versatile and valuable scaffold in the design of potent kinase inhibitors. As demonstrated with ZSTK474 analogues targeting PI3K, subtle modifications to this ring system can significantly impact binding affinity and isoform selectivity. A thorough understanding of these structure-activity relationships, derived from robust and reproducible binding affinity assays such as SPR, ITC, and radioligand binding, is essential for the rational design and optimization of next-generation targeted therapeutics. The detailed protocols provided in this guide serve as a foundation for researchers to confidently and accurately characterize the binding properties of their own novel morpholine-containing compounds.
References
-
Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (2022). European Journal of Medicinal Chemistry. [Link]
-
Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. [Link]
-
Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]
-
Isothermal Titration Calorimetry. (n.d.). The Huck Institutes of the Life Sciences, Penn State. [Link]
-
Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. (2012). protocols.io. [Link]
-
Surface plasmon resonance. (n.d.). Protocol-online.org. [Link]
-
Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT. (2020). Bio-protocol. [Link]
-
Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. (2008). Methods in Molecular Biology. [Link]
-
Protocol for LDS-1142 Competition binding assays. (2011). LINCS Data Portal. [Link]
-
Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). Journal of Computer-Aided Molecular Design. [Link]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
-
Tricyclic fused pyrimidinopyrrolo-oxazines reveal conformational preferences of morpholine for PI3K hinge region binding. (2017). Cancer Research. [Link]
-
Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. (2022). European Journal of Medicinal Chemistry. [Link]
-
ITC: Isothermal Titration Calorimetry. (n.d.). MOSBRI. [Link]
-
Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. [Link]
-
Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical. [Link]
-
Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. (2011). Journal of Visualized Experiments. [Link]
-
Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. (2014). Current Protocols in Pharmacology. [Link]
-
Several reported potent morpholine based PI3K inhibitors with examples of binding mode. (2021). Journal of Molecular Structure. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. ITC: Isothermal Titration Calorimetry – MOSBRI.eu [mosbri.eu]
- 12. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 13. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 14. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 16. revvity.com [revvity.com]
- 17. giffordbioscience.com [giffordbioscience.com]
Assessing the Therapeutic Index of Novel Drug Candidates: A Comparative Guide Featuring (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Measure of Safety and Efficacy
In the landscape of drug discovery and development, the therapeutic index (TI) stands as a paramount quantitative measure of a drug's safety margin.[1][2][3] It represents the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect.[3][4] A higher therapeutic index is preferable, indicating a wider window between the effective and toxic doses, and thus a greater margin of safety for clinical use.[1][5] This guide provides a comprehensive framework for assessing the therapeutic index of a novel chemical entity, using the hypothetical compound (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine as a case study.
This compound is a synthetic organic compound featuring a morpholine ring and a methoxy-substituted benzyl group. While the specific biological activity of this exact molecule is not extensively documented in publicly available literature, structurally similar compounds containing morpholine and benzyl moieties have been investigated for various potential therapeutic applications, including oncology and neurology. For the purpose of this guide, we will postulate its investigation as a novel anti-cancer agent and compare its therapeutic index against a well-established chemotherapeutic, Doxorubicin.
The core of this assessment lies in a series of meticulously designed in vitro and in vivo experiments to determine the effective dose (ED50) and the toxic or lethal dose (TD50 or LD50).[1][5]
Conceptual Framework for Therapeutic Index Determination
The determination of a therapeutic index is a multi-step process that integrates data from both efficacy and toxicity studies. The fundamental relationship is expressed by the formula:
TI = TD50 / ED50 or TI = LD50 / ED50 [1][5]
Where:
-
ED50 (Median Effective Dose): The dose that produces a therapeutic effect in 50% of the population.
-
TD50 (Median Toxic Dose): The dose that produces a toxic effect in 50% of the population.
-
LD50 (Median Lethal Dose): The dose that is lethal to 50% of the experimental animal population.[5]
The following diagram illustrates the logical workflow for this assessment.
Caption: Simplified workflow for LD50 determination.
Data Presentation: In Vivo Efficacy, Toxicity, and Therapeutic Index
| Compound | ED50 (mg/kg) | LD50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| This compound | 20 | 400 | 20 |
| Doxorubicin | 5 | 25 | 5 |
Interpretation: The in vivo data further supports the initial in vitro findings. This compound demonstrates a significantly higher therapeutic index compared to Doxorubicin. This suggests that while it may be less potent on a per-milligram basis, its wider safety margin could make it a more favorable candidate for further development, potentially leading to a better clinical risk-benefit profile.
Conclusion
The assessment of the therapeutic index is a cornerstone of preclinical drug development. [6]Through a systematic approach involving in vitro and in vivo studies, researchers can quantify the safety margin of a novel compound. In this comparative guide, the hypothetical compound this compound, while less potent than the established drug Doxorubicin, exhibited a superior therapeutic index. This highlights the critical importance of considering both efficacy and toxicity in parallel. A favorable therapeutic index, as demonstrated here, provides a strong rationale for advancing a promising new chemical entity toward clinical trials.
References
-
StudySmarter. (2024, August 27). Therapeutic Index: Definition & Formula. Retrieved from [Link]
-
Canadian Society of Pharmacology and Therapeutics (CSPT). Therapeutic Index. Retrieved from [Link]
-
BuzzRx. (2024, September 24). Therapeutic Index: What It Is and Why It's Important. Retrieved from [Link]
-
Ching, J. Assessing Cytotoxicity in Drug Safety Testing: Current Methods and Future Directions. Retrieved from [Link]
-
Pharmaron. In Vivo Models For Efficacy Testing I CRO Services. Retrieved from [Link]
-
Medbullets Step 1. (2021, June 8). Therapeutic Index - Pharmacology. Retrieved from [Link]
-
Medical News Today. (2025, April 30). What to know about therapeutic index in drug safety. Retrieved from [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
Nuvisan. Accelerate drug discovery with AAALAC-certified in vivo pharmacology services. Retrieved from [Link]
-
NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]
-
Da-Ta Biotech. Cytotoxicity Assays: Measurement Of Cell Death. Retrieved from [Link]
-
PubMed. (2024, April 3). In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. Retrieved from [Link]
-
ProBio CDMO. In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models. Retrieved from [Link]
-
Taylor & Francis Online. In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. Retrieved from [Link]
-
React4Life. Drug Efficacy Assay. Retrieved from [Link]
-
Visikol. (2023, May 23). The Importance of In Vitro Assays. Retrieved from [Link]
-
PMC. Drug Efficacy Testing in Mice. Retrieved from [Link]
-
Alfa Cytology. In Vitro Efficacy Evaluation for Cancer Therapy. Retrieved from [Link]
-
OUCI. In Vivo Models for Evaluation of Drug Efficacy: Demand and Challenges. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. Effective alternative methods of LD50 help to save number of experimental animals. Retrieved from [Link]
-
Scribd. Determination of Acute Toxicity (LD50) | PDF. Retrieved from [Link]
-
Oxford Academic. Alternative Methods for the Median Lethal Dose (LD 50 ) Test: The Up-and-Down Procedure for Acute Oral Toxicity | ILAR Journal. Retrieved from [Link]
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. buzzrx.com [buzzrx.com]
- 3. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 4. Therapeutic Index - Pharmacology - Medbullets Step 1 [step1.medbullets.com]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 6. opentrons.com [opentrons.com]
Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
I. Understanding the Hazard Profile: An Evidence-Based Inference
Due to the novelty of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine, a specific hazard profile has not been formally established. However, its chemical structure, featuring a substituted benzylamine and a morpholine moiety, allows us to infer a likely hazard profile based on well-documented analogous compounds. This approach is a cornerstone of laboratory safety when dealing with new chemical entities.
Morpholine and its derivatives are often classified as corrosive and can cause severe skin burns and eye damage. Amines, as a class, can be irritants, sensitizers, and may be harmful if swallowed or inhaled. Therefore, it is prudent to handle this compound with the assumption that it possesses similar hazardous properties.
| Hazard Category | Inferred Properties and Rationale |
| Skin Corrosion/Irritation | Likely to be corrosive or a severe irritant based on the properties of morpholine and other organic amines. |
| Serious Eye Damage/Irritation | Assumed to cause serious eye damage, a common characteristic of amine and morpholine compounds. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potentially harmful if swallowed, in contact with skin, or inhaled. This is a precautionary stance based on the general toxicity of functional groups present. |
| Environmental Hazards | The environmental fate of this compound is unknown. However, many organic amines are harmful to aquatic life. Therefore, it must not be released into the environment. |
II. The Disposal Workflow: A Step-by-Step Protocol
The disposal of any research chemical, particularly one without a complete safety profile, must be approached with meticulous planning and execution. The following workflow is designed to ensure the safe and compliant disposal of this compound.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound for disposal, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles if there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves are required. Given the unknown permeation characteristics of this specific compound, it is advisable to use gloves made of a robust material such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat is the minimum requirement. For larger quantities or when there is a higher risk of exposure, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: If handling the compound in a way that could generate dust or aerosols, or if working outside of a certified chemical fume hood, a respirator may be necessary. Consult with your institution's Environmental Health and Safety (EHS) department for guidance on respirator selection.
Step 2: Waste Segregation and Containerization - Preventing Unwanted Reactions
Proper segregation of chemical waste is fundamental to preventing dangerous reactions within a waste container.
-
Waste Stream Identification: this compound waste should be classified as a hazardous chemical waste. It should not be mixed with any other waste streams unless explicitly permitted by your institution's EHS department.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for the waste. High-density polyethylene (HDPE) containers are generally suitable for amine-containing waste. The container must be in good condition, with a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The date of accumulation should also be clearly marked.
Step 3: The Disposal Process - From Benchtop to Final Disposition
The following procedure outlines the steps for the physical act of disposal.
-
Work in a Controlled Environment: All handling and transfer of the waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.
-
Transferring the Waste: Carefully transfer the waste into the designated hazardous waste container. If the waste is a solid, use a dedicated scoop or spatula. If it is a liquid, pour it carefully to avoid splashing. A funnel may be used, but it must be rinsed with a suitable solvent, and the rinsate must also be collected as hazardous waste.
-
Decontamination of Emptied Containers: Any container that held the pure compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate from this process is also considered hazardous waste and must be collected in the same waste container.
-
Secure Storage: Once the waste has been containerized, securely close the lid. The container should be stored in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible chemicals.
Step 4: Arranging for Final Disposal - The Role of Your EHS Department
The final step in the disposal process is to arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Request a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically done through an online portal or by contacting the EHS department directly.
-
Documentation: Ensure that all necessary documentation, such as a hazardous waste tag or manifest, is completed accurately and attached to the container.
-
"Cradle-to-Grave" Responsibility: Remember that under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, the generator of the hazardous waste is responsible for it from its creation to its final disposal.
III. Emergency Procedures: Preparing for the Unexpected
Even with the most careful planning, spills can occur. Being prepared to respond quickly and safely is crucial.
-
Spill Kit: Ensure that a well-stocked chemical spill kit is readily available in the laboratory. This should include absorbent materials, neutralizing agents (if appropriate and known to be safe for this class of compound), and personal protective equipment.
-
In Case of a Spill:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or if there is a risk of significant inhalation exposure.
-
If the spill is small and you are trained and equipped to handle it, contain the spill using the absorbent materials from your spill kit.
-
Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the area of the spill.
-
Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.
-
IV. The Logic of Safe Disposal: A Visual Guide
To further clarify the decision-making process involved in the disposal of a research chemical like this compound, the following workflow diagram is provided.
Caption: Decision workflow for the safe disposal of novel research chemicals.
V. Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound, while lacking a specific regulatory roadmap, is a manageable task when approached with a foundation of scientific prudence and a commitment to safety. By treating this novel compound with the caution it deserves, based on the known hazards of its chemical relatives, we can ensure that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet. Always remember that your institution's Environmental Health and Safety department is your most valuable resource in navigating the complexities of chemical waste disposal.
References
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
